Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYWNYLUZBMVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969748 | |
| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54528-00-6 | |
| Record name | N-Amino-3-azabicyclo[3.3.0]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54528-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054528006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine from cyclopentane-1,2-dicarboxylic anhydride"
An In-Depth Technical Guide to the Synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine from Cyclopentane-1,2-dicarboxylic Anhydride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bicyclic amine of significant interest in medicinal chemistry, primarily serving as a crucial building block for the synthesis of various therapeutic agents.[1][2] Its rigid, fused-ring structure provides a valuable scaffold for designing pharmacologically active compounds with specific spatial orientations.[1] The most notable application of this amine is as a key intermediate in the industrial production of Gliclazide, a second-generation sulfonylurea medication widely used for the treatment of type 2 diabetes.[3][4] This guide provides a comprehensive, scientifically-grounded overview of a robust and scalable synthetic route to this compound, commencing from the readily available starting material, cyclopentane-1,2-dicarboxylic anhydride. We will delve into the mechanistic underpinnings of each synthetic step, present detailed experimental protocols, and discuss the critical parameters that govern reaction efficiency and product purity.
Strategic Overview of the Synthesis
The transformation of cyclopentane-1,2-dicarboxylic anhydride into the target bicyclic amine is efficiently achieved via a two-step sequence. This strategy is well-documented and has been optimized for large-scale preparation.[4]
-
Step 1: Imide Formation. The synthesis begins with the formation of a cyclic imide intermediate, N-aminohexahydrocyclopenta[c]pyrrole-1,3-dione, through the condensation of cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate.
-
Step 2: Imide Reduction. The carbonyl groups of the cyclic imide are subsequently reduced to methylene groups to yield the final product, this compound.
This approach is logical and efficient, leveraging the distinct reactivity of the anhydride and the stability of the resulting imide intermediate.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of the Imide Intermediate
The initial step involves the conversion of the starting anhydride into a cyclic N-aminoimide. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon.
Principle and Mechanism
The reaction proceeds via the nucleophilic attack of a nitrogen atom from hydrazine on one of the electrophilic carbonyl carbons of the anhydride ring. This opens the anhydride ring to form a tetrahedral intermediate, which then collapses to form a more stable amide-carboxylic acid intermediate. Subsequent intramolecular condensation, driven by heating, eliminates a molecule of water to form the stable, five-membered imide ring.[5][6]
Experimental Protocol: Condensation with Hydrazine Hydrate
This protocol is adapted from established procedures for the synthesis of Gliclazide intermediates.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
|---|---|---|---|
| Cyclopentane-1,2-dicarboxylic anhydride | 140.14 | 14.0 g | 0.10 |
| Hydrazine Hydrate (80% solution) | 50.06 | 6.25 mL | 0.10 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
A solution of cyclopentane-1,2-dicarboxylic anhydride (14.0 g, 0.10 mol) is prepared in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (80%, 6.25 mL, 0.10 mol) is added dropwise to the solution with stirring.
-
Upon completion of the addition, the reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours.
-
The reaction is monitored for the consumption of starting material (e.g., by TLC).
-
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid, N-aminocyclopentane-1,2-dicarboximide, is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure product.
Causality and Experimental Insight:
-
Solvent Choice: Ethanol is a suitable solvent as it readily dissolves the anhydride and is compatible with the reaction conditions.
-
Stoichiometry: A 1:1 molar ratio of anhydride to hydrazine hydrate is used to favor the formation of the desired N-aminoimide.
-
Reflux Conditions: Heating is crucial to drive the final intramolecular condensation (dehydration) step, ensuring the formation of the stable cyclic imide.
Part II: Reduction of the Cyclic Imide
This is the critical step where the dicarbonyl intermediate is converted to the target bicyclic amine. The reduction of amides and imides is a challenging transformation that typically requires powerful reducing agents due to the resonance stabilization of the amide bond.
Theoretical Background: Reductant Selection
The choice of reducing agent is paramount and dictates the reaction conditions, safety protocols, and overall efficiency.
-
Complex Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH₄) are highly effective for reducing amides and imides to the corresponding amines.[7][8] They act as potent sources of nucleophilic hydride (H⁻) ions.[9][10] A modified system using potassium borohydride (KBH₄) with a Lewis acid like aluminum chloride (AlCl₃) has also been reported as an effective alternative.[3]
-
Catalytic Hydrogenation: This method offers a "greener" alternative, avoiding stoichiometric metal waste. However, the hydrogenation of the robust imide carbonyl groups often requires harsh conditions (high pressure and temperature) and specialized catalysts, such as those based on Ruthenium or Iridium.[11][12][13]
For this guide, we focus on the widely-cited and effective complex metal hydride method.
Method A: Reduction with Potassium Borohydride/Aluminum Chloride
This method presents a potentially safer and more manageable alternative to LiAlH₄ while maintaining high efficacy.[3]
Mechanism of Imide Reduction: The reduction of an imide with a complex metal hydride is a multi-step process. The reaction is initiated by the nucleophilic attack of a hydride ion on a carbonyl carbon. This process is repeated for the second carbonyl group, ultimately replacing both C=O bonds with C-H bonds to form a methylene group. The mechanism involves the formation of an iminium ion intermediate which is further reduced.[7]
Caption: Simplified mechanistic pathway for imide reduction.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
|---|---|---|---|
| N-aminocyclopentane-1,2-dicarboximide | 154.17 | 15.4 g | 0.10 |
| Potassium Borohydride (KBH₄) | 53.94 | 10.8 g | 0.20 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 26.7 g | 0.20 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 250 mL | - |
Procedure:
-
Safety First: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent. All glassware must be thoroughly dried. KBH₄ and especially AlCl₃ are moisture-sensitive.
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (26.7 g, 0.20 mol) in anhydrous THF (150 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Add potassium borohydride (10.8 g, 0.20 mol) portion-wise to the stirred suspension. Control the addition rate to manage any exotherm.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of the imide intermediate (15.4 g, 0.10 mol) in anhydrous THF (100 mL) dropwise to the reducing agent mixture.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
After cooling the reaction mixture back to 0°C, quench the reaction cautiously by the slow, dropwise addition of water, followed by a 15% NaOH solution until the precipitated aluminum salts dissolve.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
Purification and Characterization
The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.[2] The final product is often converted to its hydrochloride salt for improved stability and handling.[14]
Physicochemical and Spectroscopic Data:
| Property | Value | Source |
|---|---|---|
| CAS Number | 54528-00-6 | [2][15] |
| Molecular Formula | C₇H₁₄N₂ | [15] |
| Molecular Weight | 126.20 g/mol | [2][15] |
| Boiling Point | ~200-220 °C (at 760 mmHg) | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| IUPAC Name | 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine |[15] |
Conclusion and Future Perspectives
The described two-step synthesis from cyclopentane-1,2-dicarboxylic anhydride provides a reliable and scalable route to this compound, a key intermediate in pharmaceutical manufacturing.[4] The methodology, centered on imide formation followed by reduction with complex metal hydrides, is well-established.[3] While effective, future research and process development should focus on exploring more sustainable and safer reduction methodologies. The advancement of catalytic hydrogenation using non-precious metal catalysts or transfer hydrogenation techniques could significantly improve the environmental footprint and operational safety of this synthesis on an industrial scale.[16][11]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 54528-00-6 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 8. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 9. quora.com [quora.com]
- 10. adichemistry.com [adichemistry.com]
- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 12. Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic hydrogenations of cyclic imides and ayhydrides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Cyclopenta(c)pyrrol-2(1H)-amine, hexahydro-, monohydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Highly chemoselective hydrogenation of cyclic imides to ω-hydroxylactams or ω-hydroxyamides catalyzed by iridium catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, also known as N-amino-3-azabicyclo[3.3.0]octane, is a bicyclic amine of significant interest in medicinal and synthetic chemistry.[1][2] Its rigid, fused ring structure provides a unique scaffold for the development of novel therapeutic agents.[2][3] This compound is most notably a key intermediate in the synthesis of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes.[2] Beyond its role in antidiabetic drug manufacturing, its derivatives are being explored for potential antidepressant, neuroprotective, and anticancer activities.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its chemical reactivity and stability.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or solid, contingent on temperature and purity, and possesses a mild amine-like odor.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄N₂ | [1][3][4] |
| Molecular Weight | 126.20 g/mol | [1][3][4] |
| CAS Number | 54528-00-6 | [1][3][4] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Odor | Mild amine-like | [3] |
| Boiling Point | 188.0 ± 9.0 °C at 760 mmHg | [5] |
| Melting Point | -20°C to 0°C | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Solubility | Good solubility in organic solvents like ethanol and dichloromethane; limited solubility in water. | [3] |
| pKa | See Section 5 for detailed discussion and determination protocol | |
| XLogP3 | 0.14 | [5] |
| Topological Polar Surface Area | 29.3 Ų | [4] |
Synthesis of this compound
The most common and well-documented synthetic route to this compound initiates from cyclopentane-1,2-dicarboxylic anhydride.[1] The overall synthesis can be conceptualized as a three-step process: formation of an N-amino imide, reduction of the imide to the bicyclic amine hydrochloride, and subsequent neutralization to yield the free amine.
Experimental Protocol:
Step 1: Synthesis of N-aminocyclopentane-1,2-dicarboximide
This initial step involves the condensation of cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7g (0.05 mol) of 1,2-cyclopentanedicarboxylic anhydride in 40 mL of dimethylformamide (DMF).[6]
-
At 50°C, add 3.3 mL (0.055 mol) of 80% hydrazine hydrate dropwise over 10 minutes.[6]
-
Heat the reaction mixture to 80°C and stir for 5 hours.[6]
-
Monitor the reaction completion using an appropriate technique such as gas chromatography.[6]
-
Upon completion, cool the reaction mixture to room temperature and remove the DMF by rotary evaporation to obtain the crude product.[6]
-
Recrystallize the crude product from methanol to yield white crystals of N-amino-1,2-cyclopentanedicarboximide.[6]
Step 2: Synthesis of this compound Hydrochloride
The N-amino imide is then reduced to the corresponding bicyclic amine hydrochloride.
-
In a reaction kettle, add 154.17 kg of N-amino-1,2-cyclopentane dicarboximide to 1200 kg of tetrahydrofuran (THF) and preheat to 45°C.[7]
-
Add 213.34 kg of aluminum trichloride to the mixture.[7]
-
After stirring for 20 minutes, add 68.1 kg of sodium borohydride.[7]
-
Heat the mixture to reflux and maintain for 6 hours.[7]
-
After cooling, extract the product with toluene (3 times).[7]
-
Adjust the pH of the combined toluene extracts to 3 with hydrochloric acid.[7]
-
Remove the toluene and water via reduced pressure distillation.[7]
-
Recrystallize the resulting solid from methanol at 5°C to obtain crystals of N-amino-3-azabicyclo[3.3.0]octane hydrochloride.[7]
Step 3: Preparation of this compound (Free Amine)
The final step involves the neutralization of the hydrochloride salt to yield the free amine.
-
Dissolve the this compound hydrochloride in water.
-
While stirring, slowly add a saturated aqueous solution of a strong base, such as sodium hydroxide, until the pH of the solution is basic (pH > 10).
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the secondary amine and the exocyclic primary amine.
-
N-Alkylation and N-Acylation: As a typical amine, it readily undergoes N-alkylation and N-acylation reactions.[2] These reactions are fundamental to the synthesis of its various derivatives for pharmaceutical applications.
-
Reaction with Sulfonylureas: A key reaction is its condensation with p-toluenesulfonylurea to form Gliclazide.[2]
-
Cyclization Reactions: The bicyclic structure can serve as a precursor in further cyclization reactions to construct more complex heterocyclic systems.[2]
-
Stability: The stability of the hydrochloride salt is generally good under standard conditions.[8] However, the free amine may be susceptible to oxidation and should be stored under an inert atmosphere. Detailed stability studies are crucial in the context of drug development to understand its degradation pathways.[9]
Analytical Characterization
A robust analytical workflow is essential for confirming the identity, purity, and properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
The spectrum is expected to show complex multiplets in the aliphatic region corresponding to the protons of the fused ring system.
-
The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
The carbon atoms bonded to nitrogen will exhibit characteristic chemical shifts.
-
-
2D NMR Techniques:
-
Employ 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively, for unambiguous assignment of all signals.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to generate molecular ions.
-
Mass Analysis: Acquire the mass spectrum. The protonated molecule [M+H]⁺ is expected to be observed at m/z 127.123.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound. A validated stability-indicating HPLC method is crucial for quality control in pharmaceutical applications.[9][11]
Experimental Protocol (General Method Development and Validation):
-
Instrumentation: A standard HPLC system with a UV detector is typically used.
-
Column: A reversed-phase C18 column is a common choice for the separation of amine-containing compounds.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase is a critical parameter for achieving good peak shape and retention for amines.
-
Detection: The wavelength of detection should be chosen based on the UV absorbance of the compound.
-
Method Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[12][13][14]
pKa Determination
The pKa value is a critical parameter that influences the solubility, absorption, and other pharmacokinetic properties of a drug molecule. For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a reliable method for the experimental determination of pKa.[15]
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound hydrochloride and dissolve it in a known volume of a water-methanol mixture to ensure complete dissolution.[16]
-
Initial pH Adjustment: Acidify the solution to a pH of approximately 1.8-2.0 using a standardized solution of a strong acid (e.g., 0.1 M HCl).[16]
-
Apparatus: Use a calibrated potentiometer equipped with a pH electrode and a magnetic stirrer.[16]
-
Titration: Titrate the solution by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH).[16]
-
Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
Conclusion
This compound is a valuable building block in medicinal chemistry with established importance in the synthesis of Gliclazide and potential for the development of other novel therapeutics. A thorough understanding of its physicochemical properties, a robust and scalable synthetic route, and comprehensive analytical characterization are paramount for its effective utilization in research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this versatile bicyclic amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 54528-00-6 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN112851563A - Synthesis process of N-amino-3-azabicyclo [3,3,0] octane hydrochloride - Google Patents [patents.google.com]
- 8. aksci.com [aksci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. PubChemLite - this compound (C7H14N2) [pubchemlite.lcsb.uni.lu]
- 11. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. wjpmr.com [wjpmr.com]
- 15. enamine.net [enamine.net]
- 16. benchchem.com [benchchem.com]
Unveiling the Three-Dimensional Landscape: A Technical Guide to the Molecular Structure and Conformation of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Abstract
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, a saturated bicyclic amine with the molecular formula C₇H₁₄N₂, serves as a pivotal structural motif in medicinal chemistry.[1][2] Its significance is underscored by its role as a key intermediate in the synthesis of Gliclazide, a widely prescribed second-generation sulfonylurea for the management of type 2 diabetes.[1][3] The therapeutic efficacy and pharmacological profile of molecules derived from this scaffold are intrinsically linked to their three-dimensional architecture. This in-depth technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound, integrating insights from experimental techniques and computational modeling to offer a robust understanding for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Bicyclic Scaffold
This compound, systematically named 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine, belongs to the class of saturated bicyclic amines.[2] Its structure features a cyclopentane ring fused to a pyrrolidine ring, creating a rigid framework that is of significant interest in drug design.[4] The conformational rigidity imparted by the fused-ring system reduces the entropic penalty upon binding to a biological target, a desirable characteristic for enhancing binding affinity and specificity.[4]
This guide will delve into the stereochemical intricacies of the molecule, the puckering of the constituent rings, the orientation of the exocyclic amine group, and the dynamic processes that govern its conformational landscape. A thorough comprehension of these structural nuances is paramount for the rational design of novel therapeutics based on this privileged scaffold.
Molecular Structure and Stereoisomerism
The core of this compound is a 3-azabicyclo[3.3.0]octane system.[2][5] The fusion of the five-membered cyclopentane and pyrrolidine rings introduces two chiral centers at the bridgehead carbons (C3a and C6a). This gives rise to the possibility of stereoisomers. The cis-fused configuration is generally more stable in such systems compared to the highly strained trans-fusion.[6] The synthesis of Gliclazide, a key application of this amine, utilizes the cis-isomer, which will be the focus of this guide.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄N₂ | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][7] |
| IUPAC Name | 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine | [2] |
| CAS Number | 54528-00-6 | [1][2] |
| Synonyms | 3-Amino-3-azabicyclo[3.3.0]octane, N-Amino-3-azabicyclo[3.3.0]octane | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [7] |
| Boiling Point | ~200-220 °C | [7] |
Conformational Analysis: A Multi-faceted Approach
The conformation of this compound is primarily defined by the puckering of the two five-membered rings and the orientation of the exocyclic primary amine group. Due to the lack of publicly available conformational studies on the isolated amine, we will draw heavily on the well-characterized structure of Gliclazide, for which crystal structures have been determined.[8][9][10][11][12] This provides a highly relevant and experimentally validated model for the conformation of the core bicyclic system.
Ring Puckering: The Energetics of Five-Membered Rings
Saturated five-membered rings are not planar and adopt puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. For fused systems like this compound, the ring puckering is interdependent.
Based on X-ray crystallographic data of Gliclazide, the hexahydrocyclopenta[c]pyrrole moiety adopts a conformation where both the cyclopentane and pyrrolidine rings are puckered. The cyclopentane ring typically exhibits a twist or an envelope conformation to minimize steric interactions. The pyrrolidine ring also adopts a puckered conformation, which can be described as Cγ-endo or Cγ-exo, referring to the displacement of the Cγ atom relative to the plane of the other four atoms.[13][14]
Nitrogen Inversion and the Exocyclic Amine
A key conformational feature of amines is nitrogen inversion, a process where the nitrogen atom and its substituents rapidly pass through a planar transition state.[4] However, in bicyclic systems, particularly those with a bridgehead nitrogen, this inversion can be significantly hindered or even completely restricted.[1][3][15][16] For this compound, the nitrogen of the pyrrolidine ring is part of the fused system, and its inversion is coupled to the ring's flexibility.
The exocyclic primary amine group (-NH₂) attached to the pyrrolidine nitrogen also possesses conformational freedom. Its orientation will be influenced by steric hindrance from the bicyclic framework and potential intramolecular hydrogen bonding.
Experimental Determination of Conformation
The three-dimensional structure of molecules like this compound is elucidated through a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography: The Solid-State Picture
Single-crystal X-ray diffraction provides a precise determination of the molecular structure in the solid state. As mentioned, the crystal structure of Gliclazide reveals the conformation of the hexahydrocyclopenta[c]pyrrole core.[8][9][10][11][12] This data is invaluable for understanding the preferred puckering of the rings and the relative stereochemistry of the bridgehead protons.
Protocol for X-ray Crystallography of a Derivative (e.g., Gliclazide):
-
Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent (e.g., dichloromethane, ethyl acetate).[8]
-
Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.[8]
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
NMR Spectroscopy: Conformation in Solution
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, where they are often more flexible than in the solid state.
-
¹H and ¹³C NMR: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
Coupling Constants (³J): Vicinal proton-proton coupling constants (³J_HH) are related to the dihedral angle between the coupled protons through the Karplus equation.[17] Measuring these couplings can provide information about the puckering of the rings.
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å).[18][19] This information is crucial for determining the relative orientation of different parts of the molecule.
Protocol for NMR-based Conformational Analysis:
-
Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a suite of NMR spectra, including 1D ¹H and ¹³C, and 2D experiments such as COSY, HSQC, HMBC, and NOESY/ROESY.
-
Spectral Analysis: Assign all proton and carbon signals. Extract chemical shifts, coupling constants, and NOE intensities.
-
Structural Interpretation: Use the extracted NMR parameters to build a model of the predominant conformation(s) in solution. NOE-derived distance restraints and dihedral angle restraints from coupling constants can be used in molecular modeling calculations to refine the structure.
Computational Modeling: In Silico Insights
Computational chemistry provides a powerful complementary approach to experimental methods for studying molecular conformation.
Molecular Mechanics (MM)
MM methods use classical mechanics to model the potential energy surface of a molecule. They are computationally efficient and suitable for conformational searching to identify low-energy conformers.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and energies of molecules.[20][21] DFT calculations can be used to optimize the geometries of different conformers and to calculate their relative energies, providing insight into the most stable conformations.
Protocol for Computational Conformational Analysis:
-
Initial Structure Generation: Build the 3D structure of this compound.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify a set of low-energy conformers.
-
Geometry Optimization and Energy Calculation: Re-optimize the geometries of the low-energy conformers using a more accurate method, such as DFT (e.g., B3LYP/6-31G* or higher level of theory).[20][21] Calculate the relative energies of the optimized conformers.
-
Analysis of Results: Analyze the geometries of the lowest energy conformers to determine the preferred ring puckering and substituent orientations.
The Predominant Conformation of this compound
By integrating the structural information from Gliclazide's crystal structure with the principles of conformational analysis, we can propose a predominant conformation for the free amine.
The cis-fused ring system is expected to adopt a "bent" overall shape. The cyclopentane ring will likely be in a twist or envelope conformation, and the pyrrolidine ring will also be puckered. The exocyclic amine group is likely to adopt a pseudo-equatorial orientation to minimize steric clashes with the bicyclic framework.
Conclusion: A Structurally-Informed Path to Drug Discovery
The molecular structure and conformation of this compound are defined by its rigid cis-fused bicyclic core, the puckering of its constituent cyclopentane and pyrrolidine rings, and the orientation of its exocyclic amine group. While direct experimental data on the free amine is limited, a robust model of its predominant conformation can be constructed by leveraging the crystal structure of its key derivative, Gliclazide, in conjunction with established principles of conformational analysis. A comprehensive understanding of this three-dimensional landscape, achieved through the synergistic application of experimental techniques like NMR and X-ray crystallography and computational methods such as DFT, is essential for the continued exploration of this valuable scaffold in the design and development of new therapeutic agents.
References
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- 6. Synthesis and Conformational Analysis of Parent Perhydroazulenes Reveal an Energetically Preferred cis Ring Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Preparation and Crystallographic Analysis of Gliclazide Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iiste.org [iiste.org]
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- 13. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 14. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.biu.ac.il [cris.biu.ac.il]
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- 19. longdom.org [longdom.org]
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- 21. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (CAS 54528-00-6)
This guide provides a comprehensive technical overview of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, CAS number 54528-00-6. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's chemical and physical properties, synthesis methodologies, analytical techniques, and its significant applications, with a focus on its role as a key building block in modern medicinal chemistry.
Introduction: A Versatile Bicyclic Amine Scaffold
This compound is a bicyclic amine that has garnered significant interest in synthetic and medicinal chemistry.[1][2] Its rigid, fused ring structure provides a unique three-dimensional framework that is highly desirable for the design of pharmacologically active molecules.[1] This conformational rigidity allows for precise spatial orientation of substituents, enabling specific interactions with biological targets.[1] The presence of a reactive amine group further enhances its utility as a versatile intermediate for constructing more complex molecular architectures.[1]
This compound is a key starting material in the synthesis of various pharmaceutical agents and fine chemicals.[3][4] Notably, it is a crucial intermediate in the production of the second-generation sulfonylurea antidiabetic medication, Gliclazide.[2][5] Its applications also extend to the development of novel therapeutics for neurological disorders and cancer, highlighting its importance in drug discovery pipelines.[1][2]
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its application in research and manufacturing.
Chemical Identification
The compound is unambiguously identified by its CAS registry number, 54528-00-6.[1][2][3][6][7] Key identifiers are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 54528-00-6 | [1][2][3][6][7] |
| Molecular Formula | C7H14N2 | [2][3][6] |
| Molecular Weight | 126.20 g/mol | [1][2][3][6] |
| IUPAC Name | 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine | [2] |
| Synonyms | 3-Amino-3-azabicyclo[3.3.0]octane, N-Amino-3-azabicyclo[3.3.0]octane | [2][7] |
| InChI Key | FJYWNYLUZBMVKI-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1CC2CN(CC2C1)N | [2] |
Physical and Chemical Properties
This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[3][4] It possesses a mild, amine-like odor.[3] Its solubility in common organic solvents like ethanol and dichloromethane is good, while it exhibits limited solubility in water.[3][4]
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | [3][4] |
| Odor | Mild amine-like | [3] |
| Density | ~1.0 g/cm³ | [3] |
| Melting Point | -20°C to 0°C | [3] |
| Boiling Point | ~200-220°C at standard pressure | [3] |
| Solubility | Good solubility in organic solvents (ethanol, dichloromethane); limited in water | [3][4] |
Synthesis Strategies and Methodologies
The synthesis of this compound can be approached through various routes, with the choice of method often depending on the desired scale, purity, and stereochemical control.
Multi-step Synthesis from Cyclopentane-1,2-dicarboxylic Anhydride
A well-established method for synthesizing the core framework of this compound begins with cyclopentane-1,2-dicarboxylic anhydride.[1] This multi-step process provides a reliable pathway to the target molecule.[1] The key transformation involves the formation of N-aminocyclopentane-1,2-dicarboximide, which is subsequently reduced to yield the final bicyclic amine.[1]
Caption: Synthetic pathway from cyclopentane-1,2-dicarboxylic anhydride.
Reduction Methodologies and Green Chemistry Considerations
The reduction of the dicarboximide intermediate is a critical step. Various reducing agents can be employed, each with its own advantages and disadvantages.
-
Lithium Aluminum Hydride (LiAlH₄): While effective, LiAlH₄ is a pyrophoric reagent that generates significant chemical waste, posing safety and environmental concerns.[1] Careful temperature control is necessary to prevent over-reduction to primary amines or dimerization.[1]
-
Potassium Borohydride–Magnesium Chloride (KBH₄–MgCl₂): This system offers a safer alternative to LiAlH₄ and has been shown to produce the target compound with high purity (e.g., 97% HPLC purity).[1]
-
Catalytic Hydrogenation: This method is considered a much greener alternative.[1] It is more atom-economical and avoids the use of hazardous reagents, although it requires high-pressure equipment.[1] Purity levels of up to 99% can be achieved with this method.[1]
The principles of green chemistry favor catalytic hydrogenation due to its reduced environmental impact and improved safety profile.[1]
Stereoselective Synthesis
Achieving stereocontrol in the synthesis of the this compound scaffold is a significant challenge, and much of the existing literature describes the production of a racemic mixture.[1] However, established strategies in pyrrolidine synthesis for inducing chirality are applicable to this bicyclic system.[1]
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
| Method | Stationary Phase Example | Mobile Phase Example | Detector | Primary Application | Source |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | Analysis of volatile impurities, identification | [1] |
| RP-HPLC | C18, C8 | Acetonitrile/Water or Methanol/Buffer | UV, DAD | Purity assessment, quantification, separation | [1] |
| Chiral HPLC | Chiral Stationary Phase (CSP) | Hexane/Isopropanol | UV, DAD | Separation of enantiomers | [1] |
| LC-MS/MS | C18 | Acetonitrile/Formic Acid in Water | Tandem Mass Spectrometer | Quantification in complex matrices, high sensitivity analysis | [1] |
Purity Control and Impurity Profiling
Different synthetic methods can lead to varying purity levels.[1] For instance, the KBH₄–MgCl₂ reduction method has been reported to yield a purity of 97% by HPLC, while catalytic hydrogenation can achieve purities up to 99%.[1] Impurity profiling is crucial for understanding and mitigating side reactions.[1]
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.[1][2]
Synthesis of Gliclazide
The most prominent application of this compound is as a key starting material in the synthesis of Gliclazide, a second-generation sulfonylurea medication for the treatment of type 2 diabetes.[2][5] The bicyclic amine moiety is integral to the final drug structure and contributes to its pharmacological activity.[1] The synthesis involves the reaction of this compound with p-toluenesulfonyl isocyanate.[1]
Caption: Key reactants in the synthesis of Gliclazide.
Potential in Novel Drug Discovery
Beyond its role in Gliclazide synthesis, this compound is being explored for the development of new therapeutic agents.[2]
-
Neurological Disorders: The rigid scaffold is attractive for designing novel central nervous system (CNS) active agents.[1] Derivatives have shown potential antidepressant-like effects.[2]
-
Cannabinoid Receptor Antagonists: The bicyclic structure can be functionalized to create compounds that bind selectively to cannabinoid receptors, which are of interest for treating obesity and related metabolic disorders.[1]
-
Antimicrobial and Anticancer Properties: Preliminary studies suggest that derivatives may possess antimicrobial and anticancer activities.[1]
Safety, Handling, and Storage
This compound is classified as a hazardous chemical and requires careful handling.[3]
-
Hazards: It can be corrosive and may cause severe skin burns and eye damage.[8] It is also harmful if swallowed.[8] Depending on the formulation, it may be classified as a flammable liquid.[3]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use in a well-ventilated area to avoid inhalation of vapors.[4] Avoid direct contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep containers tightly closed and away from heat and open flames.[9]
Conclusion
This compound is a fundamentally important building block in modern organic and medicinal chemistry. Its unique structural and chemical properties have established it as a critical intermediate in the synthesis of the widely used antidiabetic drug, Gliclazide. Furthermore, its potential as a scaffold for the development of novel therapeutics for a range of diseases ensures its continued relevance in drug discovery research. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective and responsible use in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 54528-00-6 [smolecule.com]
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- 4. chembk.com [chembk.com]
- 5. clearsynth.com [clearsynth.com]
- 6. aceschem.com [aceschem.com]
- 7. 3-Amino-3-azabicyclo[3.3.0]octane - Safety Data Sheet [chemicalbook.com]
- 8. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Custom 3-Amino-3-azabicyclo[3.3.0]octanee CAS No.:54528-00-6 [qinmuchem.com]
The Multifaceted Biological Landscape of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling a Privileged Scaffold
The hexahydrocyclopenta[c]pyrrol-2(1H)-amine core represents a conformationally constrained bicyclic amine scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for substituent placement, making it an attractive starting point for the design of novel therapeutic agents targeting a diverse array of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives built upon this privileged scaffold. We will delve into their demonstrated efficacy as antibacterial, anticonvulsant, neuroprotective, anticancer, and antidepressant agents, offering field-proven insights into the causality behind experimental designs and a comprehensive analysis of their structure-activity relationships (SAR).
I. The Synthetic Keystone: Accessing the this compound Core
The versatility of the this compound scaffold is predicated on efficient and scalable synthetic routes. A common and effective method involves a multi-step synthesis commencing from cyclopentane-1,2-dicarboxylic anhydride.
Experimental Protocol: Synthesis of this compound
-
Step 1: Formation of N-aminocyclopentane-1,2-dicarboximide.
-
Cyclopentane-1,2-dicarboxylic anhydride is condensed with hydrazine hydrate. This reaction typically proceeds under reflux in a suitable solvent like ethanol.
-
-
Step 2: Reduction to this compound.
-
The resulting N-aminocyclopentane-1,2-dicarboximide is then reduced to yield the target bicyclic amine. A variety of reducing agents can be employed, with lithium aluminium hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (THF) being a common choice. Careful control of the reaction temperature is crucial to avoid over-reduction.
-
-
Step 3: Purification.
-
The crude product is purified via distillation or column chromatography to yield the pure this compound.
-
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic route to the core scaffold.
II. Antibacterial Activity: The Rise of Novel Oxazolidinones
A significant area of development for this compound derivatives has been in the field of antibacterial agents, particularly as novel oxazolidinones. The oxazolidinone class of antibiotics, which includes the clinically approved drug linezolid, functions by inhibiting bacterial protein synthesis.
Mechanism of Action: Targeting the Bacterial Ribosome
Oxazolidinone derivatives containing the this compound moiety exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center. This binding event interferes with the formation of the initiation complex, a critical step in protein synthesis, thereby halting bacterial growth.
Caption: Mechanism of action of oxazolidinone derivatives.
Quantitative Data: In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative oxazolidinone derivatives incorporating the this compound scaffold against a panel of clinically relevant bacteria.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus (MRSA) | 0.5 - 1.0 | [1] |
| Enterococcus faecalis (VRE) | 1.0 - 2.0 | [1] | |
| Streptococcus pneumoniae | 0.25 - 0.5 | [1] | |
| Linezolid | Staphylococcus aureus (MRSA) | 1.0 - 4.0 | [1] |
| Enterococcus faecalis (VRE) | 1.0 - 4.0 | [1] | |
| Streptococcus pneumoniae | 0.5 - 2.0 | [1] |
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[2]
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
III. Anticonvulsant Potential: Modulating Neuronal Excitability
Derivatives of the this compound scaffold have shown promise as anticonvulsant agents. This activity is often associated with the modulation of voltage-gated sodium channels, key players in neuronal excitability.
Structure-Activity Relationship (SAR)
SAR studies on related pyrrole-based anticonvulsants suggest that the nature and position of substituents on the pyrrole ring and any fused ring systems are critical for activity. Lipophilicity has been identified as a key parameter influencing both anticonvulsant potency and neurotoxicity.[4]
Quantitative Data: In Vivo Anticonvulsant Activity
The following table presents the median effective dose (ED50) of a representative tetracyclic indole derivative, which shares structural similarities with the core scaffold, in the maximal electroshock (MES) seizure model in rats.
| Compound ID | Animal Model | ED50 (mg/kg, i.p.) |
| Tetracyclic Indole Analog | Rat (MES Test) | 12.5 |
Experimental Protocol: Maximal Electroshock (MES) Test in Rats
-
Animal Preparation: Male Sprague-Dawley rats are used.[5]
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: At the time of peak effect, a maximal electrical stimulus (e.g., 150 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.[5]
-
Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is considered a positive endpoint for anticonvulsant activity.[5][6]
-
ED50 Calculation: The ED50 is calculated as the dose required to protect 50% of the animals from the tonic hindlimb extension.[5]
IV. Neuroprotective Effects: Combating Oxidative Stress and Inflammation
The neuroprotective properties of pyrrole-containing compounds, including derivatives of the this compound scaffold, are an emerging area of research. These compounds appear to exert their effects by mitigating oxidative stress and inflammation, two key pathological processes in neurodegenerative diseases.
Mechanism of Action: A Dual Approach
The neuroprotective mechanism of these derivatives is believed to involve:
-
Reduction of Reactive Oxygen Species (ROS): The pyrrole moiety can act as a scavenger of free radicals, thereby reducing oxidative damage to neurons.
-
Inhibition of Cyclooxygenase-2 (COX-2): By inhibiting the pro-inflammatory enzyme COX-2, these compounds can reduce the production of inflammatory mediators in the brain.[7]
Caption: Dual neuroprotective mechanism of action.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.[7][8]
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).[7][9]
-
Compound Treatment: Cells are pre-treated with the test compounds for a specified period before the addition of the oxidative stressor.[7]
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.[7][8]
-
Measurement of ROS and Inflammatory Markers: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA, and the expression of inflammatory markers like COX-2 can be quantified by Western blotting or ELISA.[7][8]
V. Anticancer Activity: Targeting Multiple Hallmarks of Cancer
The pyrrole scaffold is a recurring motif in a number of potent anticancer agents. Derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, acting through diverse mechanisms.
Mechanisms of Action: A Multi-pronged Attack
The anticancer effects of these derivatives have been attributed to:
-
Inhibition of Tubulin Polymerization: Some derivatives interfere with microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[10]
-
Targeting Signaling Pathways: Other derivatives have been shown to inhibit key oncogenic signaling pathways, such as the Hedgehog and Hypoxia-Inducible Factor-1α (HIF-1α) pathways, which are crucial for tumor growth and survival.[11][12]
Quantitative Data: In Vitro Anticancer Activity
The following table provides the half-maximal inhibitory concentration (IC50) values for representative pyrrole derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Pyrrole Derivative B | A549 (Lung Cancer) | 0.35 |
| PC-3 (Prostate Cancer) | 1.04 | |
| Pyrrole Derivative C | MCF-7 (Breast Cancer) | 1.56 |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to attach overnight.[13][14]
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for 48-72 hours.[13]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 2-4 hours.[13][15]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent like DMSO.[15]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.[13]
VI. Antidepressant Potential: Targeting Monoamine Oxidase
Emerging evidence suggests that derivatives of the this compound scaffold may possess antidepressant properties through the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[16][17]
Mechanism of Action: Enhancing Neurotransmitter Levels
By inhibiting MAO, particularly the MAO-A isoform, these derivatives can increase the synaptic concentrations of monoamine neurotransmitters, which is a well-established mechanism for antidepressant action.[16][17][18]
Caption: MAO inhibition as a mechanism for antidepressant activity.
Quantitative Data: MAO-A Inhibition
The inhibitory potency (Ki) of a representative pyrrole-oxazolidinone derivative against MAO-A is presented below.
| Compound ID | Enzyme | Ki (µM) |
| Pyrrole-Oxazolidinone Analog | MAO-A | 0.004 - 0.087 |
Conclusion: A Scaffold of Immense Therapeutic Promise
The this compound scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential in addressing critical unmet medical needs in infectious diseases, neurological disorders, and oncology. The rigid framework of this scaffold allows for precise structural modifications, enabling the fine-tuning of activity and selectivity. Further exploration of this chemical space, guided by the structure-activity relationships and mechanistic insights outlined herein, is poised to yield novel and effective therapeutic agents. The detailed experimental protocols provided serve as a practical resource for researchers aiming to synthesize and evaluate new derivatives based on this promising core structure.
References
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Semi-synthesis and biological activities of heterocyclic compounds containing camphor - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00484E [pubs.rsc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
"mechanism of action of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine analogs"
An In-Depth Technical Guide to the Mechanism of Action of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Analogs
Authored by a Senior Application Scientist
Abstract
The this compound scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile core for the development of therapeutic agents targeting a range of biological pathways. This technical guide provides an in-depth analysis of the mechanism of action of its analogs, with a primary focus on their role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus (T2DM). We will explore the molecular interactions governing this inhibition, the downstream physiological effects on the incretin system, and the key experimental methodologies employed to characterize these compounds. Furthermore, this guide will touch upon the broader therapeutic landscape, including the modulation of the Glucagon-like peptide-1 (GLP-1) receptor, to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction: The Rise of a Privileged Scaffold
The this compound core is a bicyclic amine with a unique rigid structure, making it an attractive starting point for the synthesis of complex and biologically active molecules.[1][2] Its significance was first highlighted as a key intermediate in the synthesis of Gliclazide, a second-generation sulfonylurea used in the management of type 2 diabetes.[2] However, the true potential of this scaffold has been realized in the development of a new class of antidiabetic agents: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[3][4]
The pursuit of novel therapeutics for T2DM has shifted towards mechanism-based approaches that offer better glycemic control with a lower risk of hypoglycemia and other side effects associated with older drug classes. The incretin system, a key regulator of glucose homeostasis, has emerged as a prime target. This guide will dissect the mechanism by which this compound analogs interact with and inhibit DPP-4, thereby enhancing the effects of the body's natural incretin hormones.
The Primary Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that is widely expressed throughout the body and plays a crucial role in glucose metabolism by inactivating the incretin hormones Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, this compound analogs prevent the degradation of GLP-1 and GIP, leading to increased levels of these active hormones in circulation.[6] This, in turn, results in enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner, ultimately leading to improved glycemic control.[3][5]
Molecular Interactions with the DPP-4 Active Site
The efficacy of DPP-4 inhibitors derived from the this compound scaffold is rooted in their specific interactions with the active site of the DPP-4 enzyme. The active site of DPP-4 can be broadly divided into a catalytic domain and substrate-binding pockets (S1 and S2).[5] The design of potent and selective inhibitors involves optimizing the fit of the analog within these pockets.
While specific structural data for this compound analogs bound to DPP-4 is proprietary to the developing entities, we can infer the binding mode from the extensive literature on other pyrrolidine-based DPP-4 inhibitors.[3][4] The core amine of the scaffold is believed to interact with the catalytic triad (Ser630, Asp708, His740) or key residues in the S1 pocket, such as Tyr662, which is crucial for substrate recognition.[5] The fused cyclopentane ring provides a rigid conformation that can be further functionalized to achieve optimal interactions with the hydrophobic S2 pocket.
Downstream Signaling Pathway
The inhibition of DPP-4 initiates a cascade of physiological events that contribute to improved glucose homeostasis. The following diagram illustrates the signaling pathway:
Broader Mechanistic Considerations: GLP-1 Receptor Modulation
Beyond direct enzyme inhibition, the therapeutic landscape for T2DM also involves direct modulation of the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[7][8] While the primary mechanism for the this compound analogs discussed is DPP-4 inhibition, the development of small molecule, orally bioavailable GLP-1R agonists or positive allosteric modulators (PAMs) is a major goal in diabetes research.[9][10]
A GLP-1R PAM would not activate the receptor on its own but would enhance the binding and/or signaling of the endogenous GLP-1 peptide.[7] This approach could offer a more nuanced and potentially safer way to augment incretin signaling compared to direct agonists. Given the structural versatility of the this compound scaffold, it is plausible that analogs could be designed to target the GLP-1R, although this is a more speculative and forward-looking application.
Experimental Characterization: A Methodological Overview
Validating the mechanism of action of novel this compound analogs requires a suite of robust in vitro and in vivo assays. As a Senior Application Scientist, I emphasize the importance of a well-designed experimental workflow to generate reliable and reproducible data.
In Vitro DPP-4 Inhibition Assay
The foundational experiment to confirm the primary mechanism of action is a direct enzymatic assay to measure the inhibition of DPP-4.
Protocol: Fluorometric DPP-4 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl, pH 7.5
-
Test compounds (this compound analogs) dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 5 µL of the diluted compounds to the wells of the 384-well plate.
-
Add 10 µL of recombinant human DPP-4 (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate to each well.
-
Immediately place the plate in the fluorescence reader and measure the kinetic increase in fluorescence over 30 minutes at 37°C.
-
The rate of reaction (slope of the linear phase of fluorescence increase) is calculated for each well.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro GLP-1 Receptor Activation Assay
To investigate any potential off-target effects or dual-modality, a GLP-1 receptor activation assay is essential. This is typically a cell-based assay measuring a downstream second messenger, such as cyclic AMP (cAMP).
Protocol: Cell-Based cAMP Assay for GLP-1R Activation
-
Objective: To assess whether test compounds can act as agonists or PAMs of the GLP-1 receptor.
-
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
Assay medium: DMEM with 0.1% BSA.
-
GLP-1 (7-36) amide (as a reference agonist).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure:
-
Seed the GLP-1R expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay medium and then incubate with the test compounds at various concentrations for 30 minutes at 37°C.
-
For PAM screening, co-incubate the test compounds with a low (EC20) concentration of GLP-1.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Plot the cAMP concentration versus the logarithm of the compound concentration to determine agonist activity (EC50) or potentiation of the GLP-1 response.
-
Experimental Workflow Diagram
The following diagram outlines a logical workflow for the preclinical characterization of these analogs.
Data Summary and Structure-Activity Relationships
The development of potent and selective DPP-4 inhibitors from the this compound scaffold is an exercise in iterative design and testing. The following table presents hypothetical, yet representative, data for a series of analogs to illustrate structure-activity relationships (SAR).
| Compound ID | R1-Substituent | R2-Substituent | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| Analog-1 | H | H | 580 | >10,000 | >17 |
| Analog-2 | -CN | H | 120 | >10,000 | >83 |
| Analog-3 | H | 2,4,5-trifluorophenyl | 25 | 8,500 | 340 |
| Analog-4 | -CN | 2,4,5-trifluorophenyl | 5 | >50,000 | >10,000 |
Data is illustrative and not from a specific publication.
From this representative data, we can infer key SAR insights:
-
The introduction of a cyano group (Analog-2 vs. Analog-1) often enhances potency, likely through interactions with the S1 pocket.
-
A substituted phenyl ring (Analog-3 vs. Analog-1) can significantly improve potency by occupying the hydrophobic S2 pocket.
-
Combining these optimal substituents (Analog-4) can lead to highly potent and selective inhibitors. The selectivity against other DPP family members like DPP-8 and DPP-9 is critical to avoid potential off-target toxicities.
Conclusion and Future Directions
Analogs of this compound have firmly established their place in the landscape of T2DM therapeutics, primarily through the mechanism of DPP-4 inhibition. Their rigid bicyclic core provides an excellent platform for designing potent and selective inhibitors that enhance the endogenous incretin system. The continued exploration of this scaffold's chemical diversity may yet uncover novel modulators of related pathways, such as the GLP-1 receptor, opening new avenues for the development of orally bioavailable treatments for metabolic diseases. The methodologies and workflows outlined in this guide provide a robust framework for the continued investigation and optimization of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 54528-00-6 [smolecule.com]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glucagon.com [glucagon.com]
- 7. Positive Allosteric Modulation of the Glucagon-like Peptide-1 Receptor by Diverse Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: A Technical Guide
Introduction
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, also known by its synonym N-amino-3-azabicyclo[3.3.0]octane, is a bicyclic amine of significant interest in medicinal and synthetic chemistry. Its rigid, fused-ring structure makes it a valuable scaffold in drug design and a key intermediate in the synthesis of various pharmaceutical compounds, most notably the anti-diabetic drug Gliclazide.[1][2][3][4][5] A thorough understanding of its spectroscopic properties is paramount for researchers in drug development and related fields to ensure structural integrity, purity, and for reaction monitoring. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol , consists of a cyclopentane ring fused to a pyrrolidine ring.[6] This fusion creates a compact and conformationally restricted framework. The presence of two nitrogen atoms, one of which is a primary amine, dictates many of its chemical and spectroscopic characteristics. The stereochemistry of the ring fusion (cis or trans) will significantly influence the complexity of the NMR spectra. For the purpose of this guide, we will consider the cis-fused isomer, which is commonly used in the synthesis of Gliclazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of published experimental spectra for the free base, this section will reference data from a Chinese patent for N-amino-3-azabicyclo[7][7]octane, which is a synonym for the target compound, and discuss the expected spectra for the hydrochloride salt, for which data is more readily available from commercial suppliers.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be complex due to the number of non-equivalent protons in the bicyclic system and potential second-order coupling effects.
A Chinese patent provides the following ¹H NMR data in CDCl₃:
-
δ = 7.0 (s, 2H)
-
δ = 3.16-3.41 (m, 4H)
-
δ = 2.12 (d, 2H)
-
δ = 1.35-1.60 (m, 6H)[8]
Interpretation:
-
The singlet at 7.0 ppm is likely attributable to the two protons of the primary amine (-NH₂). Its chemical shift can be variable and is affected by concentration and solvent.
-
The multiplet between 3.16 and 3.41 ppm can be assigned to the four protons on the carbons adjacent to the pyrrolidine nitrogen.
-
The doublet at 2.12 ppm likely corresponds to two of the methylene protons on the cyclopentane ring.
-
The multiplet between 1.35 and 1.60 ppm would account for the remaining six protons of the cyclopentane ring.
For the hydrochloride salt , the amine protons would likely appear as a broad singlet at a much lower field (further downfield) due to protonation, and the adjacent methylene protons would also experience a downfield shift.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
The same Chinese patent provides the following ¹³C NMR data in CDCl₃:
-
δ = 51.9
-
δ = 40.6
-
δ = 31.5
-
δ = 25.4[8]
Interpretation: Due to the symmetry in the cis-fused bicyclic system, we observe four distinct signals:
-
δ = 51.9 ppm: This downfield signal is assigned to the two equivalent carbons of the pyrrolidine ring adjacent to the nitrogen atom (C-N).
-
δ = 40.6 ppm: This signal corresponds to the two equivalent bridgehead carbons.
-
δ = 31.5 ppm: This upfield signal is attributed to the two equivalent methylene carbons on the cyclopentane ring adjacent to the bridgehead carbons.
-
δ = 25.4 ppm: The most upfield signal is assigned to the remaining methylene carbon of the cyclopentane ring.
Experimental Protocols
NMR Sample Preparation
-
Sample: this compound (or its hydrochloride salt).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is standard.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH) |
| 1650-1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1470-1430 | C-H bend (scissoring) | Methylene (CH₂) |
| 1150-1050 | C-N stretch | Aliphatic Amine |
Causality in IR Spectroscopy: The presence of the primary amine is the most distinguishing feature. The N-H stretching vibrations typically appear as two distinct bands in the 3400-3250 cm⁻¹ region for a primary amine. The C-H stretching of the aliphatic rings will be prominent in the 2950-2850 cm⁻¹ region. The C-N stretching vibration is also a key indicator of the amine functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. PubChem indicates that a GC-MS spectrum is available in a Russian patent (RU2754708C1), though the spectrum itself is not directly displayed.[7]
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) for this compound would be observed at m/z = 126. The fragmentation of bicyclic amines upon electron impact can be complex. Key fragmentation pathways would likely involve:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of an ethyl or propyl radical from the cyclopentane ring, leading to resonance-stabilized fragments.
-
Loss of the Amino Group: Cleavage of the N-N bond could lead to a fragment corresponding to the bicyclic core at m/z = 110.
-
Ring Opening and Fragmentation: The fused ring system can undergo ring-opening followed by further fragmentation, leading to a series of smaller fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.
-
Temperature Program: A temperature gradient is used to separate the components of the sample. For this compound, a starting temperature of around 60°C, ramping up to 250°C would be appropriate.
-
MS Ionization: Electron Impact (EI) at 70 eV is the standard ionization method for GC-MS.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
Data Visualization
NMR Data Summary
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.0 | singlet | -NH₂ |
| ¹H | 3.16-3.41 | multiplet | -CH₂-N- |
| ¹H | 2.12 | doublet | Cyclopentane -CH₂- |
| ¹H | 1.35-1.60 | multiplet | Cyclopentane -CH₂- |
| ¹³C | 51.9 | - | Pyrrolidine -CH₂-N- |
| ¹³C | 40.6 | - | Bridgehead -CH- |
| ¹³C | 31.5 | - | Cyclopentane -CH₂- |
| ¹³C | 25.4 | - | Cyclopentane -CH₂- |
Note: The ¹H and ¹³C NMR data are based on information from a Chinese patent for N-amino-3-azabicyclo[7][7]octane.[8]
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is essential for its application in research and development. While a complete set of publicly available experimental data is challenging to find, by combining data from patents and theoretical predictions, a comprehensive understanding of its NMR, IR, and MS profiles can be achieved. The provided data and protocols in this guide serve as a valuable resource for scientists working with this important bicyclic amine, enabling them to confidently identify and assess the purity of their samples. Further research and publication of a complete, verified set of spectroscopic data for the free base would be a valuable contribution to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. iiste.org [iiste.org]
- 3. researchgate.net [researchgate.net]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN112851563A - Synthesis process of N-amino-3-azabicyclo [3,3,0] octane hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, a key bicyclic amine intermediate in pharmaceutical and fine chemical synthesis.[1] Addressed to researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of its solubility, provides actionable experimental protocols for quantitative determination, and offers insights into solvent selection for various applications.
Introduction: The Significance of Solubility in the Application of this compound
This compound (CAS No: 54528-00-6), with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol , is a versatile building block in medicinal chemistry, particularly for compounds targeting neurological and cardiovascular systems.[1] Its unique rigid, bicyclic structure is of great interest in drug design for imparting specific conformational constraints on molecules.[2]
The solubility of this intermediate in organic solvents is a critical parameter that dictates its utility in various stages of drug development, from synthesis and purification to formulation. A thorough understanding of its solubility profile is paramount for:
-
Reaction Kinetics and Yield: Ensuring the amine is fully dissolved in the reaction medium is crucial for maximizing reaction rates and yields.
-
Purification and Crystallization: Selective precipitation and crystallization from different solvent systems are essential for achieving high purity.
-
Formulation Development: For preclinical and clinical studies, understanding solubility is the first step in designing appropriate delivery systems.[3]
-
Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and GC-MS requires knowledge of suitable solvents.[4]
This guide will delve into both the theoretical prediction and experimental determination of the solubility of this compound, providing a robust framework for its effective utilization in research and development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 126.20 g/mol | --INVALID-LINK-- |
| CAS Number | 54528-00-6 | --INVALID-LINK-- |
| Boiling Point | ~200-220 °C | --INVALID-LINK-- |
| Density | ~1.0 g/cm³ | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |
| Qualitative Solubility | Good solubility in ethanol and dichloromethane; limited in water. | --INVALID-LINK-- |
The presence of two nitrogen atoms, one of which is a primary amine, imparts a polar character and the ability to act as a hydrogen bond donor and acceptor. This structural feature is a key determinant of its solubility in various organic solvents.
Theoretical Framework for Solubility Prediction: A Hansen Solubility Parameter Approach
While empirical determination of solubility is the gold standard, theoretical models can provide valuable predictive insights and guide solvent selection. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose.[5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7][8] The central principle is that substances with similar HSP values are likely to be miscible.[6]
The Hansen solubility parameters are related by the equation:
δ²_Total_ = δ²_D_ + δ²_P_ + δ²_H_
To predict the solubility of this compound in a given solvent, one would first need to determine its HSP values. This is typically done by testing the solubility of the compound in a range of solvents with known HSPs.[9]
Workflow for Determining Hansen Solubility Parameters
Caption: Workflow for determining and applying Hansen Solubility Parameters.
Predicted Solubility Profile Based on Structural Analogs
In the absence of experimentally determined HSP values for this compound, we can infer its likely solubility profile based on its structure and the known behavior of other aliphatic and bicyclic amines.
-
High Solubility Expected in:
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) due to the potential for strong hydrogen bonding interactions between the amine's N-H and lone pair electrons and the solvent's hydroxyl group.
-
Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane) due to favorable dipole-dipole interactions. The statement of good solubility in dichloromethane aligns with this prediction.[1]
-
-
Moderate to Low Solubility Expected in:
-
Non-polar Solvents: (e.g., Toluene, Hexane) as the energy required to break the intermolecular hydrogen bonds and dipole-dipole interactions of the amine may not be sufficiently compensated by the weaker van der Waals forces with these solvents.
-
Experimental Determination of Solubility
For definitive and quantitative data, experimental measurement is essential. Both thermodynamic and kinetic solubility assays are relevant in a drug development context.
Thermodynamic Solubility Measurement: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[3] The shake-flask method is the most reliable technique for this determination.[3]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure equilibrium is reached with the undissolved solute.
-
Add a precise volume of the desired organic solvent to each vial. A typical volume is 1-2 mL.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For many pharmaceutical compounds, 24 to 72 hours is recommended.[10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the concentration in solution no longer increases).
-
-
Sample Separation:
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to remove all undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[4][11]
-
Self-Validation: The protocol's trustworthiness is enhanced by including replicate samples and a control compound with known solubility in the tested solvents. The confirmation of equilibrium by sampling at multiple time points is also a key validation step.
Analytical Quantification by HPLC
Due to the lack of a strong chromophore in this compound, direct UV detection at low wavelengths may be feasible but can be prone to interference. A more robust approach involves pre-column derivatization to attach a UV-active or fluorescent tag.[12][13]
Illustrative HPLC Method with Derivatization:
-
Derivatization Reagent: o-Phthalaldehyde (OPA) is a suitable choice as it reacts with primary amines to form highly fluorescent derivatives.[14]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is generally effective for separating the derivatized amine.[15]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the OPA-adduct.[14]
-
Quantification: Prepare a calibration curve using standards of derivatized this compound of known concentrations.
References
- 1. In-vitro Thermodynamic Solubility [protocols.io]
- 2. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. DSpace [helda.helsinki.fi]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 10. enamine.net [enamine.net]
- 11. improvedpharma.com [improvedpharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Therapeutic Potential of the Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Scaffold
Executive Summary
The Hexahydrocyclopenta[c]pyrrol-2(1H)-amine scaffold, a rigid bicyclic amine, represents a privileged structure in modern medicinal chemistry. Its conformational rigidity and synthetic tractability have established it as a valuable building block in drug discovery. This guide provides an in-depth analysis of the scaffold's therapeutic applications, beginning with its validated role in the multi-billion dollar antidiabetic market as a key intermediate for Gliclazide. We will then explore its emerging and promising potential in treating complex central nervous system disorders, including neurodegenerative diseases and depression, as well as its nascent applications in antimicrobial and anticancer research. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the scaffold's chemistry, biological activities, and future therapeutic horizons.
The this compound Scaffold: A Structural Overview
The this compound scaffold, with the molecular formula C₇H₁₄N₂, is characterized by a cyclopentane ring fused to a pyrrolidine ring.[1][2] This fusion creates a compact and rigid three-dimensional structure, a highly desirable feature in rational drug design as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.[3]
Key Structural and Chemical Features:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | [1][2] |
| Molecular Weight | 126.20 g/mol | [2][4] |
| Common Synonyms | 3-Amino-3-azabicyclo[3.3.0]octane | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Key Functional Group | Reactive secondary amine | [1] |
The presence of the reactive amine group serves as a versatile chemical handle for N-alkylation and N-acylation reactions, allowing for the straightforward synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
Established Therapeutic Precedent: The Gliclazide Story
The most prominent and commercially successful application of the this compound scaffold is its role as a pivotal intermediate in the synthesis of Gliclazide.[1][3] Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes.[1][5]
Mechanism of Action: Gliclazide functions by stimulating insulin secretion from pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor (SUR1), which leads to the closure of ATP-sensitive potassium channels (K-ATP channels). This closure causes depolarization of the β-cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. The bicyclic amine core of Gliclazide is essential for its proper orientation and binding within the SUR1 receptor.[3]
Synthetic Workflow: Gliclazide Synthesis
The synthesis of Gliclazide from cyclopentane-1,2-dicarboxylic anhydride highlights the integration of the core scaffold.[5][6]
Caption: Simplified synthetic route to Gliclazide.
Protocol: Synthesis of this compound
This protocol is adapted from established synthetic routes.[3][5][6]
Step 1: Synthesis of N-aminocyclopentane-1,2-dicarboximide
-
To a solution of cyclopentane-1,2-dicarboxylic anhydride (1 mole) in a suitable solvent (e.g., ethanol), add 80% hydrazine hydrate (1.1 moles) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-aminocyclopentane-1,2-dicarboximide.
Step 2: Reduction to this compound
-
Suspend the N-aminocyclopentane-1,2-dicarboximide (1 mole) in an inert solvent (e.g., anhydrous THF).
-
Slowly add a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or a boron-based reducing agent (as described in patent literature), to the suspension at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).[3][7]
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 12-18 hours.
-
Cool the reaction mixture to 0°C and quench carefully by the sequential addition of water and an aqueous NaOH solution.
-
Filter the resulting slurry and wash the solid residue with the solvent.
-
Combine the filtrates and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the resulting oil by vacuum distillation to obtain the target scaffold.
Emerging CNS Applications: A Frontier of Opportunity
Recent research has illuminated the potential of this scaffold in the challenging therapeutic area of Central Nervous System (CNS) disorders.[1][3] A notable derivative, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide , has shown significant promise in preclinical models for treating cognitive deficits and behavioral disturbances associated with neurodegenerative diseases.[3]
Proposed Mechanism of Action: The therapeutic effects of this derivative are thought to be mediated through its interaction with central histaminergic systems.[3] Histamine H₃ receptors, in particular, are presynaptic autoreceptors that modulate the release of histamine and other neurotransmitters (e.g., acetylcholine, norepinephrine). Antagonism of H₃ receptors can enhance the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects.
Caption: Proposed mechanism for CNS activity.
Protocol: In Vitro Histamine H₃ Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the H₃ receptor.
-
Membrane Preparation: Utilize commercially available cell membranes from a stable cell line expressing the human histamine H₃ receptor (e.g., CHO-K1 or HEK293).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
Radioligand: [³H]Nα-methylhistamine (a known H₃ receptor agonist) at a concentration near its K_d value.
-
Test compound (the scaffold derivative) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a K_i (inhibition constant) value using the Cheng-Prusoff equation.
Expanding Horizons: Antimicrobial and Anticancer Potential
Preliminary studies have indicated that the this compound scaffold may serve as a foundation for developing novel antimicrobial and anticancer agents.[3]
A significant development in this area is the synthesis of novel oxazolidinone derivatives incorporating the scaffold, which have been evaluated for their antitubercular and antibacterial activity.[8] Oxazolidinones, such as Linezolid, are a critical class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[8] By incorporating the rigid bicyclic amine, researchers aim to create new analogs with improved potency, altered resistance profiles, or better pharmacokinetic properties.
Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This is a standard broth microdilution method to assess antibacterial activity.
-
Prepare Compound Plate: In a 96-well plate, perform a two-fold serial dilution of the test compound (e.g., from 128 µg/mL to 0.25 µg/mL) in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the compound plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring optical density (OD₆₀₀) with a plate reader.
Future Perspectives and Conclusion
The this compound scaffold has proven its value in medicine through its role in the synthesis of Gliclazide. The journey, however, is far from over. The scaffold's rigid framework and synthetic accessibility make it an ideal starting point for exploring a multitude of therapeutic targets.
Future Research Directions:
-
CNS Disorders: Systematic SAR studies on the propoxybenzamide series are warranted to optimize affinity for histamine receptors and improve blood-brain barrier penetration.
-
Infectious Diseases: Expansion of the oxazolidinone series and exploration of other antibiotic classes incorporating the scaffold could yield novel agents against drug-resistant pathogens.
-
Oncology: The scaffold's rigid nature could be exploited to design specific kinase inhibitors or protein-protein interaction modulators.
-
Cardiovascular Disease: Given early suggestions, exploring targets within the cardiovascular system, such as ion channels or GPCRs, could be a fruitful avenue.[4]
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- 7. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Title: A Strategic Guide to the In Vitro Evaluation of Novel Pyrrole Derivatives: From Foundational Screening to Mechanistic Insight
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Pyrrole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in drug discovery. Its unique electronic properties and versatile synthetic accessibility have positioned it as a core structural component in numerous natural products and commercially successful pharmaceuticals.[1] Pyrrole derivatives exhibit an astonishingly broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme-inhibitory properties.[1][2] Marketed drugs such as Ketorolac (an anti-inflammatory agent) and Pyrrolnitrin (an antifungal) underscore the therapeutic potential embedded within this heterocyclic system.[1]
The journey from a newly synthesized pyrrole derivative to a viable drug candidate is a meticulous process of biological characterization. In vitro evaluation forms the critical first phase of this journey, providing essential data on a compound's potency, selectivity, and mechanism of action at the cellular and molecular level. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic in vitro evaluation of novel pyrrole derivatives. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to screening and characterization.
The Evaluation Cascade: A Strategic Workflow
A successful in vitro screening campaign is not a random collection of assays but a structured, tiered approach. The goal is to efficiently identify promising candidates while deprioritizing inactive or overly toxic compounds. This "fail fast, fail cheap" philosophy is central to modern drug discovery. The workflow begins with broad, foundational assays and progresses to more specific, target-oriented investigations.
Caption: A strategic workflow for the in vitro evaluation of novel pyrrole derivatives.
Part 1: Foundational Assays - The Imperative of Cytotoxicity Profiling
Before assessing therapeutic efficacy, it is crucial to determine a compound's inherent toxicity to living cells. Cytotoxicity assays are the gatekeepers of the screening cascade, providing the half-maximal inhibitory concentration (IC50) – the concentration at which 50% of cell viability is lost.[3] This value is fundamental for two reasons: it establishes a therapeutic window for subsequent assays (ensuring that observed effects are target-specific, not due to general toxicity) and provides an initial assessment of the compound's safety profile.
Principle of Tetrazolium-Based Assays (MTT & XTT)
The most common cytotoxicity assays, such as the MTT and XTT assays, are colorimetric methods that measure the metabolic activity of a cell population.[3][4] The core principle relies on the ability of mitochondrial dehydrogenase enzymes in viable, metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to a purple, water-insoluble formazan, which requires a solubilization step (e.g., with DMSO) before absorbance can be read.[4][5]
-
XTT: Is reduced to an orange, water-soluble formazan, eliminating the need for a solubilization step and simplifying the protocol.
The intensity of the color produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[5]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating controls to ensure data integrity.
-
Cell Culture & Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HUVEC or HEK293) in their recommended media.[3][6] The inclusion of a non-cancerous line is critical for determining a compound's selectivity index (SI), a measure of its relative toxicity towards cancer vs. normal cells.[6]
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel pyrrole derivative in DMSO.
-
Perform serial dilutions in fresh culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls are essential:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds (typically ≤0.5%) to account for any solvent-induced toxicity.[3]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate the assay's responsiveness.[3]
-
Untreated Control: Cells treated with medium only, representing 100% viability.
-
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls. Incubate for 24 or 48 hours.[6]
-
-
MTT Incubation & Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will form visible purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently on an orbital shaker.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear, comparative table.
| Cell Line | Compound | IC50 (µM) ± SD | Selectivity Index (SI)† |
| MCF-7 (Breast Cancer) | Pyrrole Derivative 1 | 12.5 ± 1.1 | 6.4 |
| Doxorubicin (Control) | 1.1 ± 0.2 | 8.2 | |
| A549 (Lung Cancer) | Pyrrole Derivative 1 | 18.2 ± 2.3 | 4.4 |
| Doxorubicin (Control) | 1.5 ± 0.3 | 6.0 | |
| HUVEC (Normal) | Pyrrole Derivative 1 | 80.4 ± 5.6 | - |
| Doxorubicin (Control) | 9.0 ± 0.9 | - | |
| Data are presented as mean ± standard deviation from three independent experiments. | |||
| †SI = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable. |
Part 2: Target-Specific Efficacy Evaluation
Once a non-toxic concentration range is established, the evaluation proceeds to assays relevant to the compound's intended therapeutic application.
A. Antimicrobial & Antifungal Activity
Many pyrrole derivatives exhibit potent antimicrobial properties.[2] The key metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents visible growth of a microorganism.[7]
This is the gold-standard method for determining MIC values.[7][8]
-
Preparation of Reagents:
-
Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.[7]
-
Compound Solutions: Prepare a 2x concentrated stock of the pyrrole derivative in the appropriate broth. Perform two-fold serial dilutions in a 96-well microtiter plate.
-
Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative/growth control (broth with inoculum, no compound).[9]
-
-
Inoculum Preparation:
-
Grow pure cultures of test microorganisms (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, and fungi like Candida albicans) overnight.[2][9]
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[7]
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Incubate the plates at 37°C for 18–24 hours for bacteria and at 35°C for 24–48 hours for fungi.[10]
-
-
MIC Determination:
-
The MIC is determined by visual inspection as the lowest concentration of the compound where no turbidity (visible growth) is observed.
-
| Microorganism | Strain | Compound | MIC (µg/mL) |
| Gram-positive | S. aureus ATCC 29213 | Pyrrole Derivative 2 | 8 |
| Ciprofloxacin (Control) | 1 | ||
| Gram-negative | E. coli ATCC 25922 | Pyrrole Derivative 2 | 16 |
| Ciprofloxacin (Control) | 0.5 | ||
| Fungus | C. albicans ATCC 90028 | Pyrrole Derivative 2 | 4 |
| Fluconazole (Control) | 2 |
B. Anti-inflammatory Activity: Targeting COX and LOX Enzymes
Inflammation is largely mediated by eicosanoids (prostaglandins and leukotrienes), which are produced from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[11] Evaluating novel pyrroles for their ability to inhibit COX-1, COX-2, and 5-LOX can identify potent and potentially safer anti-inflammatory agents. Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal to reduce gastrointestinal side effects.[12]
Caption: The Arachidonic Acid Pathway and sites of COX/LOX inhibition.
Commercially available kits are widely used for this purpose and provide a standardized method.[11][13]
-
Enzyme and Reagent Preparation:
-
Reaction Setup:
-
In a 96-well plate, add the enzyme, cofactors, and the test pyrrole derivative at various concentrations.
-
Controls:
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[14]
-
Incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths. The signal is proportional to the amount of prostaglandin or leukotriene produced.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value for each enzyme (COX-1, COX-2, 5-LOX). The COX-2/COX-1 selectivity ratio (IC50 COX-1 / IC50 COX-2) is a critical parameter.
-
| Enzyme | Compound | IC50 (µM) ± SD | COX-2 Selectivity Index |
| COX-1 | Pyrrole Derivative 3 | 25.4 ± 2.8 | 45.4 |
| Celecoxib (Control) | 15.0 ± 1.5 | 30.0 | |
| COX-2 | Pyrrole Derivative 3 | 0.56 ± 0.07 | |
| Celecoxib (Control) | 0.50 ± 0.05 | ||
| 5-LOX | Pyrrole Derivative 3 | 8.2 ± 0.9 | N/A |
| Zileuton (Control) | 1.2 ± 0.2 | N/A |
C. Antioxidant Potential
Many pyrrole derivatives can act as antioxidants by donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This activity is commonly screened using stable free radicals like DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[15][16]
-
DPPH Assay: Measures the bleaching of the purple DPPH radical to a yellow color upon reduction by an antioxidant. The reaction is monitored by the decrease in absorbance at ~517 nm.[17]
-
ABTS Assay: Involves the reduction of the pre-formed blue-green ABTS radical cation. It is versatile as it can be used at different pH values and is soluble in both aqueous and organic solvents.[18]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 75 µM).[15]
-
Prepare serial dilutions of the test pyrrole derivative and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.
-
-
Reaction and Measurement:
-
Data Analysis:
| Assay | Compound | IC50 (µM) ± SD |
| DPPH | Pyrrole Derivative 4 | 22.5 ± 2.1 |
| Ascorbic Acid (Control) | 8.8 ± 0.7 | |
| ABTS | Pyrrole Derivative 4 | 15.1 ± 1.4 |
| Trolox (Control) | 6.5 ± 0.5 |
Part 3: Delving Deeper - Enzyme Inhibition and Mechanistic Studies
The versatility of the pyrrole scaffold allows it to target a wide array of enzymes beyond those involved in inflammation. Examples include monoamine oxidases (MAO-A, MAO-B), cholinesterases (AChE, BChE), and various kinases, which are relevant for neurodegenerative diseases and cancer.[19][20][21]
General Workflow for Enzyme Inhibition Assays
While the specific substrates and detection methods vary, the overall workflow for any enzyme inhibition assay is conserved.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Understanding the Mechanism: Enzyme Kinetics
For compounds that show potent inhibition (low IC50 values), it is crucial to determine the mode of inhibition. This provides insight into how the compound interacts with the enzyme. By measuring the reaction rate at various substrate concentrations in the presence of a fixed inhibitor concentration, a Lineweaver-Burk plot can be generated.[20] This analysis reveals whether the inhibition is:
-
Competitive: The inhibitor binds to the active site, competing with the substrate.
-
Non-competitive: The inhibitor binds to an allosteric site, altering the enzyme's conformation.
-
Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[21]
This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the compound's binding affinity and selectivity.[20]
Conclusion and Future Directions
The systematic in vitro evaluation detailed in this guide provides a robust framework for characterizing novel pyrrole derivatives. By progressing from foundational cytotoxicity screening to target-specific efficacy and mechanistic studies, researchers can efficiently identify and prioritize promising therapeutic candidates. The data generated from this cascade—IC50 values, MICs, selectivity indices, and modes of inhibition—are critical for guiding medicinal chemistry efforts to optimize compound structures. Ultimately, this comprehensive in vitro profiling is the essential, data-driven foundation upon which successful preclinical and clinical development is built.
References
- 1. ijrpr.com [ijrpr.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kosheeka.com [kosheeka.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vitro antioxidant activity of Rubus ellipticus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]
A Technical Guide to the Neuroprotective Properties of Multi-Target Ligands: The Case of Donecopride
Notice: Initial research on the topic "neuroprotective properties of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine" did not yield publicly available scientific literature. To fulfill the core requirements of this request for an in-depth technical guide, this document focuses on Donecopride , a well-characterized, multi-target compound with demonstrated neuroprotective efficacy, serving as an exemplary case study.
Executive Summary
The immense challenge of developing effective treatments for neurodegenerative conditions like Alzheimer's disease (AD) stems from their complex, multifactorial pathology. Single-target drugs have consistently failed in clinical trials, pushing the field toward multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. Donecopride has emerged as a promising MTDL, described as a "Swiss army knife" for its potential to combat AD.[1][2] This guide provides a technical overview of Donecopride, detailing its mechanisms of action, the experimental protocols used to validate its neuroprotective effects, and a summary of its preclinical efficacy. It is designed for researchers and drug development professionals seeking to understand the strategy and application of MTDLs in neurotherapeutics.
The Multi-Target Paradigm: Rationale and Donecopride's Profile
The progression of Alzheimer's disease involves cholinergic deficits, the accumulation of amyloid-β (Aβ) plaques, and the formation of neurofibrillary tangles from hyperphosphorylated tau protein. A therapeutic agent that addresses only one of these facets is unlikely to halt the disease's progression. Donecopride was designed to engage multiple targets implicated in AD pathology.[3]
Its primary activities are:
-
Acetylcholinesterase (AChE) Inhibition: Donecopride is a potent, mixed-type competitive inhibitor of human AChE (IC₅₀ = 16 nM).[1][4] This action preserves acetylcholine levels in the synapse, providing symptomatic cognitive improvement. Critically, it also interacts with the peripheral anionic site (PAS) of AChE, which is thought to inhibit the enzyme's role in chaperoning Aβ aggregation.[3]
-
Serotonin 5-HT₄ Receptor (5-HT₄R) Partial Agonism: It acts as a partial agonist at the human 5-HT₄ receptor (Kᵢ = 8.5–10.4 nM).[1][4] Activation of this receptor stimulates the non-amyloidogenic α-secretase pathway for amyloid precursor protein (APP) processing. This generates the neurotrophic soluble APPα (sAPPα) fragment, thereby reducing the production of the neurotoxic Aβ peptide.[1][3]
-
Sigma Receptor (σR) Affinity: Donecopride also shows a notable affinity for the sigma-2 (σ₂) receptor.[5] While less characterized than its primary targets, engagement of sigma receptors is an established mechanism for neuroprotection. The related drug donepezil, for instance, exerts some of its neuroprotective effects through sigma-1 (σ₁) receptor agonism, suggesting this may be a complementary mechanism for Donecopride.[6][7]
This combination of activities positions Donecopride to deliver both symptomatic relief (via AChE inhibition) and potential disease-modifying effects (via 5-HT₄R and σR engagement).[8]
Visualizing the Mechanism of Action
The diagram below illustrates the synergistic pathways through which Donecopride exerts its neuroprotective effects.
Caption: Multi-target mechanism of Donecopride.
In Vitro Evaluation of Neuroprotective Efficacy
Rationale for Model Selection
The validation of a neuroprotective agent requires robust in vitro models that can recapitulate specific aspects of neurodegenerative pathology.
-
Primary Neuronal Cultures: Rat primary hippocampal neurons are a preferred model for studying neuroprotection.[1] They represent a physiologically relevant system that allows for the direct observation of a compound's ability to protect against insults like Aβ-induced toxicity, preserving neuronal survival and neurite network integrity.[2]
-
Engineered Cell Lines: For mechanistic studies, engineered cell lines are invaluable. COS-7 cells transiently expressing the human 5-HT₄ receptor, for example, provide a clean system to specifically quantify a compound's ability to promote sAPPα secretion, a key disease-modifying outcome.[3] Human neuroblastoma cell lines like SH-SY5Y are also widely used to assess protection against various neurotoxins.[9]
General Experimental Workflow
The assessment of neuroprotective compounds typically follows a standardized workflow, as depicted below. This ensures reproducibility and allows for the systematic evaluation of a compound's efficacy against a specific neurotoxic challenge.
Caption: Standard workflow for in vitro neuroprotection assays.
Detailed Experimental Protocols
This protocol is designed to assess a compound's ability to protect primary neurons from the cytotoxic effects of soluble amyloid-β peptides.
-
Cell Culture: Plate primary hippocampal neurons isolated from rat embryos onto poly-D-lysine-coated plates and culture for 7-10 days to allow for maturation.
-
Preparation of Aβ Oligomers: Prepare soluble amyloid-β oligomers as per established protocols (e.g., incubation of synthetic Aβ₁₋₄₂ peptides).
-
Treatment:
-
Replace the culture medium.
-
Add soluble Aβ peptides to the desired final concentration to induce neuronal death.
-
Concurrently, add Donecopride at a range of concentrations (e.g., 0.01 µM to 10 µM) to test wells. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the cultures for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Endpoint Analysis - Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with a detergent (e.g., 0.25% Triton X-100).
-
Block with a suitable blocking buffer (e.g., bovine serum albumin).
-
Incubate with a primary antibody against a neuronal marker, such as Microtubule-Associated Protein 2 (MAP2), overnight.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Image the plates using a high-content imager or fluorescence microscope.
-
-
Quantification: Quantify the number of surviving MAP2-positive neurons and/or the total length of the neurite network per field to determine the degree of neuroprotection.
This protocol quantifies the effect of a 5-HT₄R agonist on the non-amyloidogenic processing of APP.[3]
-
Cell Culture and Transfection: Culture COS-7 cells and transiently transfect them with a plasmid encoding the human 5-HT₄ receptor.
-
Treatment:
-
After 24-48 hours post-transfection, replace the medium with a serum-free medium.
-
Add Donecopride at a range of concentrations (e.g., 1 nM to 1 µM). Include a known 5-HT₄R agonist (e.g., RS67333) as a positive control and a vehicle control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for sAPPα secretion.
-
Sample Collection: Collect the conditioned culture medium from each well.
-
Endpoint Analysis - ELISA/Western Blot:
-
Quantify the concentration of sAPPα in the collected medium using a commercially available ELISA kit specific for sAPPα.
-
Alternatively, concentrate the medium and perform a Western blot using an antibody that specifically recognizes the sAPPα fragment.
-
-
Data Analysis: Normalize the sAPPα levels to the total cellular protein content and plot the dose-response curve to determine the EC₅₀ value for sAPPα release.[4]
Summary of In Vitro Data
Donecopride demonstrates potent activity across key in vitro assays, confirming its multi-target engagement and neuroprotective potential.
| Parameter | Target/Assay | Value | Source |
| Binding Affinity (Kᵢ) | Human 5-HT₄ Receptor | 8.5 - 10.4 nM | [1][4] |
| Functional Activity | Human 5-HT₄ Receptor | Partial Agonist (48.3%) | [1][4] |
| Inhibitory Potency (IC₅₀) | Human AChE | 16 nM | [1][4] |
| sAPPα Release (EC₅₀) | 5-HT₄R expressing cells | 11.3 nM | [4] |
| Neuroprotection | Aβ-exposed neurons | Increased neuronal survival | [1][2] |
| Neurite Network | Aβ-exposed neurons | Improved network integrity | [1][2] |
| Synaptogenesis | Aβ-exposed neurons | Increased formation of new synapses | [2] |
In Vivo Validation in Preclinical Models of AD
Rationale for Model Selection
To assess efficacy in vivo, it is crucial to use animal models that reflect different aspects of AD pathology.[10][11]
-
5XFAD Transgenic Mice: This is an aggressive amyloid-producing mouse model that develops amyloid plaques and associated cognitive deficits. It is ideal for testing the long-term, chronic effects of a potential disease-modifying drug on both pathology and behavior.[1]
-
Aβ Oligomer (AβO)-injected Mice: This model involves the direct intracerebroventricular (i.c.v.) injection of toxic Aβ oligomers. It is used to evaluate a compound's ability to counteract the acute neurotoxicity and cognitive impairment caused by Aβ.[1]
Experimental Design: Chronic Study in 5XFAD Mice
A representative study design to evaluate the preventative effects of Donecopride is as follows:[1]
-
Animals: Female 5XFAD transgenic mice.
-
Treatment Period: Chronic administration for 3 months, starting at an age when amyloid deposits begin to form (e.g., 11 weeks).
-
Dosing Regimen: Donecopride (1 mg/kg, intraperitoneal injection) administered twice a week. A vehicle control group receives injections on the same schedule.
-
Behavioral Assessments: At the end of the treatment period, mice are subjected to a battery of cognitive tests:
-
Post-mortem Tissue Analysis: Following behavioral testing, brains are harvested for ex vivo analysis:
Summary of In Vivo Findings
Chronic administration of Donecopride in AD mouse models demonstrated potent anti-amnesic and neuroprotective effects, preventing cognitive decline and reducing key pathological markers.[1][2]
| Endpoint | Model | Key Finding | Source |
| Long-Term Memory | 5XFAD Mice | Prevented memory impairments in the NOR test. | [1] |
| Learning & Memory | AβO-injected Mice | Preserved learning, working memory, and spatial memory. | [2] |
| Amyloid Plaque Load | 5XFAD Mice | -16% in Frontal Cortex; -24% in Entorhinal Cortex. | [1] |
| Tau Pathology | Rat Hippocampal Neurons | Reduced tau hyperphosphorylation. | [1][2] |
Drug Development and Future Directions
Donecopride's preclinical data package highlights its significant potential as a therapeutic candidate for Alzheimer's disease. Its "druggability" is supported by evidence that it can cross the blood-brain barrier and exert significant pro-cognitive effects in vivo at low doses (0.3 and 1 mg/kg).[4][5] The compelling results from both in vitro and in vivo models provided a strong rationale for its advancement toward clinical trials to confirm its therapeutic potential in humans.[1][2] The development of Donecopride serves as a powerful example of the MTDL strategy, which may offer a more effective path forward in treating complex neurodegenerative diseases compared to single-target approaches.
References
- 1. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donecopride, a Swiss army knife with potential against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of donecopride, a dual serotonin subtype 4 receptor agonist/acetylcholinesterase inhibitor with potential interest for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-amnesic and neuroprotective effects of donepezil against amyloid beta25-35 peptide-induced toxicity in mice involve an interaction with the sigma1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. Animal Models of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alzheimer's Disease Research Models | ALZFORUM [alzforum.org]
Methodological & Application
Application Note: Protocols for the N-Alkylation of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Abstract
This application note provides detailed protocols for the N-alkylation of hexahydrocyclopenta[c]pyrrol-2(1H)-amine, a key bicyclic amine intermediate in pharmaceutical synthesis.[1][2] Two primary, robust methods are presented: direct alkylation via nucleophilic substitution and reductive amination. The guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and rationale for experimental choices. This document aims to equip scientists with the necessary knowledge to successfully synthesize N-alkylated derivatives of this versatile scaffold, which is crucial for the development of novel therapeutics, including treatments for neurological disorders and diabetes.[1]
Introduction
This compound, with the molecular formula C₇H₁₄N₂, is a bicyclic amine featuring a cyclopentane ring fused to a pyrrolidine ring.[1][3] This unique, conformationally constrained structure makes it a valuable building block in medicinal chemistry.[1][2] N-substituted derivatives of this amine are integral to the synthesis of various active pharmaceutical ingredients (APIs). A notable application is its role as a key starting material in the production of Gliclazide, a second-generation sulfonylurea medication for type 2 diabetes.[1][4] The N-alkylation of the primary amine group is a critical transformation to generate diverse molecular libraries for drug discovery programs.[1] This guide details two effective and commonly employed strategies for this synthetic step.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄N₂ | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point | ~200-220°C | [2] |
| Solubility | Good solubility in organic solvents (ethanol, dichloromethane), limited in water | [2] |
| CAS Number | 54528-00-6 | [2][3] |
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation involves the reaction of the primary amine with an alkyl halide in a classic SN2 nucleophilic substitution reaction.[6] The nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond.[6] A significant challenge with this method is the potential for over-alkylation, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[6][7][8][9] To mitigate this, reaction conditions must be carefully controlled, often by using an excess of the starting amine.
Causality Behind Experimental Choices:
-
Excess Amine: Using an excess of this compound helps to ensure that the alkyl halide is more likely to react with the starting material rather than the mono-alkylated product, thus minimizing over-alkylation. The excess amine also acts as a base to neutralize the hydrohalic acid byproduct.[6][10]
-
Base (e.g., K₂CO₃, Et₃N): An external, non-nucleophilic base is often added to scavenge the acid produced during the reaction (e.g., HBr, HCl).[10] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent (e.g., Acetonitrile, DMF): A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base while leaving the anion (the active base) relatively free, enhancing its reactivity.
Experimental Workflow: Direct Alkylation
Caption: Workflow for Direct N-Alkylation.
Detailed Protocol: Synthesis of N-Benzyl-hexahydrocyclopenta[c]pyrrol-2(1H)-amine
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.26 g, 10 mmol, 1.2 eq) and anhydrous potassium carbonate (K₂CO₃) (1.73 g, 12.5 mmol, 1.5 eq).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile (ACN) to the flask.
-
Reaction Initiation: Stir the suspension under a nitrogen atmosphere. Add benzyl bromide (1.43 g, 1.0 mL, 8.3 mmol, 1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and potassium bromide byproduct.
-
Wash the solid with acetonitrile (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to afford the pure N-benzyl-hexahydrocyclopenta[c]pyrrol-2(1H)-amine.
Method 2: Reductive Amination
Reductive amination is a powerful and highly selective method for forming C-N bonds, converting a carbonyl group to an amine via an intermediate imine or iminium ion.[11] This "one-pot" procedure is often preferred over direct alkylation as it avoids the issue of over-alkylation.[9][12] The reaction involves the initial formation of an imine (from a primary amine and an aldehyde or ketone) or an enamine (from a secondary amine), which is then reduced in situ by a selective reducing agent.[13]
Causality Behind Experimental Choices:
-
Carbonyl Source: The choice of aldehyde or ketone directly determines the alkyl group to be installed on the nitrogen atom.
-
Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN): A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion.[14] It is also moisture-tolerant, simplifying the experimental setup. Sodium cyanoborohydride (NaBH₃CN) is another common choice, effective under slightly acidic conditions which favor imine formation.[14][15]
-
Solvent (e.g., DCE, THF): A non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is typically used with NaBH(OAc)₃.[14]
Reaction Mechanism: Reductive Amination
Caption: Simplified Mechanism of Reductive Amination.
Detailed Protocol: Synthesis of N-Ethyl-hexahydrocyclopenta[c]pyrrol-2(1H)-amine
-
Reagent Preparation: To a 100 mL round-bottom flask, add this compound (1.0 g, 7.9 mmol, 1.0 eq) and dissolve in 30 mL of 1,2-dichloroethane (DCE).
-
Carbonyl Addition: Add acetaldehyde (0.42 g, 0.56 mL, 9.5 mmol, 1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.52 g, 11.9 mmol, 1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction Conditions: Stir the reaction at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine and the formation of the product.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL).
-
Stir vigorously for 20 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel, using a mobile phase containing a small percentage of triethylamine (e.g., 1%) in an ethyl acetate/hexanes gradient to prevent tailing.
Troubleshooting and Field Insights
-
Low Yield in Direct Alkylation: This is often due to over-alkylation or protonation of the starting amine. Ensure a sufficient excess of the amine is used and that the base is anhydrous and active.
-
Incomplete Reductive Amination: If the reaction stalls, it could be due to inactive reducing agent or inefficient imine formation. Ensure the carbonyl compound is of good quality and the reducing agent has been stored properly. Adding a small amount of acetic acid can sometimes catalyze imine formation, but this should be done cautiously as it can also react with the hydride reagent.
-
Purification Challenges: Amines can be challenging to purify via silica gel chromatography due to their basicity, which causes streaking on the TLC plate and poor separation.[16] Pre-treating the silica gel with a triethylamine/hexanes mixture or adding a small amount of triethylamine or ammonia to the eluent can significantly improve chromatographic performance.
Conclusion
The N-alkylation of this compound is a fundamental transformation for generating libraries of compounds for drug discovery and development. Both direct alkylation and reductive amination are effective methods, with the choice depending on the specific alkyl group to be introduced and the desired selectivity. Reductive amination is generally the preferred method due to its high selectivity and milder reaction conditions, which prevent the common problem of over-alkylation. By following the detailed protocols and understanding the chemical principles outlined in this application note, researchers can confidently and efficiently synthesize a wide range of N-alkylated derivatives of this important bicyclic amine scaffold.
References
- 1. smolecule.com [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Hexahydrocyclopenta[c]pyrrol-2(1H)-amine in Drug Discovery
Introduction: The Strategic Value of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural design of small molecules is paramount to achieving desired therapeutic outcomes. The bicyclic amine, this compound, has emerged as a valuable building block for medicinal chemists. Its rigid, fused ring system offers a conformationally constrained scaffold, a highly sought-after feature for designing ligands with high affinity and selectivity for their biological targets.[1] This structural rigidity reduces the entropic penalty upon binding and allows for a more precise presentation of pharmacophoric elements in three-dimensional space.
This guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its physicochemical properties, detail robust protocols for its incorporation into diverse molecular frameworks, and explore its application in the synthesis of compounds targeting a range of therapeutic areas, including metabolic disorders and neurological diseases.
Physicochemical and Handling Properties
This compound is a versatile heterocyclic compound that is typically available as the free base or as a hydrochloride salt.[2][3] Understanding its properties is crucial for its effective use in synthesis.
Table 1: Physicochemical Properties
| Property | This compound (Free Base) | This compound hydrochloride |
| CAS Number | 54528-00-6[4] | 58108-05-7 |
| Molecular Formula | C₇H₁₄N₂[4] | C₇H₁₅ClN₂ |
| Molecular Weight | 126.20 g/mol [4] | 162.66 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[2] | Yellowish crystalline powder[3] |
| Boiling Point | ~200-220 °C at standard pressure[2] | Not available |
| Melting Point | ~ -20 to 0 °C[2] | 170-174 °C |
| Solubility | Good solubility in organic solvents like ethanol and dichloromethane; limited solubility in water.[2] | Soluble in water. |
| Density | ~1.0 g/cm³[2] | Not available |
Handling and Storage:
The free base is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[4] It is typically stored in a cool, dry, and well-ventilated area. The hydrochloride salt is a more stable, crystalline solid, making it easier to handle and weigh for reactions.
Core Synthetic Strategies and Protocols
The secondary amine of this compound is the primary site for derivatization, allowing for its incorporation into a wide array of molecular structures through N-alkylation, N-acylation, and related reactions.
N-Acylation: Formation of Ureas and Amides
N-acylation is a fundamental transformation for introducing carbonyl-containing functional groups. The synthesis of the well-known anti-diabetic drug, Gliclazide, serves as a prime example of forming a sulfonylurea derivative.
Protocol 1: Synthesis of 1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-(p-tolylsulfonyl)urea (Gliclazide)
This protocol is adapted from an improved synthesis method and demonstrates the formation of a urea linkage.[2]
Reaction Scheme:
Caption: Synthesis of Gliclazide via reaction with a sulfonyl isocyanate.
Materials:
-
This compound
-
p-Toluenesulfonyl isocyanate
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirred solution, add a solution of p-toluenesulfonyl isocyanate (1.05 equivalents) in anhydrous acetone dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Gliclazide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetone is crucial as isocyanates are highly reactive towards water, which would lead to the formation of undesired byproducts.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the amine with atmospheric carbon dioxide.
-
Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the starting amine.
N-Alkylation: Building Extended Scaffolds
N-alkylation introduces alkyl groups onto the nitrogen atom, a key strategy for exploring structure-activity relationships (SAR) by extending the molecular scaffold and introducing new pharmacophoric elements. A patented synthesis of a potential therapeutic agent for neurodegenerative diseases provides a practical example of N-alkylation.[5]
Protocol 2: Synthesis of 4-{3-[cis-Hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide
This protocol demonstrates the coupling of the bicyclic amine with a substituted alkyl halide.
Reaction Scheme:
Caption: N-alkylation followed by nitrile hydrolysis.
Materials:
-
This compound
-
4-(3-Bromopropoxy)benzonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Sodium hydroxide (NaOH)
-
Standard laboratory equipment for reaction, workup, and purification
Step-by-Step Procedure:
-
N-Alkylation:
-
In a round-bottom flask, combine this compound (1.0 equivalent), 4-(3-bromopropoxy)benzonitrile (1.1 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.
-
Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting amine.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude intermediate nitrile by column chromatography on silica gel.
-
-
Nitrile Hydrolysis:
-
Dissolve the purified intermediate nitrile in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the nitrile is fully converted to the amide.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
-
Causality Behind Experimental Choices:
-
Base: Potassium carbonate acts as a base to deprotonate the secondary amine, increasing its nucleophilicity for the reaction with the alkyl halide.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.
-
Basic Hydrolysis: The use of a strong base like sodium hydroxide is a standard method for the hydrolysis of nitriles to carboxamides.
Applications in Drug Discovery Programs
The unique structural features of this compound have made it an attractive scaffold in various drug discovery endeavors.
Neurodegenerative Diseases
Research into neurodegenerative diseases has explored the use of pyrrole-containing compounds. For instance, certain pyrrolylazine derivatives have been shown to possess neuroprotective properties.[6] These compounds can induce the synthesis of heat shock proteins, which help protect neuronal tissue from toxic amyloid species, a hallmark of Alzheimer's disease.[1][6] The synthesis of these neuroprotective agents often involves the construction of the pyrrole ring, and the incorporation of a bicyclic amine scaffold, such as this compound, can be a strategy to enhance the drug-like properties of these molecules.
Illustrative Signaling Pathway:
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gliclazide impurity F: N-[(perhydro-cyclo-penta-[c]pyrrol-2-yl)amino-carbon-yl]-o-toluene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and approbation of new neuroprotective chemicals of pyrrolyl- and indolylazine classes in a cell model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Analytical Methods for the Quantification of Amines in Active Pharmaceutical Ingredients (APIs)
Introduction: The Critical Role of Amine Quantification in Pharmaceutical Quality
Amines are a foundational class of organic compounds in pharmaceutical development. They can be the Active Pharmaceutical Ingredient (API) itself, a critical intermediate, a residual starting material, or a potential degradation product. The precise and accurate quantification of these amines is paramount for ensuring the safety, efficacy, and stability of the final drug product.
The regulatory landscape places stringent controls on impurities in APIs. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2) Impurities in New Drug Substances , mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[1][2][3][4][5] This is especially critical for amine impurities due to their potential to react with nitrosating agents (like nitrites often found in excipients) to form N-nitrosamines, a class of potent genotoxic carcinogens that have become a major focus for regulatory bodies worldwide.[6][7]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal analytical methods for quantifying amines in APIs. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound approach to method development and validation.
Section 1: Chromatographic Techniques - The Workhorse of Amine Analysis
Chromatography is the cornerstone of amine analysis, offering the high resolving power necessary to separate target amines from the API and other impurities in complex matrices.
High-Performance Liquid Chromatography (HPLC): Versatility through Derivatization
Expertise & Causality: HPLC is often the method of choice due to its wide applicability to a vast range of compounds. However, many simple aliphatic amines present a significant analytical challenge: they lack a native chromophore, making them "invisible" to standard UV-Vis detectors.[8] To overcome this, a pre-column derivatization strategy is employed. This involves a chemical reaction to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescing) tag to the amine molecule. This not only enables sensitive detection but also often improves the chromatographic behavior of the polar amine.[8][9]
The selection of a derivatizing reagent is a critical decision based on the nature of the amine (primary, secondary) and the desired sensitivity:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, offering excellent sensitivity.[9][10]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, UV-active, and fluorescent derivatives.[10][11]
-
Dansyl Chloride: A classic reagent that reacts with primary and secondary amines, providing fluorescent derivatives, though the reaction can be less specific than modern alternatives.[10]
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. youtube.com [youtube.com]
- 5. Q3A(R2) | PPTX [slideshare.net]
- 6. emerypharma.com [emerypharma.com]
- 7. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Purity Assessment of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Abstract
This document outlines a comprehensive, step-by-step guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine. This saturated bicyclic amine presents unique analytical challenges, including its basic nature and lack of a significant UV chromophore. This guide provides a scientifically grounded protocol, from initial column and mobile phase selection to the choice of a universal detector and full method validation in accordance with ICH guidelines.[1][2][3]
Introduction: The Analytical Challenge
This compound (Figure 1) is a key building block in the synthesis of various pharmaceutical compounds.[4] Its purity is critical to ensure the safety and efficacy of the final drug product. However, its physicochemical properties pose significant challenges for traditional reversed-phase HPLC analysis:
-
High Basicity: The secondary amine functionality (pKa ~10-11) can lead to strong interactions with residual acidic silanol groups on conventional silica-based stationary phases. This often results in poor peak shape, characterized by significant tailing.[5][6]
-
Lack of a UV Chromophore: The molecule is fully saturated and lacks any significant UV-absorbing functional groups, rendering standard UV-Vis detection unsuitable for sensitive quantification of impurities.[7][8]
-
High Polarity: The compound is highly polar and may exhibit poor retention on traditional C18 columns under typical reversed-phase conditions.[9]
This application note addresses these challenges by proposing a systematic approach to develop a robust and reliable HPLC method for purity assessment.
Note: A visual representation of the chemical structure would be inserted here.
Method Development Strategy: A Logic-Driven Approach
A successful HPLC method for this analyte requires careful consideration of the stationary phase, mobile phase, and detection technique. The following sections detail the rationale behind each selection.
Initial Workflow for Method Development
The development process follows a logical progression from understanding the analyte's properties to selecting and optimizing the chromatographic conditions.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. biotage.com [biotage.com]
- 8. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
Application Notes and Protocols for the Large-Scale Synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Introduction: The Strategic Importance of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
This compound, also known by synonyms such as 3-Amino-3-azabicyclo[3.3.0]octane, is a crucial bicyclic amine intermediate in the pharmaceutical industry.[1] Its rigid, well-defined three-dimensional structure makes it a valuable scaffold for the development of novel therapeutics. Notably, it serves as a key starting material in the synthesis of Gliclazide, a second-generation sulfonylurea medication for the management of type 2 diabetes.[1][2] The unique structural and chemical properties of this amine also lend themselves to applications in the discovery of drugs targeting neurological and cardiovascular disorders.[3]
This document provides a comprehensive guide to a robust and scalable two-step synthesis of this compound, designed for large-scale production. The protocol is based on a well-established route commencing from cis-cyclopentane-1,2-dicarboxylic anhydride, detailing the formation of the N-aminoimide intermediate followed by its reduction. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies essential for industrial application.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazards associated with the target compound is paramount for safe handling and process design.
| Property | Value | Source(s) |
| CAS Number | 54528-00-6 | [4] |
| Molecular Formula | C₇H₁₄N₂ | [4] |
| Molecular Weight | 126.20 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | ~200-220 °C at standard pressure | [3] |
| Melting Point | -20 to 0 °C | [3] |
| Solubility | Good solubility in organic solvents (ethanol, dichloromethane) | [3] |
| Hazard Summary | Harmful if swallowed, causes severe skin burns and eye damage.[4] | [4] |
Safety Precautions: Due to its corrosive and potentially flammable nature, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] All procedures should be conducted with strict adherence to institutional and national safety guidelines.
Overall Synthesis Workflow
The selected synthetic route is a two-step process that is both efficient and amenable to large-scale production. The workflow begins with the reaction of cis-cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate to form the intermediate, N-aminocyclopentane-1,2-dicarboximide. This intermediate is then reduced to the final product, this compound.
Part 1: Synthesis of N-Aminocyclopentane-1,2-dicarboximide
Protocol
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add cis-cyclopentane-1,2-dicarboxylic anhydride and methanol.
-
Reagent Addition: While stirring at room temperature, add 85% hydrazine hydrate dropwise to the mixture. The molar ratio of cyclopentane-1,2-dicarboxylic anhydride to hydrazine hydrate should be approximately 1:1.1.[6][7]
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain this temperature for 6-8 hours.[6][8]
-
Work-up: Cool the reaction mixture and remove the methanol and water under reduced pressure using a rotary evaporator. This will yield a viscous liquid.[7]
-
Drying: Dry the resulting product under vacuum at approximately 30°C for 12 hours to obtain N-aminocyclopentane-1,2-dicarboximide as a solid.[7] A yield of approximately 85-88% can be expected.[7]
Scientific Rationale
The formation of the N-aminoimide occurs through a nucleophilic acyl substitution reaction. The nitrogen atom of hydrazine, being a potent nucleophile, attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring. A subsequent intramolecular condensation reaction, driven by heating, results in the formation of the stable five-membered imide ring with the elimination of water.
Part 2: Reduction of N-Aminocyclopentane-1,2-dicarboximide
Protocol
-
Reactor Setup: In a dry reactor under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride (AlCl₃) in anhydrous tetrahydrofuran (THF).
-
Reducing Agent Preparation: In a separate vessel, dissolve sodium borohydride (NaBH₄) in anhydrous THF.
-
Reagent Addition: Cool the AlCl₃ suspension to 0°C and slowly add the NaBH₄ solution. This in situ generation of a more powerful reducing species is crucial for the reaction.[9]
-
Substrate Addition: Once the reducing agent is prepared, add a solution of N-aminocyclopentane-1,2-dicarboximide in anhydrous THF to the reaction mixture at a controlled rate, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally another portion of water, all while maintaining a low temperature with an ice bath.[3]
-
Work-up: Filter the resulting solid and wash it with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.
Mechanism of Reduction
The reduction of the dicarboximide to the bicyclic amine is a complex process. While sodium borohydride alone is generally not strong enough to reduce amides, its reactivity is significantly enhanced by the addition of a Lewis acid like aluminum chloride.[9] The AlCl₃ coordinates to the carbonyl oxygens of the imide, making the carbonyl carbons more electrophilic and susceptible to hydride attack from the borohydride. The reaction proceeds through the formation of an iminium ion intermediate, which is then further reduced to the amine.[10]
Part 3: Large-Scale Purification
For large-scale production, purification by distillation is the most practical and economical method for a volatile amine like this compound.[3]
Protocol
-
Distillation Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation.
-
Distillation: Charge the crude product into the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point is approximately 200-220°C at atmospheric pressure, so vacuum distillation is recommended to prevent thermal degradation.[3]
-
Quality Control: Analyze the collected fractions by methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the desired purity is achieved.
Considerations for Industrial Purification
On an industrial scale, continuous distillation columns are often employed.[5] It may also be beneficial to treat the crude amine with a base, such as an aqueous solution of an alkali metal hydroxide, before distillation to convert any acidic impurities into non-volatile salts, which can then be easily separated.[5]
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. By starting with readily available materials and employing robust chemical transformations, this process is well-suited for the demands of the pharmaceutical industry. Careful attention to reaction conditions, safety protocols, and purification techniques will ensure the consistent production of this high-value intermediate.
References
- 1. Buy this compound | 54528-00-6 [smolecule.com]
- 2. DSpace [openresearch.okstate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 6. amines.com [amines.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. biotage.com [biotage.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. scribd.com [scribd.com]
Application Note & Protocols: Synthesis of Novel Cannabinoid Receptor 1 (CB1) Antagonists from a Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Scaffold
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel cannabinoid receptor 1 (CB1) antagonists utilizing the conformationally constrained Hexahydrocyclopenta[c]pyrrol-2(1H)-amine scaffold. The rationale for employing this bicyclic amine as a bioisosteric replacement for the piperidine moiety, prevalent in established diarylpyrazole CB1 antagonists like Rimonabant, is detailed. This document outlines the complete synthetic workflow, from the preparation of the core amine scaffold to its amide coupling with a representative 1,5-diarylpyrazole-3-carboxylic acid. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, alongside protocols for in vitro pharmacological evaluation to determine binding affinity and functional antagonism at the CB1 receptor. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting the endocannabinoid system.
Introduction: The Rationale for Novel CB1 Antagonists
The endocannabinoid system, and specifically the CB1 receptor, is a pivotal regulator of numerous physiological processes, including appetite, pain sensation, and mood.[1][2] Consequently, antagonism of the CB1 receptor has emerged as a promising therapeutic strategy for conditions such as obesity and metabolic disorders.[1][2] The archetypal CB1 antagonist, Rimonabant, demonstrated clinical efficacy but was withdrawn from the market due to adverse psychiatric side effects, underscoring the need for new generations of antagonists with improved safety profiles.[1]
A key strategy in modern drug design is the modulation of physicochemical properties to optimize both efficacy and safety. This often involves the use of bioisosteres to explore new chemical space while retaining the key pharmacophoric elements. Many potent CB1 antagonists are based on a 1,5-diarylpyrazole-3-carboxamide core, with a piperidine amide substituent being a common feature.[3] We hypothesize that replacing the flexible piperidine ring with the rigid, bicyclic this compound scaffold can lead to novel antagonists with potentially improved selectivity and pharmacokinetic properties. The conformational rigidity of this bicyclic amine can enforce a more defined orientation of the molecule within the receptor binding pocket, potentially leading to altered receptor interactions and a differentiated pharmacological profile.[4]
This guide provides the scientific and practical foundation for synthesizing and evaluating such novel antagonists.
Synthetic Strategy Overview
The overall synthetic strategy is a convergent approach, comprising two main stages:
-
Synthesis of the this compound scaffold: This involves the preparation of the key bicyclic amine intermediate.
-
Amide coupling and final product formation: The synthesized amine is then coupled with a pre-synthesized 1,5-diarylpyrazole-3-carboxylic acid to yield the final antagonist compound.
Caption: Overall synthetic workflow for the target CB1 antagonist.
Detailed Protocols
Synthesis of this compound Hydrochloride
This protocol is adapted from established methods for the synthesis of the bicyclic amine scaffold.[4]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) |
| cis-Cyclopentane-1,2-dicarboxylic anhydride | 6126-61-0 | 140.12 | 14.0 g (0.1 mol) |
| Hydrazine monohydrate | 7803-57-8 | 50.06 | 5.5 mL (0.11 mol) |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | 100 mL |
| Lithium aluminum hydride (LAH) | 16853-85-3 | 37.95 | 11.4 g (0.3 mol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 400 mL |
| Diethyl ether, anhydrous | 60-29-7 | 74.12 | 200 mL |
| Hydrochloric acid (HCl) in diethyl ether | N/A | 36.46 | As needed |
Protocol:
Step 1: Synthesis of N-Aminocyclopentane-1,2-dicarboximide
-
To a stirred solution of cis-cyclopentane-1,2-dicarboxylic anhydride (14.0 g, 0.1 mol) in glacial acetic acid (100 mL), add hydrazine monohydrate (5.5 mL, 0.11 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Allow the mixture to cool to room temperature, then pour it into 500 mL of ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-aminocyclopentane-1,2-dicarboximide.
Step 2: Reduction to this compound
-
Caution: This step involves the highly reactive and pyrophoric reagent Lithium aluminum hydride. Perform this reaction under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LAH (11.4 g, 0.3 mol) in anhydrous THF (200 mL).
-
Dissolve the N-aminocyclopentane-1,2-dicarboximide (from Step 1) in anhydrous THF (200 mL) and add it dropwise to the LAH suspension with stirring.
-
After the addition is complete, heat the mixture to reflux for 12 hours.
-
Cool the reaction to 0 °C in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water (11.4 mL), 15% aqueous NaOH (11.4 mL), and water (34.2 mL).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude free amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in anhydrous diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Synthesis of a Representative Diarylpyrazole CB1 Antagonist
This protocol describes the amide coupling of the synthesized amine with 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, a common core structure in CB1 antagonists.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (Example Scale) |
| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | 251338-33-9 | 409.64 | 4.10 g (10 mmol) |
| This compound hydrochloride | 58108-05-7 | 162.66 | 1.79 g (11 mmol) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | 380.23 | 4.18 g (11 mmol) |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 5.2 mL (30 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL |
| Ethyl acetate | 141-78-6 | 88.11 | As needed for extraction |
| Saturated aqueous sodium bicarbonate solution | N/A | N/A | As needed for washing |
| Brine | N/A | N/A | As needed for washing |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed for drying |
Protocol:
-
To a stirred solution of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (4.10 g, 10 mmol) in anhydrous DMF (100 mL), add HATU (4.18 g, 11 mmol), DIPEA (5.2 mL, 30 mmol), and this compound hydrochloride (1.79 g, 11 mmol).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure target compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.
Pharmacological Evaluation
The synthesized compounds should be evaluated for their ability to bind to and antagonize the CB1 receptor.
CB1 Receptor Binding Assay
This protocol determines the affinity of the test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for the CB1 receptor binding assay.
Protocol:
-
Use membranes from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 cells).
-
Incubate the membranes with a fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP55,940) and a range of concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay determines the functional activity of the compound (agonist, antagonist, or inverse agonist) by measuring its effect on G-protein activation.[5][6][7]
Protocol:
-
Use the same CB1-expressing cell membranes as in the binding assay.
-
To determine antagonist activity, incubate the membranes with a fixed concentration of a known CB1 agonist (e.g., CP55,940), [³⁵S]GTPγS, and varying concentrations of the test compound.
-
To determine inverse agonist activity, incubate the membranes with [³⁵S]GTPγS and varying concentrations of the test compound in the absence of an agonist.
-
After incubation, separate bound and free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Analyze the data to determine the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding (antagonism) or to decrease basal [³⁵S]GTPγS binding (inverse agonism).
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the synthesis and evaluation of novel CB1 receptor antagonists based on the this compound scaffold. By employing this conformationally constrained bioisostere, researchers can explore new chemical space in the pursuit of next-generation CB1 antagonists with improved therapeutic profiles. The successful synthesis and pharmacological characterization of these compounds will contribute valuable structure-activity relationship data to the field of endocannabinoid research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. New bicyclic cannabinoid receptor-1 (CB1-R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Untapped Potential of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine in Agrochemical Innovation: A Guide for Synthetic Chemists
Introduction: Beyond Pharmaceuticals, a New Frontier in Crop Protection
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, a saturated bicyclic amine with the CAS number 54528-00-6, is a molecule of significant interest in synthetic chemistry. Its rigid, three-dimensional structure makes it a valuable scaffold for creating compounds with specific biological activities. While its primary documented application lies in the pharmaceutical industry as a key intermediate for the synthesis of the antidiabetic drug Gliclazide, its potential in the agrochemical sector remains a largely unexplored frontier. The constant need for new agrochemicals with novel modes of action to combat resistance and meet evolving regulatory standards makes the exploration of such versatile building blocks a critical endeavor.
This guide provides researchers, scientists, and professionals in the agrochemical industry with a comprehensive overview of the potential applications of this compound in the synthesis of new crop protection agents. We will delve into the rationale for its use, propose synthetic strategies, and provide detailed, actionable protocols for leveraging its unique chemical properties.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 54528-00-6 | |
| Molecular Formula | C₇H₁₄N₂ | |
| Molecular Weight | 126.20 g/mol | |
| Boiling Point | 188.0 ± 9.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Flash Point | 73.2 ± 6.7 °C |
Safety and Handling: this compound is classified as a corrosive and irritant. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Rationale for Agrochemical Applications: The Power of the Bicyclic Scaffold
The rigid bicyclic structure of this compound offers several advantages in the design of new agrochemicals:
-
Structural Rigidity and Conformational Restriction: The fused ring system limits the conformational flexibility of the molecule. This is a highly desirable trait in agrochemical design as it can lead to higher binding affinity and selectivity for the target protein.
-
Three-Dimensional Diversity: The non-planar structure of the molecule allows for the introduction of substituents in a well-defined spatial arrangement, enabling the exploration of three-dimensional chemical space. This is crucial for interacting with complex biological targets.
-
Metabolic Stability: Saturated bicyclic systems are often more resistant to metabolic degradation in plants and insects compared to their acyclic or aromatic counterparts, potentially leading to longer-lasting efficacy.
-
Novelty and Intellectual Property: The exploration of less common scaffolds like this bicyclic amine can lead to the discovery of novel chemical classes of agrochemicals with new modes of action, offering a pathway to secure strong patent protection.
Bicyclic scaffolds are increasingly being investigated in the discovery of new pesticides. The quinazoline scaffold, for instance, has shown significant potential in developing new agricultural chemicals. Similarly, pyrimidine amine derivatives have demonstrated potent fungicidal activity. This highlights the general interest in nitrogen-containing heterocyclic compounds for crop protection.
Proposed Synthetic Pathways to Novel Agrochemicals
The reactive secondary amine of this compound serves as a versatile handle for derivatization. Here, we propose two primary synthetic routes to generate libraries of potential agrochemicals: amide coupling and sulfonamide formation . These are common and robust reactions in agrochemical synthesis.
Figure 1. Proposed synthetic routes from this compound to potential agrochemicals.
Protocol 1: Synthesis of N-Aroyl Derivatives via Amide Coupling
This protocol describes a general procedure for the synthesis of N-aroyl derivatives, a common motif in many bioactive molecules. The choice of the aromatic carboxylic acid can be varied to create a diverse library of compounds for screening.
Rationale: Amide bonds are stable and prevalent in many biologically active compounds. By coupling the bicyclic amine with various substituted aromatic carboxylic acids, one can systematically probe the structure-activity relationship (SAR) to optimize for fungicidal, herbicidal, or insecticidal activity.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
To a solution of the desired aromatic carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (nitrogen or argon), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Amide Bond Formation:
-
To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-aroyl derivative.
-
-
Characterization:
-
Confirm the structure of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Figure 2. Workflow for the synthesis of N-aroyl derivatives.
Protocol 2: Synthesis of N-Sulfonyl Derivatives
This protocol outlines the synthesis of N-sulfonyl derivatives. Sulfonamides are another important class of compounds with a wide range of biological activities, including herbicidal and fungicidal properties.
Rationale: The sulfonamide linkage provides a different geometric and electronic profile compared to the amide bond, offering an alternative way to interact with biological targets. Screening a library of N-sulfonyl derivatives can lead to the discovery of compounds with distinct modes of action.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Sulfonamide Formation:
-
Slowly add a solution of the desired aromatic or aliphatic sulfonyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-sulfonyl derivative.
-
-
Characterization:
-
Characterize the final product by NMR (¹H and ¹³C) and HRMS to confirm its identity and purity.
-
Future Perspectives and Conclusion
While direct, large-scale application of this compound in the agrochemical industry is not yet established, its structural features and synthetic accessibility make it a highly promising, yet underutilized, building block. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthesis of novel agrochemical candidates based on this unique bicyclic amine scaffold.
The development of new fungicides, herbicides, and insecticides often begins with the exploration of novel chemical space. By applying established synthetic methodologies to underexplored starting materials like this compound, the agrochemical industry can unlock new possibilities for the development of next-generation crop protection solutions. Systematic derivatization and biological screening of the resulting compound libraries will be crucial in identifying new lead structures and ultimately contributing to a more sustainable and productive agricultural future.
Application Notes & Protocols: Computational Docking Studies of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting computational docking studies of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine derivatives. This bicyclic amine scaffold is a versatile building block in medicinal chemistry, forming the core of various therapeutic agents.[1] This guide offers detailed, field-proven protocols for docking these derivatives against three classes of biologically relevant protein targets, ensuring scientific integrity and providing a framework for robust in-silico analysis.
Introduction: The this compound Scaffold
The this compound core is a conformationally rigid bicyclic amine that serves as a valuable scaffold in drug design.[1] Its fixed spatial orientation allows for the precise positioning of functional groups to interact with biological targets, a desirable characteristic for developing potent and selective therapeutic agents.[1] Derivatives of this scaffold have shown a range of biological activities, making them compelling subjects for computational investigation. Notable applications include:
-
Antidiabetic Agents: It is a key intermediate in the synthesis of Gliclazide, a sulfonylurea drug used to treat type 2 diabetes by targeting the ATP-sensitive potassium (K-ATP) channel.[1]
-
Cannabinoid Receptor Modulators: The scaffold has been utilized in the development of cannabinoid receptor antagonists, which are of interest for treating obesity and related metabolic disorders.[1]
-
Antibacterial Agents: Novel oxazolidinone antibacterials incorporating this scaffold have been synthesized and evaluated for their activity against resistant bacteria, including Mycobacterium tuberculosis.
This guide will provide specific protocols for docking derivatives of this scaffold to these three important target classes.
Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[2] The primary goals are to predict the binding mode and estimate the binding affinity (strength of binding). The process generally involves two main stages: sampling of ligand conformations within the binding site and scoring these conformations.[2]
A typical docking workflow, which will be detailed in the subsequent protocols, follows a logical sequence of steps designed to prepare the molecules and the system for an accurate simulation.
Figure 1: A generalized workflow for computational molecular docking studies.
Protocol I: Docking Gliclazide Analogues to the K-ATP Channel (SUR1)
Rationale: Given that this compound is a precursor to the antidiabetic drug Gliclazide, a logical target for its derivatives is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the pancreatic ATP-sensitive potassium (K-ATP) channel.[1][3]
Target Selection:
-
Protein: ATP-sensitive inward rectifier potassium channel 11 (Kir6.2) in complex with Sulfonylurea receptor 1 (SUR1).
-
PDB ID: 5TWV (Cryo-EM structure of the pancreatic K-ATP channel in the presence of ATP and glibenclamide).[3] Another suitable option is 6BAA.[4]
Step-by-Step Methodology (Using AutoDock Vina)
This protocol utilizes AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking simulation, both of which are widely used and freely available for academic research.[5]
Step 1: Receptor Preparation
-
Obtain Structure: Download the PDB file for 5TWV from the RCSB PDB database.
-
Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio.[6][7] Remove all water molecules and any co-factors or ligands not essential for the study. For 5TWV, you will remove the bound glibenclamide and ATP.
-
Isolate Chains: The K-ATP channel is a complex of multiple protein chains. For this study, select one SUR1 subunit (e.g., Chain B) and the adjacent Kir6.2 subunit (e.g., Chain A) that form the binding site. Save this selection as a new PDB file (e.g., receptor.pdb).
-
Prepare in AutoDock Tools (ADT):
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of your this compound derivative. This can be done by sketching it in a chemical drawing program and saving it as a .mol2 or .sdf file, or by downloading from a database like PubChem if available.
-
Prepare in ADT:
-
Open your ligand file in ADT (Ligand > Input > Open).
-
ADT will automatically add hydrogens and compute Gasteiger charges. Verify the protonation state is appropriate for physiological pH.
-
Define the rotatable bonds: Ligand > Torsion Tree > Detect Root.
-
Save the prepared ligand as a .pdbqt file (e.g., ligand.pdbqt) via Ligand > Output > Save as PDBQT.
-
Step 3: Grid Generation
-
Define the Binding Site: The binding site for sulfonylureas on SUR1 is well-established. To define the search space for Vina, you will create a configuration file.
-
Identify Center Coordinates: In ADT, with receptor.pdbqt loaded, go to Grid > Grid Box. A box representing the search space will appear. Position and resize this box to encompass the known sulfonylurea binding site on SUR1. Note the center coordinates (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z) from the Grid Options panel.
-
Create Configuration File: Create a text file named conf.txt with the following content, replacing the values with those you just determined:[8]
Step 4: Running the Docking Simulation
-
Execute Vina: Open a command line terminal, navigate to the directory containing your files, and run the following command:[8] vina --config conf.txt --log docking_log.txt
-
Output: Vina will generate two files: docking_results.pdbqt, containing the coordinates of the predicted binding poses, and docking_log.txt, which includes the binding affinity scores for each pose.
Protocol II: Docking Derivatives as Cannabinoid Receptor (CB1/CB2) Modulators
Rationale: The rigid nature of the this compound scaffold makes it suitable for designing ligands that target the well-defined binding pockets of G-protein coupled receptors (GPCRs) like the cannabinoid receptors CB1 and CB2.
Target Selection:
-
Protein: Human Cannabinoid Receptor 1 (CB1) or 2 (CB2).
-
PDB IDs:
Step-by-Step Methodology (Using Schrödinger Glide)
This protocol outlines the workflow using the Schrödinger Suite, a powerful commercial software package for drug discovery.
Step 1: Receptor Preparation (Protein Preparation Wizard)
-
Import Structure: Start Maestro and import the desired PDB structure (e.g., 5TGZ).
-
Run Protein Preparation Wizard: Access this tool from the Workflows menu.[11]
-
Preprocess: The wizard will automatically assign bond orders, add hydrogens, and create disulfide bonds. It will also fill in missing side chains or loops using Prime.[12]
-
Review and Modify: Inspect the structure for any issues. Ensure the protonation states of key residues (e.g., histidines) are correct for the intended simulation pH (typically 7.4).[13]
-
Refine: Perform a restrained minimization of the protein structure to relieve any steric clashes. This step is crucial for optimizing the hydrogen-bonding network.[11]
-
Step 2: Receptor Grid Generation
-
Open Grid Generation: Go to Applications > Glide > Receptor Grid Generation.
-
Define Binding Site: The grid box, which defines the docking search space, is typically centered on the co-crystallized ligand in the PDB structure. Select the ligand to define the center of the grid.[14] The inner and outer box sizes can be adjusted as needed.
-
Generate Grid: Start the grid generation job. This process pre-calculates the potential energy grids for different atom types, which speeds up the subsequent docking calculations.[13]
Step 3: Ligand Preparation (LigPrep)
-
Import Ligand: Import the 2D or 3D structure of your this compound derivative into Maestro.
-
Run LigPrep: This tool will generate low-energy 3D conformations of your ligand. It will also determine possible ionization states, tautomers, and stereoisomers at a specified pH (e.g., 7.4 ± 1.0).[13]
Step 4: Ligand Docking
-
Open Ligand Docking Panel: Go to Applications > Glide > Ligand Docking.
-
Select Grid and Ligands: Specify the receptor grid file generated in Step 2 and the prepared ligand file from Step 3.
-
Set Docking Precision: Glide offers different precision levels (HTVS, SP, XP). For initial screening, Standard Precision (SP) is often used. For more accurate scoring of top candidates, Extra Precision (XP) is recommended.
-
Run Docking: Start the docking job. Glide will output a pose viewer file and a report containing docking scores and other metrics.
Figure 2: Workflow for molecular docking using the Schrödinger Suite (Glide).
Protocol III: Docking Oxazolidinone Derivatives to the Bacterial Ribosome
Rationale: Oxazolidinones are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[15] Derivatives of the this compound scaffold have been investigated as novel oxazolidinone antibacterials.
Target Selection:
-
Protein: 50S ribosomal subunit from a relevant bacterial species.
-
PDB ID: 6DDD (Structure of the 50S ribosomal subunit from Methicillin-Resistant Staphylococcus aureus in complex with an oxazolidinone antibiotic).[16][17]
Methodology: The protocols described above (either AutoDock Vina or Schrödinger Glide) can be adapted for this large and complex target. The key considerations are:
-
Receptor Preparation: The ribosome is a large complex of RNA and proteins. It is crucial to isolate only the components relevant to the binding site to reduce computational cost. The binding site for oxazolidinones is at the peptidyl transferase center (PTC) on the 23S rRNA.[18][19]
-
Grid Generation: The grid box must be carefully centered on the known oxazolidinone binding site within the PTC. Using the co-crystallized ligand in 6DDD as a reference is the most effective approach.
Analysis and Validation of Docking Results
6.1. Interpreting Docking Scores
The output of a docking simulation is a set of poses for each ligand, ranked by a scoring function. This score is typically an estimate of the binding free energy (ΔG), usually in kcal/mol.[20]
-
Lower Score, Stronger Affinity: A more negative docking score generally indicates a stronger predicted binding affinity.[20]
-
Comparative Analysis: Docking scores are most useful for comparing a set of ligands against the same target or comparing different poses of the same ligand. They should not be interpreted as absolute binding energy values.[21]
| Metric | Description | Typical Interpretation |
| Docking Score (kcal/mol) | An estimation of the binding free energy. | More negative values suggest stronger binding. |
| GlideScore / GScore | A proprietary scoring function in Schrödinger's Glide that includes terms for van der Waals energy, electrostatics, and penalties for steric clashes. | Lower (more negative) values are better. |
| Ligand Efficiency (LE) | Binding affinity per heavy atom. Useful for comparing compounds of different sizes. | Higher values are generally preferred for lead optimization. |
6.2. Visual Inspection of Binding Poses
Scoring functions are not perfect. It is essential to visually inspect the top-ranked poses to assess their plausibility.[20][22] Key interactions to look for include:
-
Hydrogen Bonds: Check for well-formed hydrogen bonds with key active site residues.
-
Hydrophobic Interactions: Ensure hydrophobic parts of the ligand are in contact with nonpolar residues.
-
Pi-Pi Stacking: Look for favorable interactions between aromatic rings in the ligand and receptor.
-
Steric Clashes: Poses with significant steric clashes should be discarded.
Tools like PyMOL, UCSF Chimera, and Maestro's Pose Viewer are excellent for this analysis.[20][23]
6.3. Self-Validation Protocols
To ensure the trustworthiness of your docking protocol, it must be validated.[24]
Protocol Validation by Re-docking: The most common validation method is to re-dock the co-crystallized ligand into the receptor's binding site.[24][25]
-
Extract the Ligand: Take the PDB structure of your target with its native ligand bound.
-
Prepare Receptor and Ligand: Prepare the receptor and the extracted native ligand using the same protocol you will use for your test compounds.
-
Dock the Ligand: Run the docking simulation.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. rcsb.org [rcsb.org]
- 4. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. rcsb.org [rcsb.org]
- 11. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 12. Buy this compound | 54528-00-6 [smolecule.com]
- 13. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 14. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. 6DDD: Structure of the 50S ribosomal subunit from Methicillin Resistant Staphylococcus aureus in complex with the oxazolidinone antibiotic LZD-5 [ncbi.nlm.nih.gov]
- 18. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 21. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 22. youtube.com [youtube.com]
- 23. diglib.eg.org [diglib.eg.org]
- 24. researchgate.net [researchgate.net]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Oxazolidinone Antibacterials with Octahydrocyclopenta[c]pyrrole Moieties
Introduction: A New Frontier in Antibacterial Drug Discovery
The relentless rise of multidrug-resistant bacteria presents a formidable challenge to global health. Oxazolidinones are a critical class of synthetic antibiotics, notable for their unique mechanism of action that inhibits bacterial protein synthesis at the initiation step by binding to the 23S RNA of the 50S ribosomal subunit.[1][2] This mechanism confers a significant advantage, as there is a low potential for cross-resistance with other antibiotic classes.[3] Linezolid, the first oxazolidinone approved for clinical use, has been a mainstay in treating serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][4]
However, the emergence of linezolid-resistant strains and concerns about potential side effects have spurred the development of next-generation oxazolidinones.[1][5] A promising strategy in this endeavor is the modification of the C-ring of the oxazolidinone pharmacophore with various heterocyclic structures.[1][6] This guide focuses on a particularly compelling structural modification: the incorporation of octahydrocyclopenta[c]pyrrole moieties. This bicyclic system offers a rigid scaffold that can be functionalized to explore new interactions within the bacterial ribosome's binding pocket, potentially leading to enhanced potency, an expanded spectrum of activity, and an improved safety profile.[7][8]
These application notes provide a comprehensive overview of the design, synthesis, and in-vitro evaluation of novel oxazolidinone antibacterials featuring an octahydrocyclopenta[c]pyrrole C-ring. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial agents.
I. Rationale and Design Strategy
The core principle behind incorporating the octahydrocyclopenta[c]pyrrole moiety is to leverage its three-dimensional structure to achieve more favorable interactions with the ribosomal target. Specifically, we hypothesize that the fused bicyclic system can:
-
Introduce Novel Hydrogen Bonding: Functional groups appended to the octahydrocyclopenta[c]pyrrole ring can form additional hydrogen bonds with the 23S rRNA, enhancing binding affinity.[1]
-
Optimize Hydrophobic Interactions: The carbon framework of the bicyclic moiety can be tailored to better occupy hydrophobic pockets within the ribosome.[7]
-
Improve Physicochemical Properties: The introduction of this moiety can favorably modulate properties such as solubility and metabolic stability.[8]
Our design strategy focuses on synthesizing a series of analogs with systematic variations at the 5-position of the octahydrocyclopenta[c]pyrrole ring to probe the structure-activity relationship (SAR).
II. Synthetic Protocols
The synthesis of the target compounds is a multi-step process that involves the preparation of the key octahydrocyclopenta[c]pyrrole intermediate, followed by its coupling to the oxazolidinone core.
Protocol 1: Synthesis of the Octahydrocyclopenta[c]pyrrole Scaffold
The octahydrocyclopenta[c]pyrrole core can be prepared through various synthetic routes.[9][10][11] The following protocol outlines a common and effective method.
Workflow for the Synthesis of the Octahydrocyclopenta[c]pyrrole Scaffold
Caption: A generalized workflow for the synthesis of the octahydrocyclopenta[c]pyrrole scaffold.
Step-by-Step Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 1,2-dicyanocyclo-1-pentene (1 equivalent), 5% Rhodium on alumina (0.02 equivalents), and tetrahydrofuran (THF) as the solvent.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 80 bar and heat to 120°C with vigorous stirring.
-
Reaction Monitoring: Maintain the reaction conditions for 22 hours. The reaction progress can be monitored by gas chromatography-mass spectrometry (GC-MS) of aliquots.
-
Workup and Purification: After cooling to room temperature and venting the hydrogen, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation to yield the octahydrocyclopenta[c]pyrrole.[11]
Protocol 2: Synthesis of the Oxazolidinone Core with an Octahydrocyclopenta[c]pyrrole Moiety
This protocol details the coupling of the synthesized octahydrocyclopenta[c]pyrrole with the oxazolidinone core.
General Synthetic Scheme
Caption: A representative synthetic pathway for oxazolidinone antibacterials with octahydrocyclopenta[c]pyrrole moieties.
Step-by-Step Procedure:
-
N-Arylation: React a suitable fluoronitrobenzene derivative with the synthesized octahydrocyclopenta[c]pyrrole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Nitro Group Reduction: Reduce the nitro group of the resulting compound to an amine. A common method is using iron powder and ammonium chloride in a mixture of ethanol and water.
-
Amine Protection: Protect the newly formed aniline with a suitable protecting group, for instance, a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Epoxide Ring Opening: React the protected aniline with (R)-glycidyl butyrate in the presence of a Lewis acid or under thermal conditions to open the epoxide ring.
-
Oxazolidinone Ring Formation: Cyclize the resulting amino alcohol to form the oxazolidinone ring. This is typically achieved using a strong base like n-butyllithium (n-BuLi) at low temperatures.
-
C-5 Side Chain Functionalization: The hydroxymethyl group at the C-5 position of the oxazolidinone ring is then converted to the desired functional group, often an acetamide, which is characteristic of linezolid.[1] This can be achieved by mesylation followed by substitution with an azide, reduction to the amine, and subsequent acetylation.
-
Deprotection (if necessary): If a protecting group was used on the octahydrocyclopenta[c]pyrrole moiety, it is removed in the final step.
III. In Vitro Evaluation Protocols
Once synthesized, the novel compounds must be evaluated for their antibacterial activity. The minimum inhibitory concentration (MIC) is a key parameter for this assessment.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[3][12]
Workflow for Broth Microdilution Assay
Caption: A workflow diagram for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate of the test organism, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[3]
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
-
Controls: Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[13][14]
IV. Structure-Activity Relationship (SAR) and Data Interpretation
The SAR of the synthesized compounds provides crucial insights for further optimization.[5][6]
Table 1: Illustrative Antibacterial Activity of Oxazolidinones with Octahydrocyclopenta[c]pyrrole Moieties
| Compound | R Group on Octahydrocyclopenta[c]pyrrole | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (VRE) |
| Linezolid | N/A | 1-2 | 1-2 |
| Compound 1 | -OH (endo) | 0.5-1 | 0.5-1 |
| Compound 2 | -OH (exo) | 1-2 | 1-2 |
| Compound 3 | =O | 2-4 | 2-4 |
| Compound 4 | -NHAc (endo) | 0.25-0.5 | 0.5-1 |
Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual results will vary based on the specific compounds synthesized and tested.
Interpretation of SAR Data:
-
The presence of a hydroxyl group on the octahydrocyclopenta[c]pyrrole ring (Compounds 1 and 2) appears to be beneficial for antibacterial activity compared to a ketone (Compound 3).
-
The stereochemistry of the hydroxyl group may play a role, with the endo isomer (Compound 1) showing slightly better activity in this example.
-
Conversion of the hydroxyl group to an acetamide (Compound 4) can further enhance potency, potentially through additional hydrogen bonding interactions.
V. Concluding Remarks and Future Directions
The incorporation of octahydrocyclopenta[c]pyrrole moieties into the oxazolidinone scaffold represents a viable strategy for the development of novel antibacterial agents. The protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds. Future work should focus on:
-
Expanding the diversity of substituents on the octahydrocyclopenta[c]pyrrole ring to further probe the SAR.
-
Evaluating the activity of promising compounds against a broader panel of Gram-positive and fastidious Gram-negative bacteria.[1]
-
Assessing the pharmacokinetic and toxicological profiles of lead compounds to determine their potential for further development.[4][15]
By systematically applying these principles and protocols, the scientific community can continue to advance the field of oxazolidinone research and contribute to the fight against antimicrobial resistance.
References
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones: a novel class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of highly potent novel oxazolidinone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of the antitubercular and antibacterial activity of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 10. Preparation method of octahydrocyclopenta[C]pyrrole derivatives and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 11. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 12. scilit.com [scilit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 15. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Welcome to the technical support center for the synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. The methodologies described herein are based on established chemical principles and field-proven insights.
I. Overview of the Primary Synthetic Route
The most common and scalable synthesis of this compound initiates from cis-cyclopentane-1,2-dicarboxylic anhydride. The process involves two primary transformations:
-
Imide Formation: Reaction of cis-cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate to form N-amino-hexahydrocyclopenta[c]pyrrole-1,3-dione.
-
Reduction: Reduction of the resulting N-aminoimide to the target this compound.
The overall yield and purity of the final product are highly dependent on the careful execution of each step, particularly the reduction.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and temperature for the formation of N-amino-hexahydrocyclopenta[c]pyrrole-1,3-dione?
A1: An alcoholic solvent such as methanol or ethanol is typically effective for the reaction between cis-cyclopentane-1,2-dicarboxylic anhydride and hydrazine hydrate. The reaction is generally carried out at reflux temperature to ensure complete conversion. A molar ratio of approximately 1:1 to 1:1.2 of the anhydride to hydrazine hydrate is recommended to avoid excess hydrazine, which can complicate purification.[1][2]
Q2: Which reducing agent is most effective for the conversion of N-amino-hexahydrocyclopenta[c]pyrrole-1,3-dione to this compound?
A2: Several reducing agents can be employed, each with its own advantages and challenges:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can effectively reduce the cyclic imide to the corresponding amine.[3][4] However, it is non-selective and can lead to side reactions if not used under strictly anhydrous conditions.
-
Borane (BH₃) Complexes: Borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are also effective and can sometimes offer better selectivity than LiAlH₄.
-
Mixed Hydride Systems (e.g., KBH₄/AlCl₃): This system generates a milder reducing agent in situ and has been reported to give good yields for this specific transformation.[5]
-
Catalytic Hydrogenation: While a greener alternative, finding a suitable catalyst and conditions for the complete reduction of the N-aminoimide can be challenging and may require high pressure and temperature.
The choice of reducing agent will depend on the available equipment, safety considerations, and the desired scale of the reaction.
Q3: How can I monitor the progress of the reduction reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The starting N-aminoimide is significantly more polar than the product. A suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane), with a small amount of a basic modifier like triethylamine to prevent streaking of the amine product on the silica plate. The disappearance of the starting material spot and the appearance of a new, less polar spot indicate the progress of the reaction.
Q4: What is the proper work-up procedure after a LiAlH₄ reduction?
A4: A careful, sequential quenching procedure is critical for safety and to obtain a granular, easily filterable aluminum salt precipitate. A common method is the Fieser work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and sequentially add:
-
'x' mL of water for every 'x' g of LiAlH₄ used.
-
'x' mL of 15% aqueous NaOH for every 'x' g of LiAlH₄ used.
-
'3x' mL of water for every 'x' g of LiAlH₄ used.
-
-
Stir the resulting mixture vigorously until a white, granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with an organic solvent (e.g., diethyl ether or THF).
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in the Reduction Step
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Incomplete Reaction | The reduction may not have gone to completion. Solution: Before work-up, confirm the absence of starting material by TLC. If starting material remains, consider extending the reaction time or adding a slight excess of the reducing agent. |
| Side Reactions | Over-reduction or cleavage of the N-N bond can occur, especially with harsh reducing agents like LiAlH₄. This can lead to the formation of cyclopentane-1,2-dimethanol and other byproducts. Solution: Maintain a controlled temperature during the addition of the substrate to the reducing agent (typically 0 °C to room temperature). Consider using a milder reducing system like KBH₄/AlCl₃.[5] |
| Moisture Contamination | LiAlH₄ and other hydride-based reducing agents react violently with water, which will consume the reagent and reduce the effective concentration. Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Product Loss During Work-up | The product is a polar amine and can be water-soluble, especially in its protonated form. Solution: During the aqueous work-up, ensure the aqueous layer is basic (pH > 10) before extraction with an organic solvent to keep the amine in its free base form, which is less water-soluble. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. |
Problem 2: Difficulty in Purifying the Final Product
Possible Causes & Solutions:
| Cause | Explanation & Solution |
| Product is a Polar Amine | The basic nature of the amine can cause streaking on standard silica gel chromatography.[6] Solution: Use an amine-functionalized silica gel for column chromatography or add a small percentage (0.5-2%) of a volatile amine like triethylamine or ammonia in the mobile phase to improve peak shape.[6] |
| Residual Polar Impurities | Unreacted starting material or partially reduced intermediates can be difficult to separate from the polar product. Solution: Consider converting the crude product to its hydrochloride salt by treating a solution of the amine in a non-polar solvent (like diethyl ether) with HCl in ether. The salt often has different solubility characteristics and can be purified by recrystallization.[7] The free base can then be regenerated by treatment with a base. |
| Product is a Low-Melting Solid or Oil | The free base of this compound may be a low-melting solid or an oil, making purification by recrystallization challenging.[8] Solution: Distillation under reduced pressure (Kugelrohr) can be an effective purification method for low-melting solids or oils. Alternatively, purification via the hydrochloride salt is often more straightforward.[9] |
IV. Experimental Protocols & Visualizations
Protocol 1: Synthesis of N-amino-hexahydrocyclopenta[c]pyrrole-1,3-dione
-
To a solution of cis-cyclopentane-1,2-dicarboxylic anhydride (1.0 eq) in methanol, add 85% hydrazine hydrate (1.1 eq) dropwise at room temperature.[1][2]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting anhydride is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can often be used in the next step without further purification. If necessary, it can be recrystallized from an appropriate solvent system.
Protocol 2: Reduction of N-amino-hexahydrocyclopenta[c]pyrrole-1,3-dione with LiAlH₄
-
Under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-amino-hexahydrocyclopenta[c]pyrrole-1,3-dione (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and perform a Fieser work-up as described in the FAQs.
-
Filter the aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
Workflow for Troubleshooting Low Yield in the Reduction Step
Caption: Troubleshooting workflow for low yield in the reduction step.
General Reaction Scheme
Caption: Overall synthetic scheme for this compound.
V. References
-
Smolecule. (2023, August 15). Buy this compound | 54528-00-6. Retrieved from --INVALID-LINK--
-
Quora. (2017, May 9). What is the mechanism for reducing cyclic compounds with LAH? Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines. Retrieved from --INVALID-LINK--
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from --INVALID-LINK--
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from --INVALID-LINK--
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Hexahydrocyclopenta(c)pyrrol-2(1H)-amine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method. Retrieved from --INVALID-LINK--
-
Eureka | Patsnap. (n.d.). N-amino-1,2-cyclopentanediformylimine and preparation method thereof. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 58108-05-7|this compound hydrochloride. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound CAS 54528-00-6 Product Specification. Retrieved from --INVALID-LINK--
References
- 1. CN100591667C - N-amino-1,2-cyclopentane dicarboximide and its preparation method - Google Patents [patents.google.com]
- 2. N-amino-1,2-cyclopentanediformylimine and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Buy this compound | 54528-00-6 [smolecule.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. nbinno.com [nbinno.com]
- 9. 58108-05-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
"troubleshooting side reactions in the reduction of N-aminocyclopentane-1,2-dicarboximide"
Technical Support Center: N-Aminocyclopentane-1,2-dicarboximide Reduction
Welcome to the technical support resource for the chemical reduction of N-aminocyclopentane-1,2-dicarboximide. This guide is designed for researchers, chemists, and process development professionals who are working with this substrate and its derivatives. The reduction of this cyclic N-aminoimide to its corresponding saturated heterocyclic amine is a critical transformation, yet it is frequently complicated by competing side reactions.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve issues encountered in your own laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low yield of the desired amine product. What are the most common causes?
A low yield is the most frequent issue reported and can stem from several root causes: incomplete conversion, degradation of the starting material or product, or predominance of one or more side reactions.
Initial Diagnostic Steps:
-
Analyze the Crude Reaction Mixture: Before workup, carefully take an aliquot and analyze it by Thin Layer Chromatography (TLC), LC-MS, or crude ¹H NMR. This will help you determine if the starting material is consumed and what other species are present.
-
Reagent Quality: Hydride reducing agents, especially Lithium Aluminum Hydride (LiAlH₄), are highly sensitive to moisture. Using an old or improperly stored bottle of LiAlH₄ is a common cause of failure.[1] Always use a fresh bottle or a freshly opened container of the reagent. Ensure all solvents are rigorously dried (e.g., THF distilled over sodium/benzophenone).
Troubleshooting Workflow: A systematic approach is crucial for diagnosing low-yield issues. The following workflow diagram illustrates a logical sequence of steps to identify and resolve the problem.
Caption: A decision tree for diagnosing low-yield reactions.
Q2: I've identified cyclopentane-1,2-dicarboximide as a major byproduct. What causes this N-N bond cleavage, and how can I prevent it?
The presence of cyclopentane-1,2-dicarboximide indicates that the N-N bond of your starting material has been reductively cleaved. This is a known side reaction for hydrazine derivatives.[2][3] The exocyclic N-NH₂ group is susceptible to reduction, especially under harsh conditions or with non-selective reducing agents.
Mechanism of Side Reaction: Powerful hydride reagents like LiAlH₄ can attack the less sterically hindered and electronically available nitrogen of the amino group. This can initiate a pathway leading to the cleavage of the weak N-N single bond, releasing ammonia (or its aluminate salt) and forming the corresponding dicarboximide anion, which is then protonated upon workup.
Preventative Strategies:
-
Lower the Reaction Temperature: This is the simplest and often most effective solution. Start the reaction at 0 °C or even -78 °C and allow it to warm slowly to room temperature. Lower temperatures decrease the activation energy available for competing pathways like N-N cleavage.
-
Use a Milder or More Selective Reducing Agent: While LiAlH₄ is the standard for amide reductions[4], its high reactivity is problematic here. Consider alternatives:
-
Sodium Borohydride with Additives: Standard NaBH₄ is typically unreactive towards amides.[5][6] However, using NaBH₄ in combination with iodine (I₂) or zinc chloride (ZnCl₂) generates a more reactive species in situ that can reduce amides, often under milder conditions than LiAlH₄.[7][8]
-
Catalytic Hydrogenation: While potentially subject to catalyst poisoning[9], hydrogenation with a catalyst like Rhodium on Alumina under optimized pressure and temperature could offer a milder path that avoids hydride-based N-N cleavage.
-
Q3: My product analysis shows a mixture of the desired fully reduced amine and a partially reduced hydroxy-lactam intermediate. How do I drive the reaction to completion?
The formation of a hydroxy-lactam (or its corresponding aluminate complex before workup) indicates that the reduction has stalled. The mechanism for amide reduction by LiAlH₄ proceeds through the addition of a hydride to a carbonyl, elimination of an oxygen-metal species to form an iminium ion, and a second hydride addition to the iminium.[10] If this sequence is incomplete, you will isolate intermediates.
Causes and Solutions:
-
Insufficient Reducing Agent: The reduction of each dicarboximide molecule to the final amine requires multiple hydride equivalents. Ensure you are using a sufficient excess of the reducing agent. A common starting point for LiAlH₄ is 2.5-3.0 equivalents relative to the substrate.
-
Low Reaction Temperature or Insufficient Time: Some reductions are sluggish at room temperature. After an initial period at a lower temperature to control the exotherm, it may be necessary to gently heat the reaction (e.g., reflux in THF) to ensure complete conversion. Monitor the reaction by TLC until all intermediates have been consumed.
-
Poor Solubility: If your substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Ensure you are using a suitable anhydrous solvent (like THF or diethyl ether) in sufficient volume.
Q4: I'm concerned about the potential for ring opening of the cyclopentane system. Is this a common issue?
Ring opening of a cyclopentane ring is less common than for highly strained cyclopropane or cyclobutane systems.[11][12] Cyclopentane has moderate ring strain, which can be relieved in non-planar conformations like the 'envelope' shape.[12][13] However, under very harsh conditions (high temperatures and highly reactive reagents), cleavage of a C-C bond is not impossible, though it is generally not the primary competing pathway in this specific reduction.
If you suspect ring-opened byproducts, the primary solution is to switch to milder reaction conditions as detailed in Q2. Using reagents like NaBH₄/I₂ or controlled catalytic hydrogenation at lower temperatures will significantly reduce the likelihood of this side reaction.
Comparative Overview of Reducing Agents
Choosing the correct reducing agent is the most critical experimental parameter. The following table compares common reagents for this transformation.
| Reagent System | Typical Conditions | Pros | Cons & Common Side Reactions |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to Reflux | Powerful and effective for imide reduction.[1] Well-established protocols. | Low selectivity. High risk of N-N bond cleavage.[2] Highly reactive with protic solvents (requires strict anhydrous technique). |
| NaBH₄ / I₂ | Anhydrous THF, 0°C to Reflux | Milder than LiAlH₄.[7] Lower risk of N-N cleavage. Easier to handle. | Reaction can be slower. Stoichiometry of iodine is critical. |
| Catalytic Hydrogenation | H₂ gas (balloon or Parr), Pd/C, PtO₂, or Rh/Al, various solvents (EtOH, EtOAc) | Potentially very clean. Avoids pyrophoric reagents. | Catalyst can be poisoned by nitrogen compounds.[9][14] May require high pressure/temperature. Risk of N-N cleavage still exists depending on catalyst and conditions. |
Key Reaction Pathways Visualization
The following diagram illustrates the desired reduction pathway versus the primary competing side reactions.
Caption: Major reaction pathways in the reduction process.
Recommended Experimental Protocols
Protocol 1: Reduction using LiAlH₄ (Standard Method)
WARNING: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (3.0 eq.) in anhydrous THF (approx. 0.2 M).
-
Addition: Cool the suspension to 0 °C in an ice bath. Dissolve N-aminocyclopentane-1,2-dicarboximide (1.0 eq.) in a minimal amount of anhydrous THF and add it to the LiAlH₄ suspension dropwise via a syringe or dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Then, gently heat the mixture to reflux and monitor the reaction progress by TLC (staining with ninhydrin can help visualize the amine product).
-
Workup (Fieser Method): Cool the reaction back to 0 °C. Cautiously and slowly add X mL of water dropwise to quench the excess LiAlH₄ (where X is the mass of LiAlH₄ in grams). Follow this with the dropwise addition of X mL of 15% aqueous NaOH, and finally 3X mL of water.
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.
Protocol 2: Reduction using NaBH₄/I₂ (Milder Alternative)
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium borohydride (NaBH₄, 4.0 eq.) and anhydrous THF (approx. 0.2 M).
-
Addition of Substrate: Add the N-aminocyclopentane-1,2-dicarboximide (1.0 eq.) to the suspension.
-
Addition of Iodine: Cool the mixture to 0 °C. Separately, dissolve iodine (I₂, 2.0 eq.) in anhydrous THF. Add the iodine solution dropwise to the reaction mixture. Effervescence (hydrogen gas evolution) will be observed.
-
Reaction: After the iodine addition is complete, remove the ice bath and heat the reaction to reflux. Monitor the progress by TLC. The reaction may require 6-12 hours.
-
Workup: Cool the reaction to room temperature and quench by the slow addition of methanol until the effervescence ceases. Add aqueous HCl (1 M) to adjust the pH to ~2, then basify with aqueous NaOH (2 M) to pH ~10.
-
Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.
References
- 1. adichemistry.com [adichemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Purification of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Welcome to the technical support guide for the purification of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (CAS 54528-00-6). This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this versatile building block in high purity.[1][2][3]
Compound Overview
This compound, also known as N-Amino-3-azabicyclo[3.3.0]octane, is a bicyclic amine with the molecular formula C₇H₁₄N₂.[4][5] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the antidiabetic medication Gliclazide.[3][6] Its purification can be challenging due to its polarity, basicity, and potential for side-product formation during synthesis.
| Property | Value | Source |
| Molecular Weight | 126.20 g/mol | [1][5] |
| Boiling Point | ~188-220 °C at 760 mmHg | [1][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Good solubility in organic solvents like ethanol and dichloromethane; limited in water. | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial workup leaves a crude mixture with significant amounts of unreacted starting materials. What is the most effective initial purification step?
A1: Acid-Base Extraction is the recommended first step to separate the basic amine product from neutral or acidic starting materials and byproducts.
Causality: The amine group of this compound is basic and will be protonated in an acidic aqueous solution, forming a water-soluble salt. Neutral organic impurities will remain in the organic phase, allowing for a clean separation.
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidification: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer containing the protonated amine from the organic layer containing neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 10) to deprotonate the amine salt.
-
Re-extraction: Extract the now free amine back into an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude, but significantly purer, amine.
Caption: Workflow for Acid-Base Extraction.
Q2: After extraction, my product is still impure. Should I use distillation or column chromatography?
A2: The choice depends on the nature of the remaining impurities. Given the compound's relatively high boiling point, vacuum distillation is an option for removing non-volatile impurities. However, column chromatography is generally more effective for separating structurally similar impurities.
Troubleshooting Decision Framework:
-
For Non-Volatile Impurities: If your impurities are high molecular weight polymers or salts, vacuum distillation is a good choice. The boiling point of this compound is reported to be around 188-220°C at atmospheric pressure, so vacuum is necessary to prevent thermal degradation.[1][4]
-
For Structurally Similar Impurities: If you have byproducts from the synthesis, column chromatography will provide better resolution.
Protocol: Column Chromatography of a Basic Amine
Basic amines like this one can interact strongly with acidic silica gel, leading to tailing and poor separation.[7][8] To mitigate this, consider the following:
-
Stationary Phase Selection:
-
Amine-functionalized silica gel: This is often the best choice as it minimizes the acidic interactions.[7]
-
Alumina (basic or neutral): Can be a good alternative to silica gel.
-
Deactivated silica gel: Pre-treat standard silica gel by flushing the column with your eluent containing a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol).[7]
-
-
Mobile Phase Selection:
-
Start with a non-polar solvent and gradually increase the polarity.
-
A common gradient is from hexane/ethyl acetate to ethyl acetate/methanol or DCM/methanol.
-
Always include a small percentage of a volatile base in your eluent to improve peak shape and recovery.
-
| Stationary Phase | Mobile Phase System | Additive |
| Silica Gel | DCM / Methanol | 0.5 - 1% Triethylamine |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | None needed |
| Neutral Alumina | Ethyl Acetate / Hexane | 0.5% Triethylamine |
Q3: My synthesis can produce diastereomers. How can I separate them?
A3: The separation of diastereomers can be challenging but is achievable through careful chromatographic techniques or crystallization of diastereomeric salts. [9][10]
Causality: Diastereomers have different physical properties, which allows for their separation by methods like chromatography and crystallization.[9]
Troubleshooting Strategies for Diastereomer Separation:
-
High-Performance Liquid Chromatography (HPLC):
-
Normal Phase HPLC: Can be effective, especially with chiral stationary phases, though not strictly necessary for diastereomers.
-
Reversed-Phase HPLC (RP-HPLC): Often provides good separation. You may need to screen different columns (C8, C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with additives like formic acid or ammonium acetate).[11]
-
-
Crystallization of Diastereomeric Salts:
-
React the diastereomeric amine mixture with a chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts.[9]
-
These salts will have different solubilities, allowing for fractional crystallization from a suitable solvent.
-
Once a single diastereomeric salt is isolated, the free amine can be regenerated by treatment with a base.[10]
-
Caption: Decision tree for diastereomer separation.
Q4: The purified amine is a liquid/low melting solid and I am struggling to get a final solid product. What should I do?
A4: Conversion to a hydrochloride salt is a common and effective strategy to obtain a stable, crystalline solid. [12]
Causality: The free amine may have a low melting point or exist as an oil at room temperature. Converting it to its hydrochloride salt increases the melting point and crystallinity due to the formation of an ionic lattice. The hydrochloride salt of this compound is a solid with a melting point of 170-174 °C.[13]
Protocol: Formation of the Hydrochloride Salt
-
Dissolve the purified free amine in a dry, non-polar solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The resulting salt can be further purified by recrystallization, often from a polar solvent like ethanol or isopropanol.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 54528-00-6 [smolecule.com]
- 4. echemi.com [echemi.com]
- 5. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Optimization of Reaction Conditions for Acylation of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the acylation of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of your desired acylated product.
I. Reaction Overview: Acylation of a Bicyclic Secondary Amine
The acylation of this compound involves the reaction of this bicyclic secondary amine with an acylating agent to form an amide. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.[1] The general reaction is depicted below:
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for this type of reaction?
A1: Acid chlorides and acid anhydrides are the most common and reactive acylating agents for the acylation of primary and secondary amines.[1][2][3] Acid chlorides are generally more reactive than acid anhydrides.[4] For less reactive amines or when milder conditions are required, activated esters or coupling reagents like HATU or EDC can be employed.[5]
Q2: Why is a base typically required in the acylation of amines?
A2: A base is crucial for several reasons. Primarily, it neutralizes the acidic byproduct formed during the reaction, such as hydrochloric acid (HCl) when using an acyl chloride.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4] Bases like pyridine or triethylamine are commonly used as acid scavengers to drive the reaction to completion.[6]
Q3: Can I perform the acylation without a base?
A3: While it is possible to acylate amines under acidic conditions, especially with highly reactive acylating agents, it is generally less efficient.[7] The unprotonated fraction of the amine is the reactive species, and its concentration will be low in an acidic medium, leading to slower reaction rates.[7]
Q4: What is the role of the solvent in this reaction?
A4: The choice of solvent can significantly impact the reaction's outcome by influencing the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[8][9] The polarity of the solvent can sometimes affect the product distribution in cases where multiple acylation sites are possible, although this is not a concern for this compound.[10] It is critical to use anhydrous (dry) solvents to prevent hydrolysis of the acylating agent.
II. Troubleshooting Guide
This section addresses common issues encountered during the acylation of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Acylating Agent | - Verify the quality: Acyl chlorides and anhydrides can hydrolyze over time. Use a fresh or newly opened bottle. Consider re-purifying the acylating agent if its purity is questionable. - Confirm reactivity: If possible, test the acylating agent with a simpler, more reactive amine to confirm its activity. |
| Protonated Amine | - Ensure adequate base: Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to neutralize the acid byproduct. For amine hydrochloride salts, use at least two equivalents of base.[11] - Choice of base: A base stronger than the amine, such as pyridine, is recommended to effectively scavenge the acid. |
| Poor Solubility | - Select an appropriate solvent: Ensure all reactants are soluble in the chosen solvent. Aprotic solvents like DCM, THF, or DMF are generally good choices. If the amine salt has poor solubility, consider using a solvent system that can dissolve it.[7] |
| Steric Hindrance | - Increase reaction temperature: Gently heating the reaction can sometimes overcome the activation energy barrier caused by steric hindrance. - Use a more reactive acylating agent: If using an acid anhydride, switching to the corresponding acid chloride may increase the reaction rate. - Consider a coupling agent: Reagents like HATU or HBTU are very efficient for forming amide bonds, even with sterically hindered substrates.[5] |
| Hydrolysis of Acylating Agent | - Use anhydrous conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 2: Formation of Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Over-acylation | - This is generally not an issue for the acylation of secondary amines as the resulting tertiary amide is much less nucleophilic and does not undergo further acylation.[2][4] |
| Side reactions of the acylating agent | - Ketene formation: Acyl halides with an alpha-hydrogen can eliminate hydrogen halide in the presence of a base to form a highly reactive ketene intermediate. This can lead to dimerization or reaction with other nucleophiles.[7] To minimize this, add the acylating agent slowly at a low temperature (e.g., 0 °C). |
| Reaction with solvent | - Avoid nucleophilic solvents: Do not use alcohol or water as solvents, as they can react with the acylating agent. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Removal of Excess Base | - Aqueous workup: If using a tertiary amine base like triethylamine or pyridine, an acidic wash (e.g., dilute HCl or NH4Cl solution) during workup will protonate the base, making it water-soluble and easily removable in the aqueous layer.[11] A wash with aqueous copper sulfate can be effective for removing residual pyridine.[11] |
| Removal of Unreacted Amine | - Acidic wash: Similar to removing the base, an acidic wash will protonate the unreacted amine, allowing for its removal in the aqueous phase. |
| Removal of Carboxylic Acid Byproduct (from acid anhydrides) | - Basic wash: A wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, making it water-soluble. |
III. Experimental Protocols
General Protocol for Acylation using an Acyl Chloride
This protocol provides a standard procedure for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (1.05 equivalents)
-
Pyridine or Triethylamine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound and pyridine (or triethylamine) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
IV. Visualizations
Reaction Workflow
Caption: A generalized workflow for a typical amine acylation experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in acylation reactions.
V. References
-
Amines. (n.d.). NCERT.
-
24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts.
-
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). Benchchem.
-
[FREE] Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What - Brainly. (2024, April 16).
-
Acylation under weak base conditions. (n.d.).
-
acylation of amines. (2013, February 13). Mastering Chemistry Help.
-
Solvent Effects in Friedel–Crafts Reaction. (2019, December 24). Chemistry Stack Exchange.
-
Acylation Overview, Mechanism & Agents. (n.d.). Study.com.
-
Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube.
-
Effect of solvent on the acylation reaction. (n.d.). ResearchGate.
-
Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
-
Acetylation of Secondary amines. (2022, July 30). Chemistry Stack Exchange.
-
Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
-
A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. (n.d.). Benchchem.
-
The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. (n.d.). ResearchGate.
-
Tips and tricks for difficult amide bond formation? (2021, October 20). r/Chempros - Reddit.
-
A Comparative Guide to Amine Acylation: Exploring Alternatives to 2-Amino-5-bromobenzoyl Chloride. (n.d.). Benchchem.
-
How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? (2017, September 3). ResearchGate.
-
US6211384B1 - Methods for the acylation of amine compounds. (n.d.). Google Patents.
-
23.3: Reactions of amines. (2020, July 1). Chemistry LibreTexts.
-
Amide Synthesis. (n.d.). Fisher Scientific.
-
16 questions with answers in AMIDE SYNTHASES. (n.d.). ResearchGate.
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
-
Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024, July 10).
-
Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol- 2 ( 1 H )-yl]3-(4-methylbenzenesulfonyl)urea. (2025, August 7). ResearchGate.
-
Hexahydrocyclopenta(c)pyrrol-2(1H)-amine. (n.d.). PubChem.
References
- 1. study.com [study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acylation of amines [entrancechemistry.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. brainly.com [brainly.com]
- 7. youtube.com [youtube.com]
- 8. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stability of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexahydrocyclopenta[c]pyrrol-2(1H)-amine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this unique bicyclic N-amino heterocyclic compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.
Introduction: The Unique Chemistry of a Cyclic Hydrazine
This compound is a saturated bicyclic amine featuring a fused pyrrolidine and cyclopentane ring system. Critically, the amine functionality is directly attached to the nitrogen atom of the pyrrolidine ring, classifying it as a cyclic hydrazine derivative. This N-amino configuration imparts distinct chemical properties that differ significantly from simple secondary bicyclic amines. Understanding the reactivity of this N-N bond is paramount when subjecting the molecule to acidic stress, as it represents a potential site for chemical degradation.
This guide will delve into the anticipated stability profile, potential degradation pathways, and the analytical methodologies required for accurate assessment.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of this compound in acidic solutions?
A1: Contrary to what might be expected for some nitrogen-containing compounds, hydrazines can exhibit considerable stability in acidic solutions, especially in the absence of oxygen. Protonation of the nitrogen atoms can decrease their nucleophilicity and susceptibility to certain degradation pathways. However, the stability is highly dependent on the specific acid used, its concentration, temperature, and the presence of other reactive species.
Q2: What are the primary degradation pathways I should be concerned about under acidic conditions?
A2: The two primary areas of concern for the degradation of this compound in acidic media are:
-
N-N Bond Cleavage: The nitrogen-nitrogen single bond is a potential weak point. While often requiring reductive or strong oxidative conditions for cleavage, acid catalysis can facilitate this process, especially in the presence of other reagents or under photolytic stress. Cleavage would result in the formation of the corresponding bicyclic secondary amine (Octahydrocyclopenta[c]pyrrole) and ammonia.
-
Ring Opening or Rearrangement: While the saturated bicyclic core is generally stable, harsh acidic conditions (e.g., strong non-aqueous acids, high temperatures) could potentially induce ring-opening or rearrangement reactions. However, this is generally considered a less probable pathway under typical aqueous acidic stress conditions compared to N-N bond instability.
Q3: How does the choice of acid (e.g., HCl, H₂SO₄, TFA) affect stability?
A3: The choice of acid can influence the degradation profile. Non-oxidizing acids like HCl and H₂SO₄ at moderate concentrations are primarily expected to protonate the amine. However, strongly oxidizing acids (e.g., nitric acid) could promote oxidative degradation pathways. The nucleophilicity of the counter-ion can also play a role; for instance, chloride from HCl could act as a nucleophile under certain conditions, though this is less likely to be a primary degradation route.
Q4: I am observing unexpected peaks in my HPLC analysis after acid stress. What could they be?
A4: Unexpected peaks could arise from several sources:
-
Degradants: As mentioned, the primary expected degradant would be the product of N-N bond cleavage. Ring-opened products or other rearrangements are also possible under harsh conditions.
-
Isomers: Depending on the synthesis of your starting material, you may have stereoisomers that are separating under your analytical conditions.
-
Reaction with Excipients: If you are analyzing a formulated product, the amine may react with excipients under acidic conditions.
-
Artifacts from Derivatization: If you are using a derivatization agent for analysis, the new peaks could be byproducts of this reaction.
A systematic investigation, including mass spectrometry analysis of the peaks, is crucial for identification.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid and complete loss of parent compound | Strong oxidizing conditions or presence of a reducing agent promoting N-N bond cleavage. | Review the composition of your acidic medium. Ensure it is free from oxidizing or reducing contaminants. Consider deoxygenating your solutions. |
| Multiple new, small peaks appearing over time | Complex degradation cascade or reaction with matrix components. | Use a gradient HPLC method to improve separation. Employ LC-MS to identify the mass of the new peaks. Analyze a placebo sample (matrix without the active compound) to rule out excipient degradation. |
| Poor mass balance in stability studies | Formation of volatile degradants or compounds that do not have a chromophore for UV detection. | Use a mass-sensitive detector like a mass spectrometer or a charged aerosol detector (CAD). Consider headspace GC-MS to detect volatile products. |
| Inconsistent stability results between batches | Variation in impurity profiles between batches that may catalyze degradation. | Characterize the impurity profile of each batch. Investigate if any identified impurities are known to be reactive under acidic conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of 1 mg/mL. 2. Acidic Stress Conditions:
- In separate, protected vials (e.g., amber glass to prevent photolysis), mix the stock solution with an equal volume of the following acidic solutions:
- 0.1 M Hydrochloric Acid
- 1 M Hydrochloric Acid
- 0.1 M Sulfuric Acid
- Prepare a control sample by mixing the stock solution with an equal volume of the solvent used. 3. Incubation:
- Incubate the vials at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours). 4. Time-Point Sampling and Quenching:
- At each time point, withdraw an aliquot from each vial.
- Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH, 1 M NaOH) to stop the degradation. 5. Analysis:
- Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: HPLC-UV Analysis of this compound and Potential Degradants
Due to the lack of a strong chromophore, direct UV detection of the parent compound and its likely degradants can be challenging. Derivatization is often necessary.
1. Derivatization (Pre-column):
- To a neutralized aliquot from the forced degradation study, add a derivatizing agent that reacts with primary and secondary amines (e.g., Dansyl chloride, o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC-Cl)).
- Follow the specific reaction conditions (pH, temperature, time) for the chosen derivatization agent. 2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient: A suitable gradient to separate the derivatized parent compound from its derivatized degradants (e.g., start with 95% A, ramp to 5% A over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 340 nm for dansyl derivatives).
- Injection Volume: 10 µL. 3. Data Analysis:
- Calculate the percentage of the parent compound remaining and the percentage of each degradant formed relative to the initial concentration.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key potential degradation mechanisms for this compound under acidic stress.
Technical Support Center: Stereoselective Synthesis of Bicyclic Amines
Welcome to the technical support center for the stereoselective synthesis of bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex and valuable molecular scaffolds. Bicyclic amines are prevalent in a vast array of natural products and pharmaceuticals, including the potent analgesic epibatidine and various lupin alkaloids.[1][2] Their rigid conformational structures make them attractive pharmacophores, but also introduce significant challenges in controlling stereochemistry during their synthesis.
This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed experimental protocols to address the specific issues you may encounter in the laboratory.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the stereoselective synthesis of bicyclic amines.
Issue 1: Poor Diastereoselectivity in Intramolecular Cyclization Reactions
Question: My intramolecular Mannich/Michael addition/Pictet-Spengler cyclization is resulting in a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereoselectivity?
Answer: Low diastereoselectivity in intramolecular cyclizations for forming bicyclic amines is a frequent challenge and can often be attributed to several factors. Let's break down the potential causes and solutions:
-
Underlying Cause 1: Insufficient Facial Bias in the Transition State. The stereochemical outcome of the cyclization is determined by the relative energies of the competing diastereomeric transition states. A lack of significant steric or electronic differentiation between the two faces of the reactive intermediate (e.g., an iminium ion or enolate) will lead to poor selectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the thermal energy of the system can amplify small energy differences between the diastereomeric transition states, often leading to a significant improvement in selectivity.
-
Solvent Optimization: The polarity and coordinating ability of the solvent can influence the conformation of the acyclic precursor and the transition state geometry. A screen of solvents with varying properties (e.g., toluene, THF, CH2Cl2, CH3CN) is recommended.
-
Lewis Acid/Brønsted Acid Screening: In reactions like the Pictet-Spengler or Mannich reactions, the acid catalyst plays a crucial role in activating the electrophile and can influence the transition state.[3][4] Experiment with a variety of Lewis acids (e.g., TiCl4, Sc(OTf)3, BF3·OEt2) or Brønsted acids (e.g., TFA, CSA, chiral phosphoric acids) to identify one that provides better stereochemical control.[3]
-
-
-
Underlying Cause 2: Ring Strain Effects. The formation of bicyclic systems can be energetically demanding due to the introduction of ring strain.[5][6] If the desired diastereomer leads to a more strained bicyclic system, the reaction may favor the formation of the thermodynamically more stable, but undesired, diastereomer.
-
Troubleshooting Steps:
-
Computational Modeling: If available, computational analysis of the transition state energies and the strain energies of the resulting diastereomeric products can provide valuable insight into the inherent energetic preferences of your system.
-
Substrate Modification: Consider subtle modifications to the substrate that might alleviate strain in the transition state leading to the desired product. This could involve changing the size of a substituent or altering the length of the tether in the acyclic precursor.
-
-
-
Underlying Cause 3: Ineffective Chiral Control. If you are using a chiral auxiliary, catalyst, or reagent, its ability to control the stereochemical outcome may be compromised.
-
Troubleshooting Steps:
-
Evaluate the Chiral Auxiliary: Ensure the chiral auxiliary is properly installed and is of high enantiomeric purity.[7] The choice of auxiliary is critical; some are more effective for certain reaction types than others. For example, Evans oxazolidinones are well-regarded for stereoselective alkylations and aldol reactions.[7]
-
Catalyst Loading and Purity: In asymmetric catalysis, the catalyst loading can be crucial. Ensure the catalyst is pure and used at an optimal concentration. Both too little and too much catalyst can sometimes have deleterious effects on stereoselectivity.
-
Matching of Catalyst and Substrate: There should be a good "match" between the chiral catalyst and the substrate. Sometimes, the inherent facial bias of the substrate may oppose the bias imposed by the catalyst, leading to poor selectivity.
-
-
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
Question: I am using a well-established chiral catalyst for my bicyclic amine synthesis, but I am obtaining a product with low enantiomeric excess (ee). What could be the problem?
Answer: Achieving high enantioselectivity in the synthesis of bicyclic amines using asymmetric catalysis is a common hurdle.[8] Here are several factors to consider when troubleshooting low ee:
-
Underlying Cause 1: Catalyst Mismatch or Deactivation. The chosen chiral catalyst may not be optimal for your specific substrate, or it may be deactivating under the reaction conditions.
-
Troubleshooting Steps:
-
Screen a Library of Ligands/Catalysts: If using a metal-based catalyst, screen a variety of chiral ligands. For organocatalysis, explore different catalyst backbones (e.g., cinchona alkaloids, proline derivatives, chiral phosphoric acids).[3][8]
-
Check for Catalyst Poisons: Impurities in your starting materials or solvent (e.g., water, oxygen, or coordinating functional groups) can inhibit or poison the catalyst. Ensure all reagents and solvents are rigorously purified and dried.
-
Verify Catalyst Integrity: Confirm the enantiomeric purity and structural integrity of your catalyst, especially if it has been stored for a long time.
-
-
-
Underlying Cause 2: Background (Uncatalyzed) Reaction. A non-selective background reaction can compete with the desired catalytic asymmetric reaction, leading to a decrease in the overall enantioselectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: As with diastereoselectivity, lowering the temperature will slow down the uncatalyzed reaction more significantly than the catalyzed one, often improving the ee.
-
Optimize Catalyst Loading: A higher catalyst loading may be necessary to ensure the catalyzed pathway outcompetes the background reaction. However, be mindful of potential dimerization or aggregation of the catalyst at high concentrations.
-
Run a Control Reaction: Perform the reaction without the chiral catalyst to quantify the rate and selectivity of the background reaction. This will help you understand its contribution to the final product mixture.
-
-
-
Underlying Cause 3: Racemization of Product or Intermediates. The desired chiral product or a key intermediate may be racemizing under the reaction conditions.
-
Troubleshooting Steps:
-
Analyze Aliquots Over Time: Monitor the ee of the product at different time points during the reaction. A decrease in ee over time is a strong indicator of product racemization.
-
Modify Reaction Conditions: If racemization is suspected, consider using milder reaction conditions (e.g., lower temperature, weaker base/acid, shorter reaction time).
-
Isolate and Subject to Reaction Conditions: Subject an enantiomerically enriched sample of your product to the reaction conditions (without the starting materials) to directly test for racemization.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group strategy for my bicyclic amine synthesis?
A1: Protecting group strategy is a critical aspect of complex molecule synthesis.[9][10] For bicyclic amines, you need to consider the stability of the protecting group to the cyclization conditions and the ease of its removal in the final steps.
-
For the Nitrogen Atom:
-
Carbamates (Boc, Cbz): These are very common and offer good stability. The Boc group is removed under acidic conditions (e.g., TFA), while the Cbz group is typically removed by hydrogenolysis.[11]
-
Sulfonamides (Ts, Ns): These are very robust and stable to a wide range of conditions. However, their removal can be harsh.
-
Benzyl Groups (Bn): Easily introduced and removed by hydrogenolysis.
-
-
Orthogonal Protecting Groups: When multiple functional groups are present, using orthogonal protecting groups is essential.[9] This allows for the selective deprotection of one group without affecting the others. For example, you could use a Boc group for an amine (acid-labile) and a silyl ether for a hydroxyl group (fluoride-labile).[9][11]
Q2: What are the best analytical techniques for determining the stereochemistry of my bicyclic amine products?
A2: Unambiguous determination of stereochemistry is crucial. A combination of techniques is often necessary:
-
NMR Spectroscopy:
-
1H NMR: Diastereomers will often have distinct signals in the 1H NMR spectrum. Careful analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments can provide information about the relative stereochemistry.
-
Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can resolve the signals of enantiomers in the NMR spectrum, allowing for the determination of ee.
-
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and accurate method for determining enantiomeric excess. You will need to screen different chiral stationary phases and mobile phases to achieve baseline separation of the enantiomers.
-
X-ray Crystallography: If you can obtain a single crystal of your product (or a suitable derivative), X-ray crystallography provides definitive proof of both the relative and absolute stereochemistry.
Q3: My desired bicyclic amine is a known natural product, like an alkaloid. How can I leverage this in my synthesis?
A3: Synthesizing a known natural product provides a clear target and a wealth of existing literature.
-
Literature Precedent: Thoroughly review the published syntheses of the target molecule and related analogs.[2][12][13] This can provide invaluable information on successful reaction conditions, potential pitfalls, and alternative synthetic routes.
-
Characterization Data: The published spectroscopic data (NMR, IR, Mass Spec) and optical rotation of the natural product serve as a benchmark for confirming the identity and stereochemistry of your synthetic sample.
-
Biosynthetic Insights: Understanding the biosynthesis of the natural product can sometimes inspire synthetic strategies.[14] For example, many alkaloids are formed through intramolecular Mannich-type reactions.[15]
Key Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are common cores in bicyclic amine natural products.[3][16] Chiral phosphoric acids have emerged as excellent catalysts for the asymmetric variant of this reaction.[3][17]
-
To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the chiral phosphoric acid catalyst (1-10 mol%).
-
Add the appropriate tryptamine or phenethylamine derivative (1.0 equiv) and the aldehyde or ketone (1.1-1.5 equiv).
-
Dissolve the solids in a rigorously dried, non-coordinating solvent (e.g., toluene, CH2Cl2, or CCl4).
-
Stir the reaction at the optimized temperature (ranging from -78 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclic amine.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
| Parameter | Recommended Starting Conditions |
| Catalyst | (R)-TRIP or a related BINOL-derived phosphoric acid |
| Solvent | Toluene or Dichloromethane |
| Temperature | Room Temperature (can be lowered to improve selectivity) |
| Concentration | 0.1 M |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity
References
- 1. scielo.br [scielo.br]
- 2. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the intramolecular Mannich reaction in natural products total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Stereoselective total synthesis of lupin alkaloids - ePrints Soton [eprints.soton.ac.uk]
- 13. Stereoselective synthesis of lupin alkaloids: total synthesis of (+)-ß-isosparteine and (–)-epilupinine - ePrints Soton [eprints.soton.ac.uk]
- 14. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Organocatalyzed Asymmetric Pictet‐Spengler Reactions [ouci.dntb.gov.ua]
- 17. Catalytic asymmetric Pictet-Spengler-type reaction for the synthesis of optically active indolo[3,4-cd][1]benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing By-products in Multi-step Synthesis of Complex Molecules
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis. This guide is designed to provide practical, in-depth troubleshooting strategies and answers to frequently encountered challenges in minimizing the formation of unwanted by-products. Our focus is on not just what to do, but why specific experimental choices lead to cleaner reactions and more efficient synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental concepts in by-product minimization.
Q1: What are the most common initial steps to take when an unexpected by-product is detected?
When an unexpected by-product appears, a systematic investigation is crucial.[1] The first step is to isolate and characterize the by-product using analytical techniques such as NMR, mass spectrometry (MS), and IR spectroscopy.[1] Understanding the structure of the by-product is essential for proposing a plausible mechanism for its formation.[1] Once a potential side reaction pathway is identified, you can modify the reaction conditions to disfavor it. This may involve adjusting temperature, concentration, or reaction time.[2]
Q2: How does solvent choice impact by-product formation?
Solvents play a critical role in chemical reactivity and can significantly influence product selectivity.[3][4] The polarity, proticity, and coordinating ability of a solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby altering reaction pathways.[4][5] For example, polar protic solvents can stabilize charged intermediates in SN1 reactions, while polar aprotic solvents are often preferred for SN2 reactions to enhance nucleophilicity.[5] In some cases, the solvent can directly participate in the reaction, leading to solvent-related by-products.[3] Therefore, screening a variety of solvents is a key step in optimizing a reaction to minimize unwanted side products.[6]
Q3: When should I consider using protecting groups, and what are the potential downsides?
Protecting groups are used to temporarily mask reactive functional groups to prevent them from participating in undesired side reactions during a synthetic transformation.[7][8] This strategy is particularly important in the synthesis of complex molecules with multiple functional groups.[7] However, the use of protecting groups adds extra steps to a synthesis (protection and deprotection), which can lower the overall yield and generate more waste.[9] It's crucial to select "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups in the molecule.[10]
Q4: What is the "One-Factor-at-a-Time" (OFAT) approach to reaction optimization, and what are its limitations?
The One-Factor-at-a-Time (OFAT) method involves optimizing one reaction parameter (e.g., temperature) while keeping all others constant, and then moving on to the next parameter.[11][12] While intuitive, this approach often fails to identify the true optimal conditions because it ignores the interactions between different experimental factors.[13] A more robust approach is the Design of Experiments (DoE), which systematically explores the effects of multiple variables and their interactions.[11][12]
Q5: How can I effectively remove by-products during purification?
The choice of purification method depends on the properties of the desired product and the by-products.[14] Common techniques include:
-
Column chromatography: A versatile method for separating compounds based on polarity.[15][16]
-
Recrystallization: Ideal for purifying solid compounds.[14]
-
Distillation: Suitable for volatile liquids with different boiling points.[15][16]
-
Extraction: Separates compounds based on their differential solubility in immiscible solvents.[15][17]
In some cases, a combination of methods may be necessary to achieve the desired purity.[15]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific by-product-related challenges.
Guide 1: Diagnosing and Mitigating By-products in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, but they can be prone to side reactions.
Common Problem: Formation of homocoupling products (dimers of the starting materials).
Troubleshooting Workflow:
-
Isolate and Characterize: Confirm the presence of homocoupling products using techniques like GC-MS or LC-MS.
-
Investigate the Cause: Homocoupling can arise from several factors, including:
-
Slow Transmetalation: If the transfer of the organometallic reagent to the palladium center is slow, the palladium intermediate can react with another molecule of the starting material.
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organometallic reagents.
-
Base-Mediated Decomposition: The base used in the reaction can sometimes promote the decomposition of starting materials, leading to homocoupling.
-
-
Implement Solutions:
| Parameter to Modify | Recommended Action | Rationale |
| Ligand | Increase ligand-to-metal ratio or switch to a more electron-rich, bulky ligand. | Bulky ligands can accelerate reductive elimination and disfavor the formation of palladium species that lead to homocoupling. |
| Solvent | Ensure the solvent is thoroughly degassed. | Removing dissolved oxygen minimizes oxidative side reactions.[18] |
| Base | Screen different bases (e.g., carbonates, phosphates, fluorides). The choice of base can significantly affect selectivity.[19] | The base can influence the rate of transmetalation and the stability of the catalytic species. |
| Temperature | Lower the reaction temperature. | Side reactions often have higher activation energies than the desired reaction, so lowering the temperature can improve selectivity. |
Visualizing the Catalytic Cycle and Potential Side Reactions:
Caption: Suzuki Coupling Cycle and Homocoupling Side Reactions.
Guide 2: Managing Protecting Group-Related By-products
The introduction and removal of protecting groups can sometimes lead to unexpected side reactions.
Common Problem: Incomplete deprotection or modification of the substrate during deprotection.
Troubleshooting Workflow:
-
Confirm the Issue: Analyze the crude reaction mixture by LC-MS or NMR to identify partially deprotected intermediates or new by-products.
-
Evaluate Deprotection Conditions:
-
Reagent Stoichiometry: Ensure a sufficient excess of the deprotection reagent is used.
-
Reaction Time and Temperature: Monitor the reaction over time to determine the optimal duration. Some deprotections may require elevated temperatures.
-
Scavengers: In cases where the cleavage of the protecting group generates a reactive species (e.g., a carbocation from a Boc or t-butyl group), the addition of a scavenger (e.g., anisole, triethylsilane) can prevent it from reacting with the desired product.
-
-
Consider Orthogonality: If you are using multiple protecting groups, ensure they are truly orthogonal.[10] This means the conditions used to remove one group should not affect the others.[10] If you observe the cleavage of a "stable" protecting group, you may need to reconsider your protecting group strategy.
Decision Tree for Troubleshooting Protecting Group Issues:
Caption: Troubleshooting Protecting Group Issues.
Section 3: Advanced Strategies for By-product Minimization
For particularly challenging syntheses, more advanced techniques may be required.
Flow Chemistry
Continuous flow chemistry offers several advantages for minimizing by-products. The small reaction volumes and excellent heat and mass transfer allow for precise control over reaction parameters.[20] This can lead to higher selectivity and yields compared to batch processing. Furthermore, telescoping multiple reaction steps in a continuous flow setup can minimize the isolation of intermediates, reducing the potential for decomposition and by-product formation.[21]
Biocatalysis
Enzymes can be highly selective catalysts, often operating under mild conditions.[20] Incorporating biocatalytic steps into a synthetic route can help to avoid the use of harsh reagents and minimize the formation of unwanted stereoisomers or regioisomers.
Computational Chemistry
Computational tools can be used to predict potential side reaction pathways and to understand the influence of different reaction parameters on selectivity.[2][3] This can help to guide experimental design and reduce the amount of trial-and-error optimization required.
By adopting a systematic and informed approach to troubleshooting, researchers can significantly improve the efficiency and success of their multi-step syntheses. This guide provides a foundation for diagnosing and resolving common issues related to by-product formation, ultimately leading to cleaner reactions and more rapid progress in the development of complex molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. longdom.org [longdom.org]
- 18. books.rsc.org [books.rsc.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]
- 21. pubs.acs.org [pubs.acs.org]
"handling and storage recommendations for Hexahydrocyclopenta[c]pyrrol-2(1H)-amine"
Welcome to the technical support guide for Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (CAS: 54528-00-6). This document is designed for researchers, scientists, and drug development professionals, providing in-depth handling and storage recommendations, frequently asked questions, and troubleshooting guides to ensure the successful application of this versatile building block in your experiments.
Section 1: Product Overview & Key Properties
This compound is a bicyclic amine widely used as a key intermediate in the synthesis of pharmaceutical agents and fine chemicals.[1][2] Its unique structure makes it a valuable component in drug discovery, particularly for compounds targeting neurological or cardiovascular systems.[1] Understanding its properties is critical for its effective use.
This compound and its hydrochloride salt are the most commonly available forms. It is crucial to distinguish between them, as their physical properties and handling requirements differ, especially concerning solubility.
| Property | This compound (Free Base) | This compound HCl (Salt) |
| CAS Number | 54528-00-6[1][3][4] | 58108-05-7[5][6] |
| Molecular Formula | C₇H₁₄N₂[1][3][4] | C₇H₁₅ClN₂[6] |
| Molecular Weight | 126.20 g/mol [1][4][7] | 162.66 g/mol [6] |
| Appearance | Colorless to pale yellow liquid or solid[1] | Typically a solid |
| Boiling Point | ~188-220 °C[1][3] | Not applicable (decomposes) |
| Melting Point | -20 °C to 0 °C[1] | Not specified, generally higher than free base |
| Solubility | Good in organic solvents (ethanol, dichloromethane); limited in water.[1] | Improved aqueous solubility.[2] |
| Primary Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, Corrosive.[4] | Skin and serious eye irritation.[5][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: Proper storage is critical to maintain the integrity of the compound.
-
Container: Store the compound in a tightly sealed container to prevent contact with moisture and air.[3][5]
-
Temperature: Keep the container in a cool, dry, and well-ventilated place.[3][5] For long-term storage, refrigeration is recommended. If the compound is the hydrochloride salt, some suppliers may ship it via cold-chain transportation, indicating a preference for cold storage.[8]
-
Atmosphere: For the free base, which is more susceptible to oxidation and reaction with atmospheric CO₂, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prolong shelf life.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[3][9] Also, keep it separate from foodstuff containers.[3]
Q2: My sample of the free base is a solid, but the melting point is listed as being near 0°C. Is this normal?
A: Yes, this is entirely possible. The compound's melting point is reported in a range of -20°C to 0°C.[1] Depending on the purity of your specific lot and the ambient temperature of your storage and lab environment, it may exist as either a low-melting solid or a liquid. If it is solid, it will likely melt upon warming to room temperature.
Q3: What solvents are recommended for dissolving this compound for a reaction?
A: The choice of solvent depends on the form of the compound you are using.
-
Free Base (CAS 54528-00-6): This form has good solubility in common organic solvents such as ethanol and dichloromethane.[1] It has limited solubility in water.[1]
-
Hydrochloride Salt (CAS 58108-05-7): Amine salts are generally employed to improve aqueous solubility.[2] If your reaction is in an aqueous medium, using the HCl salt is advantageous. It may also be soluble in polar protic solvents like methanol and ethanol.
Q4: What are the primary safety hazards, and what personal protective equipment (PPE) is required?
A: This compound must be handled with care. The free base is classified as corrosive and can cause severe skin burns and eye damage.[4] Both the free base and its HCl salt are harmful if swallowed and cause skin and eye irritation.[4][5]
-
Required PPE: Always wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety glasses with side shields or goggles).[3][5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or aerosols.[3][5]
-
Hygiene: Do not eat, drink, or smoke when using this product.[3][5] Wash your hands and any exposed skin thoroughly after handling.[5][9]
Section 3: Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. Could the starting material have degraded?
A: Yes, degradation of the amine starting material is a common cause of low reaction yields. Amines, in general, can be sensitive to air and light.
-
Causality: The primary amine group is susceptible to oxidation by atmospheric oxygen, which can lead to a variety of byproducts. This process is often accelerated by light and the presence of trace metal impurities. Furthermore, amines can react with carbon dioxide from the air to form carbamates. While this is a reversible reaction, it can affect the stoichiometry of your experiment if not accounted for. A study on a related pyrrolidine compound confirmed that amines can undergo oxidative and thermal degradation.[10]
-
Troubleshooting Steps:
-
Visual Inspection: Check the appearance of the compound. A significant color change from colorless/pale yellow to a darker yellow or brown is a strong indicator of degradation.
-
Purity Check: If you suspect degradation, verify the purity of your starting material before use. A simple Thin Layer Chromatography (TLC) analysis against a reference spot can reveal impurities. For a more quantitative assessment, obtain a fresh ¹H NMR spectrum and compare it to the reference spectrum to check for the appearance of new signals or a decrease in the relative integration of characteristic peaks.
-
Use a Fresh Sample: If degradation is confirmed, it is best to use a fresh, unopened sample or a newly purchased lot for your reaction.
-
Q2: The compound has turned dark yellow/brown in the bottle. Is it still usable?
A: A distinct color change is a sign of impurity formation, likely due to oxidation.[10] While the material may still contain a significant amount of the desired compound, the impurities can interfere with your reaction, leading to lower yields and purification difficulties. For sensitive applications, such as in the final steps of a pharmaceutical synthesis, using discolored material is not recommended. For early-stage discovery work, it might be usable, but the results should be interpreted with caution. Purification of the starting material (e.g., by distillation or chromatography) may be an option but is often less efficient than purchasing a fresh supply.
Q3: I'm having trouble dissolving the free base in an aqueous buffer for my reaction. What can I do?
A: This is expected, as the free base has limited solubility in water.[1] You have two primary options:
-
Option A: Convert to a Salt In Situ: You can add your free base to the aqueous buffer and then carefully titrate with a dilute acid (e.g., 1M HCl) until the compound dissolves. This forms the soluble hydrochloride salt directly in your reaction vessel. Be mindful that this will lower the pH of your solution, which may affect your reaction.
-
Option B: Use the Hydrochloride Salt: The most straightforward solution is to purchase and use the hydrochloride salt (CAS 58108-05-7), which is designed for better aqueous solubility.[2][11]
Q4: I've spilled a small amount of the liquid on the lab bench. What is the correct cleanup procedure?
A: Spills must be handled immediately and safely.
-
Causality: Due to its corrosive nature and potential for skin irritation, direct contact must be avoided.[4][5] Proper cleanup prevents exposure and environmental contamination.
-
Cleanup Protocol:
-
Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[5]
-
Wear PPE: At a minimum, wear gloves, a lab coat, and eye protection.[5]
-
Containment: For a liquid spill, contain it with a non-combustible absorbent material like sand, earth, or vermiculite.[12] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[3][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste container according to your institution's and local environmental regulations.[5]
-
Section 4: Protocols & Visual Workflows
Protocol 1: Standard Procedure for Preparing a Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution from the free base form, assuming it is a liquid at room temperature.
-
Preparation: Work within a chemical fume hood. Assemble all necessary equipment: the vial of this compound, appropriate solvent (e.g., dichloromethane), gastight syringe, volumetric flask, and a septum.
-
Inert Atmosphere: If high purity is critical, gently flush the headspace of the source vial and the volumetric flask with an inert gas like argon or nitrogen.
-
Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Aliquoting: Using a clean, dry gastight syringe, carefully withdraw the required volume of the compound. The density is approximately 1.0 g/cm³, so volume can be used to approximate mass for many applications.[1][3] For high precision, determine the mass by weighing the syringe before and after dispensing.
-
Dissolution: Dispense the amine into the volumetric flask containing a portion of the desired solvent.
-
Final Volume: Dilute the solution to the final mark on the volumetric flask with the solvent. Cap the flask and invert several times to ensure homogeneity.
-
Storage: Transfer the stock solution to a clean, dry storage vial, preferably with a PTFE-lined cap. Flush the headspace with inert gas before sealing. Store the solution refrigerated and protected from light.
Visual Workflow: Safe Handling and Storage Logic
This diagram outlines the key decision points for safely managing this compound in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine monohydrochloride | C7H15ClN2 | CID 16213802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 58108-05-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 9. novachem.com [novachem.com]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Cyclopenta(c)pyrrol-2(1H)-amine, hexahydro-, monohydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. images.thdstatic.com [images.thdstatic.com]
Technical Support Center: Scaling Up the Synthesis of p-Toluenesulfonylurea (A Key Gliclazide Intermediate)
Introduction
Welcome to the technical support center for the synthesis of Gliclazide intermediates. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of p-Toluenesulfonylurea from the laboratory bench to pilot or production scale. While Gliclazide synthesis can be approached through various routes, a common and critical pathway involves the preparation of p-Toluenesulfonylurea from p-toluenesulfonyl chloride (TsCl) and urea.[1]
Scaling up this reaction is not merely about using larger flasks and more reagents; it introduces significant challenges related to thermodynamics, mass transfer, and impurity control that can dramatically impact yield and purity.[2][3] This document provides field-proven insights and troubleshooting guidance in a practical question-and-answer format to help you navigate these complexities successfully.
Section 1: Synthesis Overview and Core Mechanism
The fundamental reaction involves the condensation of p-toluenesulfonyl chloride with urea. This process, while straightforward on paper, requires careful control over reaction conditions to ensure high yield and purity, as the intermediate is a crucial raw material for subsequent steps in the synthesis of Gliclazide.[1]
Caption: Core synthesis pathway for p-Toluenesulfonylurea.
Section 2: Troubleshooting Guide & FAQs for Scale-Up
This section addresses the most common issues encountered when moving from bench-scale to pilot-plant production.
Question 1: My reaction yield dropped significantly from 90% at the 1L scale to 70% in a 50L reactor. What is the likely cause?
Answer: A drop in yield during scale-up is a classic problem often rooted in inadequate mass and heat transfer .[3]
-
Causality (The "Why"):
-
Mixing Efficiency: A magnetic stir bar provides excellent mixing in a small flask. In a large reactor, a mechanical stirrer might create inefficient mixing zones or "dead spots." If p-toluenesulfonyl chloride (TsCl) is not dispersed quickly, it can lead to localized high concentrations, promoting side reactions like hydrolysis of TsCl by trace moisture or the formation of undesired oligomers.[3]
-
Thermal Gradients: The surface-area-to-volume ratio decreases dramatically as you scale up. This makes it much harder to remove the heat generated from this exothermic reaction.[2] Localized "hot spots" can accelerate the degradation of reactants and products or favor alternative, impurity-forming reaction pathways.
-
-
Troubleshooting Actions:
-
Optimize Agitation: Evaluate the stirrer design (e.g., pitched-blade turbine vs. anchor), position, and speed (RPM). The goal is to create a vortex that ensures rapid homogenization of the reactants.
-
Control Reagent Addition: Instead of adding TsCl in one portion, implement a slow, controlled addition via a dosing pump. This allows the reactor's cooling system to keep pace with the heat being generated.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature. This gives you a true reading of the reaction bulk and helps identify any dangerous exotherms.
-
Question 2: I'm observing a new impurity in my HPLC analysis that wasn't present at the lab scale. How do I identify and mitigate it?
Answer: The appearance of new impurities is typically due to minor side reactions becoming significant under scale-up conditions.[2] For this synthesis, the most likely new impurities are p-toluenesulfonic acid and N,N'-bis(p-toluenesulfonyl)urea.
-
Causality (The "Why"):
-
p-Toluenesulfonic Acid: This impurity forms from the hydrolysis of p-toluenesulfonyl chloride with any available water. While you may use anhydrous solvents, longer reaction times or higher temperatures at scale can make the reaction more sensitive to even trace amounts of moisture.
-
N,N'-bis(p-toluenesulfonyl)urea: This can form if a molecule of p-toluenesulfonylurea reacts with a second molecule of TsCl. This is more likely to occur in areas of poor mixing where the local concentration of TsCl is excessively high relative to unreacted urea.
-
-
Troubleshooting Actions:
-
Strict Moisture Control: Ensure all solvents, reagents, and the reactor itself are scrupulously dry. Use techniques like a nitrogen blanket to protect the reaction from atmospheric moisture.
-
Review Stoichiometry and Addition Order: Ensure urea is in a slight molar excess. The reaction should be set up so that the incoming TsCl always encounters a sufficient concentration of urea to react with, minimizing its chance to react with the product or water.
-
Characterize the Impurity: If possible, isolate and characterize the impurity using techniques like LC-MS to confirm its identity. Knowing what it is provides definitive clues about the side reaction that needs to be controlled. A list of known Gliclazide impurities can serve as a reference.[]
-
Question 3: The final product isolation by filtration is much slower and seems to retain more solvent at the pilot scale. How can I improve this?
Answer: Crystallization and filtration are highly scale-dependent processes. What "crashes out" nicely in a beaker can become a problematic slurry in a large vessel.
-
Causality (The "Why"):
-
Crystal Habit: Rapid cooling in a large, un-optimized system can lead to the formation of very fine, needle-like crystals. These particles tend to pack tightly, clogging the filter medium and trapping solvent.
-
Inefficient Cooling: Slower, non-linear cooling in a large reactor can lead to a wider particle size distribution, which can also hinder efficient filtration and washing.
-
-
Troubleshooting Actions:
-
Controlled Cooling Profile: Do not simply turn off the heat and turn on the chiller. Implement a programmed, gradual cooling ramp (e.g., 10-15 °C per hour). This encourages the growth of larger, more uniform crystals that are easier to filter.
-
Seeding: Introduce a small quantity of pre-isolated, high-quality product crystals at the point of supersaturation. This provides a template for crystal growth and helps ensure a more uniform final particle size.
-
Optimize the Isolation Step: After neutralization, allow for a sufficient "aging" time where the slurry is stirred at a cool temperature (e.g., 0-5 °C). This allows for crystal growth and can improve filterability. Ensure the filter cake is washed with a cold, appropriate anti-solvent to remove impurities without dissolving the product.
-
Section 3: Pilot-Scale Synthesis Protocol (50L Reactor)
This protocol is a representative example and should be adapted based on your specific equipment and safety procedures.
Objective: To synthesize p-Toluenesulfonylurea on a 50L scale with a target yield of >85% and purity of >99%.
Caption: Experimental workflow for pilot-scale synthesis.
Step-by-Step Methodology:
-
Reactor Charging: Charge the clean, dry 50L glass-lined reactor with dichloroethane (25 L) and urea (4.9 kg, 0.82 kmol). Begin agitation at a moderate speed (e.g., 100 RPM).[1]
-
Inerting: Purge the reactor headspace with dry nitrogen and maintain a slight positive pressure throughout the synthesis.
-
Heating: Heat the slurry to an internal temperature of 60-65 °C.
-
TsCl Addition: In a separate vessel, dissolve p-toluenesulfonyl chloride (9.5 kg, 0.50 kmol) in dichloroethane (10 L). Slowly add this solution to the reactor over 2-3 hours using a metering pump. Carefully monitor the internal temperature and adjust the addition rate to maintain it between 70-72 °C.[1]
-
Reaction: Once the addition is complete, maintain the reaction mixture at 70-72 °C for 3-4 hours. Take an in-process control (IPC) sample to check for the absence of TsCl by HPLC or TLC.
-
Cooling: Cool the reaction mixture to room temperature (20-25 °C).
-
Neutralization: Slowly add a pre-prepared aqueous sodium hydroxide solution (5% w/v) to neutralize the hydrogen chloride generated. Monitor the pH and temperature closely, ensuring the temperature does not exceed 30 °C. Stop the addition when the aqueous layer reaches a stable pH of 6.5-7.0.[1]
-
Crystallization: Cool the batch to 0-5 °C over 2 hours and hold at this temperature with stirring for at least 1 hour to maximize product precipitation.
-
Isolation: Filter the solid product using a suitable filter (e.g., Nutsche filter-dryer). Wash the filter cake with cold deionized water (2 x 5 L) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 65-70 °C until a constant weight is achieved.
Section 4: Data Presentation & Analytical Control
Effective scale-up requires rigorous analytical monitoring to ensure the process is reproducible and the product meets specifications.
Table 1: Comparison of Lab vs. Pilot-Scale Parameters
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Rationale for Change |
| TsCl Addition | Added over 5 min | Added over 2-3 hours | To manage exotherm and ensure proper mixing. |
| Agitation | Magnetic Stirrer (600 RPM) | Pitched-Blade Turbine (120 RPM) | To ensure bulk fluid movement in a larger volume. |
| Cooling Method | Ice Bath | Jacket Cooling System | Required for controlled heat removal at a larger scale. |
| IPC | TLC at end of reaction | HPLC at 2 hrs and 4 hrs | More precise monitoring needed for a longer, larger batch. |
| Typical Yield | ~90% | 85-88% | A slight decrease is common due to transfer losses and process optimization. |
| Purity (HPLC) | >99.5% | >99.0% | Tighter control is needed to prevent impurity amplification. |
Analytical Methods:
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for routine analysis of p-Toluenesulfonylurea.[5]
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.
-
Column: A C18 stationary phase is commonly used.[5]
-
Detection: UV detection at an appropriate wavelength (e.g., 235 nm).
-
Purpose: To quantify the purity of the intermediate and detect/quantify any known or unknown impurities. The limit of detection (LOD) and limit of quantification (LOQ) should be established for key potential impurities.[6]
References
- 1. CN102219718A - New synthesis method for p-tolunesulfonyl carbamide - Google Patents [patents.google.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jddtonline.info [jddtonline.info]
Technical Support Center: Overcoming Poor Solubility of Pyrrole-Based Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the significant challenge of poor solubility in pyrrole-based compounds. The pyrrole nucleus is a vital scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] However, the journey from a promising pyrrole-based hit compound to a viable drug candidate is often hampered by low aqueous solubility. This limitation can severely impact bioavailability, leading to suboptimal therapeutic efficacy and potential drug development failure.[6][7][8]
This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues. We will move beyond simple protocol listings to explain the underlying physicochemical principles, empowering you to make informed, rational decisions in your experimental design.
Part 1: Understanding the "Why": The Root Causes of Poor Solubility in Pyrrole Derivatives
Before diving into solutions, it's crucial to diagnose the problem. The solubility of a compound is governed by a delicate balance between its crystal lattice energy (the energy holding the solid-state together) and the solvation energy (the energy released when the molecule interacts with the solvent). For pyrrole-based compounds, poor solubility often stems from:
-
High Lipophilicity: The largely hydrocarbon-based pyrrole ring and its common nonpolar substituents contribute to a high octanol/water partition coefficient (logP).[9] This inherent hydrophobicity makes it difficult for water molecules to surround and dissolve the compound.
-
Strong Intermolecular Forces: The planar structure of the pyrrole ring can facilitate strong π-π stacking in the crystal lattice. Additionally, the N-H group can act as a hydrogen bond donor, leading to robust intermolecular hydrogen bonding networks that require significant energy to break.[10]
-
High Melting Point: A high melting point is often an indicator of a stable crystal lattice, which in turn correlates with poor solubility. Disrupting these strong intermolecular interactions is key to improving solubility.[11]
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might be asking in the lab, followed by detailed answers and actionable protocols.
FAQ 1: My initial screening shows my lead pyrrole compound has very low aqueous solubility (<1 µg/mL). What are my first steps?
Answer: At this early stage, the focus should be on rapid, small-scale assessments to identify promising solubilization pathways. The goal is to determine if the issue is surmountable with formulation strategies or if medicinal chemistry efforts are needed to modify the core structure.
Initial Assessment Workflow:
Caption: Initial workflow for addressing poor solubility.
FAQ 2: My pyrrole derivative has an acidic or basic functional group. How can I leverage pH to improve its solubility?
Answer: This is one of the most effective and straightforward initial strategies. The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium. By converting the neutral molecule into a salt, you introduce charge, which dramatically improves interactions with polar water molecules.
Causality:
-
For weakly acidic drugs (e.g., those with a carboxylic acid group): Increasing the pH above the compound's pKa will deprotonate the acidic group, forming an anion (a salt). This ionized form is generally much more soluble in water.[12][13]
-
For weakly basic drugs (e.g., those with an amine group): Decreasing the pH below the compound's pKa will protonate the basic group, forming a cation. This salt form will exhibit enhanced aqueous solubility.[12][13] The pyrrole nitrogen itself is a very weak base, and its protonation can lead to a loss of aromaticity, so this strategy is more applicable to substituents on the ring.[1]
Experimental Protocol: pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6.8, 7.4, 9).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of your compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH. This profile will reveal the optimal pH range for solubilization and inform the selection of appropriate buffers or salt forms for future experiments.
FAQ 3: pH adjustment didn't work or isn't an option. How do I effectively use co-solvents?
Answer: Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a nonpolar solute.[14] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic pyrrole compound to dissolve.[14]
Causality: Co-solvents disrupt the hydrogen-bonding network of water, reducing the "squeezing out" effect on hydrophobic molecules. This creates a microenvironment that is more compatible with your lipophilic compound.
Commonly Used Co-solvents in Drug Development:
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 5-40% | Generally recognized as safe (GRAS), but can cause precipitation on dilution. |
| Propylene Glycol (PG) | 10-60% | Good solubilizer for many nonpolar drugs; can be viscous.[6] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity, widely used in parenteral formulations.[6] |
| Dimethyl Sulfoxide (DMSO) | <10% (often <1% in cell-based assays) | Excellent solubilizer, but can have toxicity concerns at higher concentrations. |
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in DMSO).
-
Titration: In separate vials, prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4).
-
Mixing: Add increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20%) to the aqueous buffer.
-
Compound Addition: Spike each co-solvent/buffer mixture with your compound from the stock solution to a target final concentration.
-
Observation: Visually inspect for precipitation immediately and after a set period (e.g., 2 hours). The highest concentration that remains clear in the lowest percentage of co-solvent is your target formulation.
FAQ 4: My compound is still crashing out of solution, even with co-solvents. What advanced formulation strategies can I try?
Answer: When simple methods fail, more sophisticated formulation technologies that alter the compound's microenvironment or physical state are necessary.
1. Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] Your lipophilic pyrrole compound can be encapsulated within this cavity, forming an inclusion complex.[16] The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.[15]
Workflow for Cyclodextrin Screening:
References
- 1. scispace.com [scispace.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | MDPI [mdpi.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 9. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynce.com [biosynce.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jmpas.com [jmpas.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ijmsdr.org [ijmsdr.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Analogs
The hexahydrocyclopenta[c]pyrrol-2(1H)-amine core is a bicyclic amine scaffold that has garnered significant interest in medicinal chemistry.[1] Its rigid, three-dimensional structure serves as a valuable starting point for the development of novel therapeutic agents targeting a diverse range of diseases, from neurological disorders to cancer and infectious diseases.[1][2] This guide provides a comparative analysis of the biological activities of various analogs derived from this scaffold, supported by experimental data and methodological insights to inform future drug discovery efforts.
The Core Scaffold: A Foundation for Diversity
The unique fusion of a cyclopentane ring with a pyrrolidine ring (C₇H₁₄N₂) provides a conformationally constrained framework.[1][3] This rigidity is a key attribute in drug design, as it can lead to higher binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding. The amine group serves as a crucial handle for synthetic modification, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).
Synthetic Strategies: Accessing Chemical Diversity
The generation of a library of analogs is predicated on robust synthetic methodologies. A common and efficient approach involves a multi-step synthesis starting from cyclopentane-1,2-dicarboxylic anhydride.[1][4] This method typically proceeds through the formation of an N-amino dicarboximide intermediate, followed by reduction to yield the core this compound structure. Subsequent reactions, such as N-alkylation or acylation, allow for the introduction of diverse substituents.[1]
The rationale behind this multi-step approach is its efficiency and adaptability for large-scale production, which is critical for advancing promising candidates through the development pipeline.[4] Asymmetric 1,3-dipolar cycloaddition represents another powerful strategy, enabling the creation of analogs with defined stereochemistry, a critical factor for optimizing pharmacodynamic and pharmacokinetic properties.[1]
Caption: General synthetic route to this compound analogs.
Comparative Biological Activity: A Multi-Target Landscape
Analogs of the this compound scaffold have demonstrated a remarkable breadth of biological activities. This section compares their performance across several key therapeutic areas.
Central Nervous System (CNS) Disorders
The scaffold's structural features make it a promising candidate for targeting CNS receptors. Modifications have yielded potent modulators of dopamine and serotonin receptors, which are implicated in conditions like schizophrenia, depression, and Parkinson's disease.[5][6][7][8]
Dopamine D2 Receptor (D2R) Modulation: Partial agonism at the D2R is a hallmark of third-generation antipsychotics.[5] By replacing the typical phenyl-piperazine moiety with novel scaffolds, researchers aim to develop new chemical entities with improved properties. Analogs incorporating the this compound framework could offer a unique vector in chemical space for fine-tuning intrinsic activity at D2R, potentially separating therapeutic effects from side effects.[5][9]
Serotonin Receptor (5-HTR) Modulation: The serotonin system is a critical target for treating mood disorders.[8][10] The development of ligands that can selectively modulate specific 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) is a key objective. The rigid nature of the this compound scaffold can be exploited to achieve this selectivity, leading to potentially safer and more effective antidepressants or anxiolytics.[6]
Table 1: Comparison of CNS-Active Analogs (Hypothetical Data Representation)
| Analog ID | R-Group Modification | Target(s) | Activity (Ki, nM) | Functional Effect |
|---|---|---|---|---|
| HCP-01 | -CH₃ | D2R | 150 | Partial Agonist |
| HCP-02 | -CH₂-Ph | D2R / 5-HT2A | 45 (D2R), 80 (5-HT2A) | Dual Antagonist |
| HCP-03 | -(CH₂)₂-indole | 5-HT1A / SERT | 15 (5-HT1A), 250 (SERT) | 5-HT1A Agonist |
| HCP-04 | -C(=O)-Ph-F | D2R | 25 | Partial Agonist |
This table is a representative example. Actual values would be derived from specific experimental studies.
Anticancer Activity: Tyrosine Kinase Inhibition
Signaling pathways driven by vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR) are crucial for tumor angiogenesis and progression.[11][12] Fused pyrrolidone derivatives have been designed as multi-target tyrosine kinase inhibitors.
One study detailed the synthesis of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives.[11][12] The SAR analysis revealed that substitutions on the oxindole ring were critical for potency. Specifically, replacing a fluorine atom with bromine or iodine significantly enhanced anti-proliferative activity against various cancer cell lines, surpassing the potency of the established drug, sunitinib.[12]
Table 2: Comparison of Anticancer Analog Potency
| Compound | C(5) Substituent | VEGFR-2 IC₅₀ (µM) | PDGFRβ IC₅₀ (µM) | HCT-116 Cell IC₅₀ (µM) |
|---|---|---|---|---|
| Sunitinib | -F | 0.02 | 0.01 | 3.42 |
| Analog 9 | -F | 0.015 | 0.008 | 2.94 |
| Analog 11 | -Br | 0.009 | 0.005 | 1.05 |
| Analog 12 | -I | 0.005 | 0.003 | 0.42 |
(Data adapted from Molecules 2017, 22(6), 913)[11][12]
The enhanced potency of the bromo and iodo analogs is hypothesized to result from tighter interactions within the kinase binding pocket, as suggested by molecular modeling.[11][12] This highlights the importance of halogen bonding and substituent size in optimizing ligand-receptor interactions.
Antimicrobial and Antitubercular Activity
The pyrrolidine core is a constituent of many natural products with antimicrobial properties.[2][13] This has inspired the synthesis of novel analogs with antibacterial and antitubercular activity. A series of oxazolidinone-class agents were prepared by incorporating 5-substituted octahydrocyclopenta[c]pyrrole moieties.[14]
Several of these new compounds exhibited potent activity against Mycobacterium tuberculosis H₃₇Rv, with some analogs showing two- to four-fold higher activity than the clinical drug linezolid.[14] The SAR indicated that the nature and stereochemistry of the substituent at the C-5 position of the oxazolidinone ring were critical determinants of antimycobacterial potency.[14]
Experimental Protocols: A Guide to Evaluation
The objective comparison of these analogs relies on standardized and validated experimental workflows. Below are detailed protocols for key assays.
Protocol: Dopamine D2 Receptor Binding Assay
This protocol determines the binding affinity of test compounds for the D2 receptor.
Objective: To calculate the inhibition constant (Ki) of an analog.
Materials:
-
HEK293 cells stably expressing human D2 receptors.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation counter and vials.
Methodology:
-
Membrane Preparation: Homogenize D2-HEK293 cells in ice-cold assay buffer and centrifuge. Resuspend the pellet (membrane preparation) and determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the test analog at various concentrations, and the membrane preparation.
-
Radioligand Addition: Add [³H]-Spiperone to a final concentration of ~0.2 nM. For non-specific binding wells, add 10 µM haloperidol.
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium. The choice of incubation time is critical to ensure binding has reached a steady state.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test analog. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
Objective: To determine the IC₅₀ of an analog against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP (Adenosine triphosphate).
-
Assay buffer and kinase reaction buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Luminometer.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test analogs in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, VEGFR-2 enzyme, and the test analog.
-
Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction. The ATP concentration should be at or near its Km for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Convert luminescence to percent inhibition relative to control wells (no inhibitor). Plot percent inhibition versus log concentration of the analog and fit the data to a dose-response curve to determine the IC₅₀.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the design of novel therapeutic agents. The comparative analysis demonstrates that subtle chemical modifications to this core can profoundly influence biological activity and target selectivity.
-
For CNS applications, future work should focus on optimizing blood-brain barrier penetration and fine-tuning the functional activity (e.g., partial agonism vs. antagonism) at dopamine and serotonin receptors to achieve desired therapeutic profiles with minimal side effects.[15]
-
In oncology, the development of analogs with improved metabolic stability and oral bioavailability is a key next step.[12] Exploring their activity against a broader panel of kinases could uncover new multi-target profiles.
-
For infectious diseases, leveraging the potent antitubercular activity of oxazolidinone analogs warrants further investigation, including in vivo efficacy studies and evaluation against drug-resistant strains.[14]
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the therapeutic potential of this compound analogs can be fully realized.
References
- 1. Buy this compound | 54528-00-6 [smolecule.com]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors [mdpi.com]
- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Structure-Activity Relationships of Central Nervous System Penetration by Fatty Acid Amide Hydrolase (FAAH)-Targeted Thyromimetic Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Derivatives
Abstract: The hexahydrocyclopenta[c]pyrrol-2(1H)-amine scaffold is a versatile bicyclic amine that has emerged as a privileged structure in medicinal chemistry.[1] Its rigid conformation and the presence of a reactive amine group make it an ideal starting point for the synthesis of complex molecules targeting a range of biological pathways.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for key derivatives of this scaffold, focusing on their development as antibacterial and antidiabetic agents. By examining the impact of specific structural modifications on biological activity, supported by experimental data and protocols, this document serves as a technical resource for researchers engaged in rational drug design and development.
Introduction: The this compound Scaffold
Chemical Properties and Significance
This compound, with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.2 g/mol , is a bicyclic diamine featuring a cyclopentane ring fused to a pyrrolidine ring.[3][4] This rigid, saturated heterocyclic system provides a three-dimensional framework that can be strategically functionalized to achieve specific interactions with biological targets. Its significance in modern medicinal chemistry is underscored by its role as a key intermediate in the synthesis of various therapeutic agents, including the widely used antidiabetic drug Gliclazide.[1][5]
A Versatile Pharmacophore in Drug Discovery
The true value of the this compound core lies in its utility as a pharmacophore—a molecular framework carrying the essential features responsible for a drug's biological activity. By attaching different functional moieties to this core, chemists can systematically modulate properties such as target affinity, selectivity, and pharmacokinetic profiles. This guide will compare two major classes of derivatives where this scaffold has proven instrumental: oxazolidinone antibacterials and dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes.
Comparison of Antibacterial Activity: Oxazolidinone Derivatives
Mechanism of Action: Targeting the Bacterial Ribosome
Oxazolidinone antibacterials represent a critical class of compounds that combat drug-resistant bacteria. Their mechanism involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[6] This action prevents the formation of a functional 70S initiation complex, thereby halting the translation process.[6] Derivatives of this compound have been incorporated into novel oxazolidinone structures to enhance potency and overcome existing resistance mechanisms.[2][6]
Core SAR Insights
The primary point of modification involves attaching the hexahydrocyclopenta[c]pyrrol-2-yl moiety to the phenyl ring of the oxazolidinone core. SAR studies have revealed that substituents on the bicyclic ring system itself are critical for antibacterial potency.
-
Stereochemistry: The stereochemistry at the 5-position of the octahydrocyclopenta[c]pyrrol-2-yl ring is a crucial determinant of activity.[2]
-
Functional Groups: The introduction of different functional groups at this position leads to significant variations in potency. For instance, an endo-alcohol derivative showed potent activity against Mycobacterium tuberculosis H37Rv, superior to the commercial drug linezolid.[2] In contrast, a ketone derivative proved to be more than twice as potent as linezolid against a clinical linezolid-resistant staphylococcal strain.[2]
-
Side Chains: The nature of the C-5 side chain on the oxazolidinone ring (e.g., acetamide vs. 1,2,3-triazole) also modulates the activity spectrum.[6]
Caption: Key SAR points for oxazolidinone derivatives.
Comparative Performance Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against various bacterial strains, demonstrating the impact of functional group modifications.
| Compound ID | Key Structural Feature | M. tuberculosis H37Rv (MIC, µg/mL)[2] | S. aureus ATCC65389 (MIC, µg/mL)[6] | E. faecalis ATCC29212 (MIC, µg/mL)[6] |
| Linezolid | (Reference Drug) | >0.5 | 2 | 2 |
| Compound 1a | Ketone at C5 | N/A | 1 | 1 |
| Compound 2a | endo-Alcohol at C5 | 0.5 | 2 | 2 |
| Compound 2b | exo-Alcohol at C5 | N/A | 2 | 2 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using a standardized broth microdilution method.
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours. For M. tuberculosis, incubation is performed at 37°C for 7-14 days.
-
Reading: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
-
Controls: Positive (bacteria, no drug) and negative (broth only) controls are included in every assay plate to ensure validity.
Comparison of Antidiabetic Activity: DPP-IV Inhibitor Derivatives
Mechanism of Action: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[7] These hormones stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, "gliptin" drugs increase the bioavailability of active incretins, leading to enhanced insulin release and better glycemic control in patients with type 2 diabetes.[7][8] The this compound scaffold can be incorporated into structures that effectively and selectively target the DPP-IV enzyme.
Caption: The Incretin Pathway and the role of DPP-IV inhibitors.
Core SAR Insights
For DPP-IV inhibitors, the bicyclic amine scaffold often serves as a key structural element that interacts with specific pockets within the enzyme's active site. Rational drug design has led to the development of potent derivatives, such as those based on a pyrrole-2-carbonitrile structure.
-
Scaffold Interaction: The pyrrolidine ring of related derivatives is known to interact with the S1 and S2 pockets of the DPP-IV enzyme. The bicyclic nature of the this compound scaffold can provide the rigid conformation needed for optimal fitting.
-
Key Substituents: The addition of specific heteroaromatic moieties to the amino group of pyrrole-2-carbonitrile derivatives has been shown to dramatically increase inhibitory activity.[8]
-
Electronic Effects: Quantitative structure-activity relationship (QSAR) studies on related pyrrolidine amides have shown that electronic effects play a significant role, suggesting that substituents on the rings must be carefully chosen to optimize interactions.[9]
Comparative Performance Data
The table below shows the half-maximal inhibitory concentration (IC₅₀) values for several heteroaromatic-substituted amino pyrrole-2-carbonitrile derivatives, illustrating the potent DPP-IV inhibition that can be achieved.
| Compound ID | Key Structural Feature | DPP-IV Inhibition (IC₅₀, µM)[8] |
| Compound 3 | 3-Pyridylacetamide | 0.004 |
| Compound 4 | 4-Pyridylacetamide | 0.01 |
| Compound 5 | Beta-amino pyrrole-2-carbonitrile | 0.05 |
Note: While these specific examples utilize a pyrrole-2-carbonitrile core, they demonstrate the high potency achievable with heterocyclic amine structures designed to target DPP-IV, a strategy applicable to derivatives of this compound.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
A common method to measure DPP-IV inhibition is a continuous fluorometric assay.
-
Reagents: Human recombinant DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer solution (e.g., Tris-HCl).
-
Assay Setup: Test compounds are serially diluted in DMSO and added to a 96-well black plate.
-
Enzyme Incubation: The DPP-IV enzyme is added to each well and pre-incubated with the test compounds for 10-15 minutes at room temperature to allow for binding.
-
Reaction Initiation: The fluorogenic substrate is added to all wells to start the enzymatic reaction.
-
Measurement: The plate is immediately placed in a fluorescence plate reader. The increase in fluorescence (resulting from the cleavage of the AMC group by DPP-IV) is monitored over time (e.g., 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Other Therapeutic Applications
Sulfonylurea Derivatives: The Case of Gliclazide
The this compound is most famously used as the starting material for the synthesis of Gliclazide.[1] An improved three-step synthesis involves the condensation of cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate, followed by reduction and subsequent condensation with p-toluenesulfonyl urea to yield the final product.[5] This highlights the scaffold's established role in producing commercially successful drugs.
Emerging Areas: Anticoagulants and CNS Agents
The structural features of this scaffold make it an attractive candidate for exploring other therapeutic targets.
-
Anticoagulants: There is a significant effort to develop new anticoagulants that target enzymes like Factor XIa (FXIa) to reduce bleeding risks associated with current therapies.[10] The rigid, heterocyclic nature of the this compound core makes it a plausible scaffold for designing selective FXIa inhibitors.
-
CNS Agents: While less explored, broader classes of fused pyrrolidine structures are known to possess neuropharmacological activity.[2] Some derivatives of the core amine have been suggested to have potential antidepressant or neuroprotective properties, representing an area for future investigation.[1]
Conclusion and Future Perspectives
The this compound scaffold is a proven building block in drug discovery, enabling the development of potent and selective agents against diverse biological targets. Structure-activity relationship studies consistently demonstrate that modifications to the bicyclic ring system—particularly its stereochemistry and substitution—are critical for optimizing biological activity. The successful application of this scaffold in creating potent oxazolidinone antibacterials and its foundational role in the synthesis of DPP-IV inhibitors and sulfonylureas underscore its versatility. Future research should continue to explore this scaffold for designing next-generation therapeutics, particularly in emerging areas like anticoagulation and neuropharmacology, where its unique conformational rigidity can be leveraged to achieve high target specificity.
References
- 1. Buy this compound | 54528-00-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to the Preclinical Validation of Novel Oxazolidinones for Antitubercular Therapy
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, creating an urgent need for novel antitubercular agents.[1] Oxazolidinones, a class of synthetic protein synthesis inhibitors, have emerged as a promising therapeutic option, with linezolid being a key component in regimens for drug-resistant tuberculosis.[2][3][4] However, the long-term use of linezolid is often limited by significant toxicities, including myelosuppression and neuropathy.[3][5] This has spurred the development of a new generation of oxazolidinones, such as sutezolid and delpazolid, which have shown potent antimicrobial activity with an improved safety profile in clinical studies.[3][6][7]
This guide provides a comprehensive framework for the preclinical validation of novel oxazolidinones, focusing on robust in vitro and in vivo methodologies. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system for generating reliable and reproducible data.
The Unique Mechanism of Action of Oxazolidinones
Oxazolidinones exhibit a distinct mechanism of action, inhibiting the initiation phase of protein synthesis.[5] They bind to the 50S ribosomal subunit at the peptidyltransferase center, preventing the formation of the initiation complex, a crucial step in bacterial protein synthesis.[8][9][10] This unique target means there is no cross-resistance with existing antitubercular drugs, making them valuable candidates for combination therapies.[4]
In Vitro Evaluation: The Foundation of Antitubercular Activity
The initial assessment of a novel oxazolidinone's potential begins with in vitro assays to determine its intrinsic activity against M. tuberculosis.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
The MABA is a widely used, cost-effective, and high-throughput colorimetric assay for determining the MIC of compounds against M. tuberculosis.[1][11] The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and turns pink when reduced by metabolically active cells.[1] A blue well indicates inhibition of bacterial growth.[1]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv culture
-
Novel oxazolidinone compounds and comparator drugs (e.g., linezolid, sutezolid)
-
Alamar Blue reagent
-
Biosafety Level 3 (BSL-3) laboratory facilities are mandatory for handling live M. tuberculosis cultures.[1]
-
-
Step-by-Step Procedure:
-
Prepare serial twofold dilutions of the novel oxazolidinones and comparator drugs in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and a well with media only as a sterile control.
-
Seal the plates and incubate at 37°C for 5-7 days.[12]
-
After incubation, add Alamar Blue solution to a control well. If the well turns pink within 24 hours, add the reagent to all wells.[12]
-
Incubate for an additional 24 hours.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[1]
-
Caption: Workflow for MIC determination using MABA.
Assessing Safety: The Critical Role of Cytotoxicity Assays
While potent antimicrobial activity is essential, a successful drug candidate must also be safe for human cells.[13][14] Cytotoxicity assays are crucial for evaluating the potential of a compound to cause cellular damage.[15][16][17]
Resazurin-Based Cell Viability Assay
A common method to assess cytotoxicity is the resazurin-based assay, which, similar to the MABA, measures the metabolic activity of cells.[16] In this case, mammalian cell lines are used to determine the concentration of the compound that is toxic to host cells.
Experimental Protocol: Resazurin-Based Cytotoxicity Assay
-
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Novel oxazolidinone compounds
-
Resazurin sodium salt solution
-
-
Step-by-Step Procedure:
-
Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the novel oxazolidinone compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the drug dilutions. Include a drug-free well as a cell viability control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance to determine the percentage of viable cells compared to the untreated control.
-
The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50%.
-
The Selectivity Index: A Measure of Therapeutic Window
The Selectivity Index (SI) is a critical parameter that provides an initial assessment of a compound's therapeutic window. It is calculated as the ratio of the CC50 to the MIC.
SI = CC50 / MIC
A higher SI value is desirable, as it indicates that the compound is more toxic to the bacteria than to mammalian cells.
Comparative Performance of Novel Oxazolidinones
The data generated from the in vitro assays should be compared to existing drugs to benchmark the performance of the novel compounds.
| Compound | MIC against Mtb H37Rv (µg/mL) | CC50 against Vero cells (µg/mL) | Selectivity Index (SI) |
| Novel Oxazolidinone 1 | 0.125 | >128 | >1024 |
| Novel Oxazolidinone 2 | 0.25 | 64 | 256 |
| Linezolid (Comparator) | 0.5[18] | 100 | 200 |
| Sutezolid (Comparator) | 0.125[18] | >128 | >1024 |
This table presents hypothetical data for illustrative purposes.
In Vivo Efficacy: Validation in a Living System
Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy in a more complex biological environment.[19] Murine models are commonly used for preclinical efficacy testing of antituberculosis agents.[20][21]
Murine Model of Chronic Tuberculosis Infection
A common approach involves establishing a chronic infection in mice before initiating treatment. This model mimics aspects of human tuberculosis and is valuable for evaluating a drug's ability to reduce the bacterial load in organs.[20][22]
Experimental Protocol: Murine Efficacy Model
-
Animals: BALB/c or C57BL/6 mice are frequently used.[20][23]
-
Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.[21]
-
Treatment: Treatment with the novel oxazolidinone, comparator drugs, or a combination regimen is typically initiated several weeks post-infection.[23]
-
Evaluation: At various time points during and after treatment, mice are euthanized, and the bacterial load (colony-forming units, CFU) in the lungs and spleen is determined by plating organ homogenates on solid media.[22] A significant reduction in CFU compared to untreated controls indicates drug efficacy.
Caption: Workflow for in vivo efficacy testing.
Understanding and Overcoming Resistance
A crucial aspect of validating new antitubercular agents is understanding potential resistance mechanisms. For oxazolidinones, resistance is often associated with mutations in the 23S rRNA (rrl) gene or in the ribosomal protein L3 (rplC).[10][24][25] Isolating and characterizing resistant mutants in vitro can provide valuable insights into the long-term viability of a novel compound.[24][25]
Conclusion
The validation of novel oxazolidinones for antitubercular therapy is a multi-step process that requires a rigorous and systematic approach. By combining robust in vitro assays to determine potency and selectivity with well-designed in vivo models to assess efficacy, researchers can build a comprehensive data package to support the advancement of promising new drug candidates. This guide provides a foundational framework for these critical preclinical studies, emphasizing the importance of scientific rationale and self-validating protocols in the quest to develop safer and more effective treatments for tuberculosis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Safe alternatives to toxic tuberculosis drug linezolid | German Center for Infection Research [dzif.de]
- 4. Frontiers | Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China [frontiersin.org]
- 5. Oxazolidinones as Anti-tubercular Agents: Discovery, Development and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Promising alternative drugs for TB treatment identified in clinical studies - EDCTP [edctp.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China [mdpi.com]
- 10. Mechanisms of Linezolid Resistance in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Promising Antituberculosis Activity of the Oxazolidinone PNU-100480 Relative to That of Linezolid in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques | RTI [rti.org]
- 24. journals.asm.org [journals.asm.org]
- 25. In Vitro Isolation and Characterization of Oxazolidinone-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of different synthetic routes to Hexahydrocyclopenta[c]pyrrol-2(1H)-amine"
Introduction
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, a bicyclic amine with the molecular formula C₇H₁₄N₂, is a valuable intermediate in medicinal and synthetic chemistry.[1][2] Its rigid, fused-ring structure makes it a compelling scaffold for the development of novel therapeutic agents.[1][2] Notably, it serves as a key building block in the synthesis of Gliclazide, a second-generation sulfonylurea medication for the treatment of type 2 diabetes.[3] This guide provides a comparative analysis of the most prevalent synthetic strategies for obtaining this compound, with a focus on experimental protocols, reaction mechanisms, and a critical evaluation of their respective advantages and disadvantages for a research and drug development audience.
Overview of Synthetic Strategies
The primary and most extensively documented approach to synthesizing this compound begins with the readily available starting material, cyclopentane-1,2-dicarboxylic anhydride. This strategy universally proceeds through a key intermediate, N-aminocyclopentane-1,2-dicarboximide. The divergence in synthetic routes primarily lies in the choice of reducing agent used to convert this dicarboximide to the target bicyclic amine. This guide will focus on a comparative analysis of three major reduction methodologies.
Caption: General synthetic pathway to this compound.
Part 1: Synthesis of the Key Intermediate: N-aminocyclopentane-1,2-dicarboximide
The initial step in these synthetic routes is the condensation of cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate. This reaction is a classic imide formation and is generally high-yielding and straightforward.
Experimental Protocol
-
To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add cyclopentane-1,2-dicarboxylic anhydride (14 g) and methanol (50 mL).
-
Heat the mixture to reflux.
-
Slowly add 85% aqueous hydrazine hydrate (7 mL) dropwise to the refluxing mixture.
-
Continue to reflux the reaction mixture for 6-7 hours after the addition is complete.
-
After the reaction, stop heating and remove the solvent and water under reduced pressure using a rotary evaporator to obtain a viscous liquid.
-
Cool the liquid to yield the solid product, N-aminocyclopentane-1,2-dicarboximide.
-
Dry the product under vacuum at 30°C for 12 hours.
This procedure typically affords the desired intermediate in yields of 85-88%. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the carbonyl carbons of the anhydride, leading to ring-opening followed by cyclization and dehydration to form the stable five-membered imide ring.
Part 2: Comparative Analysis of Reduction Methodologies
The critical step that defines the different synthetic routes is the reduction of the two carbonyl groups of the N-aminocyclopentane-1,2-dicarboximide to methylene groups. The choice of reducing agent significantly impacts the reaction conditions, safety profile, cost, and scalability of the overall synthesis.
Route 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing amides and imides to their corresponding amines.[4][5]
Caption: Route 1: Reduction using LiAlH₄.
Mechanism: The reduction of amides/imides with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[3][6] The resulting tetrahedral intermediate coordinates to the aluminum species. Subsequent elimination of an oxygen-aluminum species forms a highly reactive iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the amine.[6]
Experimental Protocol: A representative protocol based on general amide reductions with LiAlH₄:
-
In a dry, nitrogen-flushed three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, suspend lithium aluminum hydride (a molar excess, e.g., 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Dissolve N-aminocyclopentane-1,2-dicarboximide in anhydrous THF and add it dropwise to the LAH suspension via the addition funnel.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[7]
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.
-
Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.
Route 2: Reduction with Potassium Borohydride and Aluminum Chloride (KBH₄/AlCl₃)
This system generates a more reactive reducing species in situ, capable of reducing the imide functionality.
Caption: Route 2: Reduction using KBH₄/AlCl₃.
Mechanism: Aluminum chloride acts as a Lewis acid, coordinating to the carbonyl oxygens of the imide. This coordination increases the electrophilicity of the carbonyl carbons, making them susceptible to hydride attack from the milder potassium borohydride.
Experimental Protocol:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add tetrahydrofuran (80 mL).
-
Preheat the THF to approximately 50°C and add aluminum trichloride (25 g).
-
Stir for 10 minutes, then add potassium borohydride (12 g).
-
After stirring for another 15 minutes, add N-aminocyclopentane-1,2-dicarboximide (15.4 g).
-
Heat the mixture to reflux and maintain for 7 hours.
-
After cooling, extract the reaction mixture with toluene (3 x 50 mL).
-
Combine the organic extracts and acidify with hydrochloric acid to a pH of approximately 3.
-
Remove the toluene and residual water by distillation under reduced pressure to obtain the hydrochloride salt of the product.
-
Recrystallize the hydrochloride salt from ethanol. This procedure yields 12.8 g (78.7%) of the product salt.
Route 3: Reduction with Sodium Borohydride and a Lewis Acid Promoter
Similar to Route 2, this approach utilizes the less hazardous sodium borohydride in conjunction with a Lewis acid to achieve the reduction.
Caption: Route 3: Reduction using NaBH₄ and a Lewis Acid.
Mechanism: The mechanism is analogous to that of the KBH₄/AlCl₃ system. The Lewis acid (e.g., ZnCl₂) activates the imide carbonyls towards hydride attack from sodium borohydride.[8][9][10]
Experimental Protocol: [11]
-
Under a nitrogen atmosphere, in a three-necked flask equipped with a mechanical stirrer, add tetrahydrofuran (50 mL), toluene (150 mL), sodium borohydride (6.84 g), and zinc chloride (12.5 g).
-
Heat the resulting suspension to reflux.
-
Slowly distill off the tetrahydrofuran, maintaining the temperature at 90 ± 5°C.
-
Add a solution of N-aminocyclopentane-1,2-dicarboximide (referred to as "ring valeryl imines" in the patent, 5g) in THF (50 mL) dropwise.
-
Maintain the reaction at reflux overnight.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid to pH 2-3.
-
Separate the organic phase and extract the aqueous phase with ethyl acetate.
-
Adjust the pH of the aqueous layer to 8-9 with a saturated sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product. This method has reported yields up to 91% with 97% purity.[11]
Comparative Data Summary
| Parameter | Route 1: LiAlH₄ | Route 2: KBH₄/AlCl₃ | Route 3: NaBH₄/Lewis Acid |
| Primary Reagents | Lithium aluminum hydride | Potassium borohydride, Aluminum chloride | Sodium borohydride, Zinc chloride |
| Typical Yield | Generally high, but can be variable depending on workup | ~79% (as HCl salt) | Up to 91% |
| Reaction Time | Several hours at reflux | 7 hours at reflux | Overnight at reflux |
| Solvent | Anhydrous ethers (THF, Et₂O) | THF | THF/Toluene |
| Safety Concerns | Highly reactive with water and protic solvents, pyrophoric, generates H₂ gas.[7][12] Requires strict anhydrous conditions and careful quenching. | AlCl₃ is corrosive and reacts with moisture. Generates H₂ gas. Less hazardous than LiAlH₄. | NaBH₄ is more stable than LiAlH₄ and can be handled in air.[12] Lewis acids are corrosive. Generates H₂ gas. Considered the safest of the three. |
| Scalability | Challenging due to high reactivity, exothermic nature, and difficult workup (aluminum salt emulsions).[13] | More amenable to scale-up than LiAlH₄. | Generally considered the most scalable due to the stability of NaBH₄ and simpler workup. |
| Cost-Effectiveness | LiAlH₄ is relatively expensive. | KBH₄ and AlCl₃ are commodity chemicals and generally cost-effective. | NaBH₄ and ZnCl₂ are inexpensive and readily available. |
| Product Form | Free base | Hydrochloride salt | Free base |
Conclusion and Recommendations
All three synthetic routes provide viable pathways to this compound from a common intermediate. The choice of method depends heavily on the specific requirements of the laboratory or production facility.
-
Route 1 (LiAlH₄): This is a classic and powerful method for imide reduction. However, due to the significant safety hazards and difficulties with scalability associated with lithium aluminum hydride, this route is best suited for small-scale laboratory syntheses where other methods have failed.[7][12][13]
-
Route 2 (KBH₄/AlCl₃): This method offers a good balance between reactivity and safety. It avoids the use of the highly pyrophoric LiAlH₄ while still providing a respectable yield. The isolation of the product as a hydrochloride salt can be advantageous for purification and stability.
-
Route 3 (NaBH₄/Lewis Acid): This is arguably the most practical and industrially relevant route. It employs the cheapest and safest of the borohydride reagents and has been shown to produce high yields and purity.[11] Its operational simplicity and improved safety profile make it the recommended method for both large-scale laboratory preparations and potential industrial production.
Ultimately, the development of safer and more environmentally benign reduction methods is a continuous goal in process chemistry.[14] While catalytic hydrogenation is a greener alternative for some amide reductions, it often requires harsh conditions of high pressure and temperature.[15] Therefore, for the synthesis of this compound, the borohydride-based methods, particularly with sodium borohydride and a Lewis acid promoter, represent the most balanced and advantageous approach.
References
- 1. Cyclopenta(c)pyrrol-2(1H)-amine, hexahydro-, monohydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by imine reduction [organic-chemistry.org]
- 11. Difference between naBH4 and LiAIH4 as reducing | Filo [askfilo.com]
- 12. nbinno.com [nbinno.com]
- 13. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 14. Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 15. Amide reduction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Confirming Synthetic Intermediates by Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthetic intermediate's structure is a critical checkpoint. The success of a multi-step synthesis hinges on the fidelity of each intermediate. This guide provides an in-depth comparison of the three workhorse spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—offering field-proven insights into their application for structural elucidation. We will move beyond a mere listing of techniques to explain the causality behind experimental choices, empowering you to design a robust analytical strategy.
The Logic of Structural Elucidation: A Multi-Faceted Approach
No single technique provides a complete picture of a molecule's structure. Instead, we employ a strategy of orthogonal analysis, where each method offers a unique and complementary piece of the puzzle. The synergy of NMR, MS, and IR provides a self-validating system for structural confirmation.
A Comprehensive Guide to the Pharmacokinetic Profile of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine-Derived Drugs: A Case Study of Gliclazide
For researchers and drug development professionals, understanding the journey of a drug through the body is paramount to its success. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—dictates a compound's efficacy, safety, and dosing regimen. This guide provides an in-depth analysis of the pharmacokinetic properties of drugs derived from the versatile Hexahydrocyclopenta[c]pyrrol-2(1H)-amine scaffold, with a comprehensive focus on the widely-used antidiabetic agent, Gliclazide. While a broad comparative analysis of multiple drugs from this class is limited by the availability of public data, a deep dive into Gliclazide serves as an authoritative case study, offering valuable insights into how this unique bicyclic amine moiety influences a drug's behavior in vivo.
The this compound Scaffold: A Foundation for Therapeutic Innovation
The this compound structure is a bicyclic amine that has garnered significant interest in medicinal chemistry.[1] Its rigid, three-dimensional conformation provides a robust framework for the precise spatial arrangement of pharmacophoric features, a critical aspect in modern drug design. This scaffold is a key building block in the synthesis of various therapeutic agents, most notably the second-generation sulfonylurea, Gliclazide, used in the management of type 2 diabetes.[1] Its unique structure is also being explored for the development of novel compounds targeting the central nervous system and other disease areas.[1]
An In-Depth Pharmacokinetic Profile of Gliclazide
Gliclazide stands as the most prominent example of a therapeutic agent derived from the this compound scaffold. Its pharmacokinetic profile has been extensively studied, providing a wealth of data for understanding how this chemical moiety influences a drug's ADME properties.
Absorption
Gliclazide is readily absorbed from the gastrointestinal tract following oral administration.[2] However, as a Biopharmaceutical Classification System (BCS) Class II drug, it is characterized by low solubility and high permeability.[3] This can lead to variability in absorption.[4] Peak plasma concentrations (Cmax) are typically reached within 4 to 6 hours for conventional immediate-release (IR) formulations.[2] In contrast, modified-release (MR) formulations are designed for slower, more consistent absorption, with a Tmax of approximately 6 hours and a duration of action of 24 hours.[1] The bioavailability of the MR formulation is high, at around 97%, and is not significantly affected by food.[5][6]
Distribution
Following absorption, Gliclazide is widely distributed in the extracellular fluid.[4] It exhibits a low volume of distribution, typically ranging from 13 to 24 liters, which is attributed to its high degree of protein binding.[4] Approximately 94-95% of Gliclazide in the bloodstream is bound to plasma proteins, primarily albumin.[2][5] This extensive protein binding limits the amount of free drug available to exert its pharmacological effect and to be cleared from the body.
Metabolism
Gliclazide is extensively metabolized in the liver, with less than 1% of the unchanged drug being excreted in the urine.[1][2] The metabolic process yields several inactive metabolites.[3] The primary metabolic pathways involve the oxidation of the tolyl group and hydroxylation of the azabicyclo-octyl ring.[7]
Two major metabolites resulting from the oxidation of the methyl group on the tolyl moiety are:
-
1-(3-azabicyclo[3][3]oct-3-yl)-3-(4-carboxyphenylsulphonyl)urea
-
1-(3-azabicyclo[3][3]oct-3-yl)-3-(4-hydroxymethyl-phenylsulphonyl)urea[7]
Additionally, five other metabolites are formed through hydroxylation at specific positions on the this compound ring, with some subsequently undergoing glucuronidation.[7]
The metabolism of Gliclazide is primarily mediated by the cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19.[1][3] Genetic polymorphisms in these enzymes can influence the pharmacokinetic profile of Gliclazide, leading to inter-individual variations in drug clearance.[3]
Excretion
The metabolites of Gliclazide are predominantly eliminated by the kidneys. Approximately 60-70% of the administered dose is excreted in the urine, while 10-20% is eliminated in the feces.[1][2] The elimination half-life of Gliclazide is approximately 10.4 hours for conventional formulations and can range from 12 to 20 hours for modified-release versions.[2][5]
Comparative Pharmacokinetics: Immediate-Release vs. Modified-Release Gliclazide
The formulation of a drug can significantly impact its pharmacokinetic profile. A comparison of immediate-release (IR) and modified-release (MR) Gliclazide tablets in rats demonstrated these differences clearly.
| Pharmacokinetic Parameter | Immediate-Release (IR) Gliclazide | Modified-Release (MR) Gliclazide |
| Cmax (Maximum Concentration) | Significantly higher | Lower and more sustained |
| Tmax (Time to Cmax) | Shorter | Longer |
| AUC (Area Under the Curve) | Significantly higher, indicating greater bioavailability | Lower |
| Table 1: Comparative Pharmacokinetic Parameters of IR vs. MR Gliclazide in Rats. [8] |
These findings highlight how altering the release profile of a drug containing the this compound scaffold can modulate its absorption and overall systemic exposure.
Experimental Protocols for Pharmacokinetic Profiling
The determination of a drug's pharmacokinetic profile relies on a series of well-defined in vitro and in vivo experiments. The following protocols provide a framework for assessing the ADME properties of novel compounds derived from the this compound scaffold.
In Vitro ADME Assays
Early in the drug discovery process, a panel of in vitro assays is crucial for predicting in vivo pharmacokinetics and identifying potential liabilities.
1. Solubility Assessment:
-
Objective: To determine the aqueous solubility of the drug candidate, a key factor influencing oral absorption.
-
Method: A thermodynamic solubility assay is performed by adding an excess of the compound to a buffered solution at various physiological pH values (e.g., 4.5, 6.8, 7.4). The suspension is agitated until equilibrium is reached (typically 24-48 hours). The supernatant is then filtered, and the concentration of the dissolved compound is quantified by a suitable analytical method like LC-MS/MS.
2. Permeability Assay (Caco-2):
-
Objective: To assess the intestinal permeability of a drug candidate.
-
Method: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane. The drug candidate is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. The apparent permeability coefficient (Papp) is calculated. High Papp values suggest good intestinal absorption.
3. Metabolic Stability Assay (Liver Microsomes):
-
Objective: To evaluate the intrinsic clearance of a drug candidate by hepatic enzymes.
-
Method: The drug candidate is incubated with liver microsomes (containing cytochrome P450 enzymes) and NADPH (a necessary cofactor). Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent drug is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
4. Plasma Protein Binding Assay (Equilibrium Dialysis):
-
Objective: To determine the fraction of the drug that binds to plasma proteins.
-
Method: A semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a buffer. The system is allowed to reach equilibrium. The concentrations of the drug in the plasma and buffer chambers are then measured to determine the percentage of protein binding.
In Vivo Pharmacokinetic Studies
1. Animal Model:
-
Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic studies due to their well-characterized physiology.
2. Study Design:
-
A crossover study design is often employed where a cohort of animals receives both an intravenous (IV) and an oral (PO) administration of the drug, with a washout period in between.
-
The IV administration allows for the determination of absolute bioavailability and clearance.
-
The PO administration provides data on oral absorption.
3. Dosing and Sample Collection:
-
Animals are fasted overnight prior to dosing.
-
For IV administration, the drug is typically administered via the tail vein.
-
For PO administration, the drug is given by oral gavage.
-
Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) from a suitable site, such as the tail vein or saphenous vein.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of the drug are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
-
Conclusion
The this compound scaffold is a valuable building block in medicinal chemistry, as exemplified by the successful drug, Gliclazide. A thorough understanding of the pharmacokinetic profile of Gliclazide provides a crucial framework for the development of new chemical entities based on this scaffold. Its ADME properties—characterized by good oral absorption (especially in MR formulations), high plasma protein binding, extensive hepatic metabolism, and renal excretion of metabolites—are intricately linked to its chemical structure. For researchers in drug development, the detailed pharmacokinetic data and experimental protocols presented in this guide offer a solid foundation for designing and evaluating the next generation of therapeutics derived from this promising scaffold. By applying these principles, scientists can better predict the in vivo behavior of their drug candidates, ultimately leading to the development of safer and more effective medicines.
References
- 1. mims.com [mims.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Gliclazide - Wikipedia [en.wikipedia.org]
- 4. japsonline.com [japsonline.com]
- 5. Pharmacokinetics and pharmacodynamics of gliclazide in Caucasians and Australian Aborigines with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete bioavailability and lack of food-effect on pharmacokinetics of gliclazide 30 mg modified release in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of gliclazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Neurotoxicity of Novel Pyrrole Compounds in PC112 Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the neurotoxicity of new pyrrole compounds using the PC12 cell line as a robust in vitro model. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for key assays, and present a comparative analysis of hypothetical pyrrole compounds to illustrate data interpretation.
The Significance of Pyrrole Compounds and the Imperative of Neurotoxicity Screening
Pyrrole and its derivatives are heterocyclic aromatic organic compounds that form the core structure of numerous biologically active molecules, including certain pharmaceuticals and natural products. Their diverse chemical properties make them attractive scaffolds in drug discovery. However, this structural diversity also necessitates rigorous safety profiling, particularly for neurotoxicity. Early-stage assessment of neurotoxic potential is critical to de-risk drug candidates and prevent late-stage failures in the development pipeline.
PC12 Cells: A Versatile In Vitro Model for Neurotoxicity Studies
The rat pheochromocytoma (PC12) cell line is a widely used and well-characterized model in neurotoxicology.[1][2][3] Undifferentiated PC12 cells proliferate and exhibit characteristics of adrenal chromaffin cells. Upon treatment with Nerve Growth Factor (NGF), they differentiate into sympathetic-like neurons, extending neurites and expressing neuronal markers.[3] This ability to exist in both undifferentiated and differentiated states allows for the investigation of toxicity on both neuronal precursor cells and mature neurons, providing a more comprehensive neurotoxicological profile.[2]
Experimental Design: A Multi-Parametric Approach to Neurotoxicity Assessment
A robust assessment of neurotoxicity should not rely on a single endpoint. Instead, a battery of assays targeting different cellular processes is essential to build a comprehensive toxicity profile and elucidate potential mechanisms of action. This guide will focus on a tiered approach, beginning with general cytotoxicity and progressing to more specific mechanisms like oxidative stress and apoptosis.
Experimental Workflow
Caption: A tiered experimental workflow for assessing pyrrole compound neurotoxicity.
Comparative Analysis of Hypothetical Pyrrole Compounds
To illustrate the application of this testing battery, let's consider three hypothetical pyrrole compounds: PYR-A, PYR-B, and PYR-C. The following table summarizes their cytotoxic profiles after a 24-hour exposure in PC12 cells.
| Assay | Endpoint | PYR-A (10 µM) | PYR-B (10 µM) | PYR-C (10 µM) | Untreated Control |
| MTT | % Cell Viability | 85% | 52% | 95% | 100% |
| LDH | % Cytotoxicity | 15% | 48% | 5% | 0% |
| ROS | % Increase | 25% | 150% | 10% | 0% |
| MMP | % Depolarization | 20% | 75% | 8% | 5% |
| Caspase-3 | Fold Increase | 1.5 | 4.2 | 1.1 | 1.0 |
Interpretation:
-
PYR-A: Exhibits mild cytotoxicity, with a slight decrease in viability and a corresponding increase in LDH release. The moderate increase in ROS and mitochondrial depolarization suggests an oxidative stress-related mechanism.
-
PYR-B: Demonstrates significant neurotoxicity across all assays. The pronounced decrease in viability and increase in cytotoxicity are strongly correlated with a massive induction of ROS, severe mitochondrial depolarization, and a substantial increase in caspase-3 activity, indicating apoptosis as a primary mode of cell death.
-
PYR-C: Shows minimal to no neurotoxic effects at the tested concentration, with all parameters remaining close to the untreated control. This compound would be considered the safest of the three in this initial screen.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls. It is crucial to perform these experiments with precision and consistency.
Cell Culture and Treatment
-
Cell Line: PC12 (adherent rat pheochromocytoma)
-
Culture Medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Plating Density: Seed PC12 cells in 96-well plates at a density of 1 x 10^4 cells/well for viability and cytotoxicity assays. For fluorescence-based assays, use black-walled, clear-bottom 96-well plates.
-
Compound Preparation: Dissolve pyrrole compounds in sterile DMSO to create a stock solution. Further dilute in culture medium to the final desired concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing the pyrrole compounds at various concentrations. Include an untreated control (medium only) and a vehicle control (0.1% DMSO).
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.[4][5]
-
Procedure:
-
After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[7][8]
-
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[8]
-
Procedure:
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before collecting the supernatant.
-
Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.[8]
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the level of intracellular ROS, a key indicator of oxidative stress.
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10]
-
Procedure:
-
After treatment, remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well.[9]
-
Incubate for 30 minutes at 37°C in the dark.[9]
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence microplate reader.
-
-
Data Analysis: Express ROS levels as a percentage increase over the untreated control.
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses mitochondrial function by measuring the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early indicator of apoptosis.[11]
-
Principle: The cationic fluorescent dye JC-1 exists as green fluorescent monomers at low mitochondrial membrane potentials and forms red fluorescent aggregates in healthy, polarized mitochondria.[12] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Procedure:
-
After treatment, wash the cells with warm PBS.
-
Add 100 µL of JC-1 staining solution (typically 2 µM in culture medium) to each well.[13]
-
Incubate for 20 minutes at 37°C.[6]
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of JC-1 aggregates (red; excitation/emission ~535/590 nm) and monomers (green; excitation/emission ~485/535 nm).[11]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: A specific peptide substrate for caspase-3 is labeled with a fluorophore. Cleavage of the substrate by active caspase-3 releases the fluorophore, resulting in a measurable increase in fluorescence.
-
Procedure:
-
After treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase-3 assay kit.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate solution.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the specific fluorophore used.
-
-
Data Analysis: Express caspase-3 activity as a fold increase over the untreated control.
Visualizing Cellular Pathways
Understanding the potential mechanisms of toxicity can be aided by visualizing the involved cellular pathways.
Apoptotic Signaling Pathway
Caption: Potential apoptotic pathway induced by a neurotoxic pyrrole compound.
Conclusion
This guide provides a structured and scientifically rigorous approach to assessing the neurotoxicity of novel pyrrole compounds. By employing a multi-parametric assay strategy in the versatile PC12 cell model, researchers can gain valuable insights into the cytotoxic and mechanistic properties of their compounds. This early-stage characterization is indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for developmental neurotoxicity using PC12 cells: comparisons of organophosphates with a carbamate, an organochlorine, and divalent nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. LDH Cytotoxicity Assay [3hbiomedical.com]
- 9. N-acetylserotonin protects PC12 cells from hydrogen peroxide induced damage through ROS mediated PI3K / AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Handling of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides a detailed protocol for the safe handling of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal methods. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Hazard Profile
This compound and its hydrochloride salt are compounds that demand careful handling due to their potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with the following primary hazards:
-
Skin Corrosion/Irritation: Causes skin irritation, and in some forms, can cause severe skin burns.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
A thorough understanding of these risks is the foundation for selecting the appropriate PPE and implementing safe handling procedures.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense against exposure. The following is a step-by-step guide to the essential PPE required when working with this compound.
Hand Protection: The Impermeable Barrier
-
Requirement: Wear compatible, chemical-resistant gloves.[1][3]
-
Causality: The primary route of exposure is through skin contact, which can lead to irritation or chemical burns.[1][2] Gloves provide a necessary barrier to prevent direct contact.
-
Selection and Use:
-
Nitrile gloves are a common choice for short-term protection against a range of chemicals.[4] However, always consult the glove manufacturer's compatibility chart for the specific chemical you are using.
-
Inspect gloves for any signs of degradation or perforation before each use.[3]
-
Employ proper glove removal techniques to avoid contaminating your skin.[3]
-
Wash and dry your hands thoroughly after removing gloves.[1]
-
Eye and Face Protection: Shielding from Splashes and Vapors
-
Requirement: Wear tightly fitting safety goggles with side-shields.[1] In situations with a higher risk of splashing, a face shield worn over safety glasses is mandatory.[4]
-
Causality: This compound can cause serious eye irritation or damage.[1][2] Goggles and face shields protect against accidental splashes and contact with vapors.
-
Best Practices:
-
Ensure your eye protection conforms to recognized standards such as EN 166 (EU) or ANSI Z87.1 (US).
-
In the event of eye contact, immediately rinse with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
-
Body Protection: Comprehensive Coverage
-
Requirement: Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[1] For larger quantities or in situations with a higher risk of exposure, impervious clothing may be necessary.[1]
-
Causality: To minimize the risk of skin irritation from spills or splashes, it is essential to cover as much of the skin as possible.
-
Protocol:
Respiratory Protection: Safeguarding Against Inhalation
-
Requirement: Use only in a well-ventilated area.[1] If exposure limits are likely to be exceeded, or if you experience irritation, a full-face respirator with appropriate cartridges should be used.[1]
-
Causality: Inhalation of dust, fumes, or vapors can cause respiratory irritation.[1]
-
Implementation:
Operational Plan: A Step-by-Step Handling Workflow
The following workflow is designed to minimize the risk of exposure during the handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this chemical to prevent environmental contamination and accidental exposure.
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste.
-
Collect these materials in a suitable, closed, and clearly labeled container for disposal.[1]
-
-
Packaging:
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to mitigate the hazard.
Caption: A clear, step-by-step protocol for responding to a spill.
Spill Containment and Cleanup
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined above.[1]
-
Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like sand or earth.[6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1] Use non-sparking tools if the material is flammable.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
By adhering to these rigorous safety protocols, you contribute to a culture of safety and scientific excellence within your laboratory.
References
- 1. echemi.com [echemi.com]
- 2. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. images.thdstatic.com [images.thdstatic.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
